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(R)-2-(1-Amino-ethyl)-benzoic acid Documentation Hub

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  • Product: (R)-2-(1-Amino-ethyl)-benzoic acid
  • CAS: 1187930-78-4

Core Science & Biosynthesis

Foundational

The Chiral Advantage: A Technical Whitepaper on (R)-2-(1-Amino-ethyl)-benzoic Acid in Advanced Heterocyclic Synthesis

Executive Summary In the realm of modern drug discovery, the spatial arrangement of pharmacophores is as critical as their chemical composition. (R)-2-(1-Amino-ethyl)-benzoic acid (and its hydrochloride salt) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery, the spatial arrangement of pharmacophores is as critical as their chemical composition. (R)-2-(1-Amino-ethyl)-benzoic acid (and its hydrochloride salt) has emerged as a highly versatile, bifunctional chiral building block. Characterized by an ortho-substituted benzylic amine and a carboxylic acid, this molecule is primed for intramolecular cyclization, making it an indispensable precursor for synthesizing privileged heterocyclic scaffolds such as chiral isoindolin-1-ones and quinazolinones.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, asymmetric synthesis pathways, and downstream applications, supported by self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

The unique reactivity of (R)-2-(1-Amino-ethyl)-benzoic acid stems from the proximity effect of its ortho-substituents. The benzylic chiral center (bearing a methyl group) dictates the stereochemical trajectory during nucleophilic attacks, effectively transferring point chirality to axial or newly formed stereocenters in complex macrocycles [1].

Because the molecule contains both a basic primary amine and an acidic carboxyl group, it exists as a zwitterion in aqueous solutions near neutral pH. This necessitates careful isoelectric point (pI) control during extraction and purification.

Quantitative Data Summary
PropertyValue / SpecificationCausality / Impact on Workflow
Chemical Name (R)-2-(1-Amino-ethyl)-benzoic acidEstablishes the (R)-stereocenter crucial for target protein binding.
CAS Number (HCl Salt) 1391433-88-7The HCl salt prevents premature auto-condensation during storage [2].
CAS Number (Free Base) 1187930-78-4Free base is highly reactive; requires in-situ generation for coupling.
Molecular Formula C9H11NO2 (Free Base)Bifunctional nature allows for step-growth polymerization or cyclization.
Molecular Weight 165.19 g/mol (Free Base)Low molecular weight ensures high atom economy in library synthesis.
Appearance White to off-white powderPurity indicator; yellowing suggests oxidation or degradation.

Mechanistic Pathways & Reactivity

The most powerful application of (R)-2-(1-Amino-ethyl)-benzoic acid is its conversion into 3-substituted isoindolin-1-ones. The carboxylic acid acts as an electrophilic center once activated, while the adjacent amine serves as the nucleophile.

When synthesizing this building block from prochiral starting materials like 2-acetylbenzoic acid, asymmetric reductive amination is the gold standard [3]. The use of chiral phosphoric acids or transition-metal catalysts (e.g., Ru-BINAP) creates a rigid hydrogen-bonding network or a sterically constrained transition state, forcing the incoming hydride to attack from a single face of the imine intermediate.

Synthesis N1 2-Acetylbenzoic Acid (Prochiral Core) N2 Asymmetric Reductive Amination N1->N2 Chiral Catalyst, Reductant N3 (R)-2-(1-Aminoethyl) benzoic acid N2->N3 Stereocontrol >98% ee N4 Intramolecular Condensation N3->N4 Coupling Reagent or Heat N5 Chiral Isoindolin-1-one (Target Scaffold) N4->N5 -H2O

Figure 1: Mechanistic pathway from 2-acetylbenzoic acid to chiral isoindolin-1-one.

Validated Experimental Protocol: Asymmetric Reductive Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical in-process controls (IPCs) to prevent the propagation of errors, ensuring that the final (R)-enantiomer meets the stringent purity requirements (>98% ee) for pharmaceutical development [4].

Step-by-Step Methodology

Step 1: Imine Formation (Pre-activation)

  • Action: Suspend 2-acetylbenzoic acid (1.0 eq) and an amine source (e.g., ammonium acetate, 5.0 eq) in anhydrous toluene. Add a catalytic amount of a chiral SPINOL-derived phosphoric acid (0.05 eq).

  • Causality: Toluene is chosen to allow for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward the imine. The chiral phosphoric acid forms a dual hydrogen-bond complex with the imine, shielding one enantiotopic face.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the ketone mass is depleted (>95% conversion to the imine).

Step 2: Stereoselective Reduction

  • Action: Cool the reaction mixture to 0°C. Dropwise, add pinacolborane (1.5 eq) over 30 minutes.

  • Causality: Pinacolborane is a mild hydride donor. Cooling to 0°C maximizes the energy difference (

    
    ) between the diastereomeric transition states, ensuring high enantiomeric excess.
    
  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the fluorescent imine spot indicates complete reduction.

Step 3: Isoelectric Workup & Isolation

  • Action: Quench the reaction carefully with 1M HCl to destroy excess borane. Adjust the aqueous phase to pH 6.5 using saturated NaHCO3. Extract exhaustively with a highly polar organic solvent mixture (e.g., CHCl3/Isopropanol 3:1).

  • Causality: (R)-2-(1-Amino-ethyl)-benzoic acid is an amino acid. At pH 6.5 (near its isoelectric point), its solubility in water is minimized, forcing it into the organic phase.

Step 4: Chiral Verification

  • Action: Analyze the isolated product via Chiral HPLC using a Chiralcel OD-H column (Mobile phase: Hexane/IPA/TFA 90:10:0.1).

  • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and allowing for accurate integration of the (R) and (S) peaks to calculate the enantiomeric excess.

Validation S1 Step 1: Reaction Setup (Azeotropic Water Removal) S2 Step 2: In-Process Control (LC-MS: Imine Formation) S1->S2 Monitor Conversion S3 Step 3: Isoelectric Workup (pH 6.5 Adjustment) S2->S3 >95% Conversion S4 Step 4: Chiral Verification (HPLC on Chiralcel OD-H) S3->S4 Isolate Product

Figure 2: Self-validating experimental workflow for asymmetric synthesis and verification.

Applications in High-Throughput Drug Discovery

The structural rigidity of the resulting isoindolinone and quinazolinone derivatives makes them excellent candidates for targeting protein-protein interactions (PPIs). By utilizing (R)-2-(1-Amino-ethyl)-benzoic acid as a core scaffold, medicinal chemists can rapidly generate libraries of axially chiral compounds [5]. The methyl group on the benzylic position acts as a steric wedge, restricting bond rotation and locking the molecule into a specific bioactive conformation. This "conformational locking" drastically reduces the entropic penalty upon binding to a target receptor, often resulting in nanomolar or picomolar affinities.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Available at:[Link]

  • ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis." Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Enantioselective Synthesis of Axially Chiral N‐Aryl‐3‐methyleneisoindolin‐1‐ones." ResearchGate Publications. Available at:[Link]

Exploratory

(R)-2-(1-Amino-ethyl)-benzoic Acid: Structural Elucidation & Stereochemical Analysis

This guide details the structural elucidation, stability profile, and stereochemical assignment of (R)-2-(1-Amino-ethyl)-benzoic acid . It is designed for researchers requiring a rigorous analytical framework for this ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural elucidation, stability profile, and stereochemical assignment of (R)-2-(1-Amino-ethyl)-benzoic acid . It is designed for researchers requiring a rigorous analytical framework for this chiral building block, which serves as a critical precursor for isoindolinone-based pharmacophores.

Executive Technical Summary

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) represents a class of ortho-substituted amino acids capable of intramolecular cyclization. Unlike simple chiral amines, this molecule exists in a dynamic equilibrium between its open-chain zwitterionic form and its cyclized lactam counterpart, (R)-3-methylisoindolin-1-one .

Successful handling and characterization require distinguishing between these two states. This guide provides the definitive spectroscopic signatures for the open-chain "amino acid" form and protocols to verify its absolute (R)-configuration.

PropertyData
Formula C₉H₁₁NO₂
MW 165.19 g/mol
Chiral Center C1 (Benzylic position)
Configuration (R)
Key Reactivity Ring-chain tautomerism (dehydration to lactam)

Structural Dynamics: The Ring-Chain Equilibrium

The most common error in elucidating this structure is misidentifying the cyclized lactam as the free amino acid. The ortho disposition of the carboxylic acid and the amine facilitates rapid condensation.

Mechanism of Cyclization

In aqueous solution at neutral pH, the molecule exists primarily as a zwitterion . Upon heating, acidification, or dissolution in non-protic organic solvents, it dehydrates to form the thermodynamically stable phthalimidine (isoindolinone) core.

RingChain Open Open Form (Zwitterion) (R)-2-(1-Amino-ethyl)-benzoic acid Soluble in H2O Transition - H2O (Dehydration) Open->Transition Cyclized Cyclized Form (Lactam) (R)-3-Methylisoindolin-1-one Stable in Organic Solvents Transition->Cyclized  Heat / Acid Cyclized->Transition  Aq. Base / Hydrolysis

Figure 1: The reversible cyclization pathway. The (R)-configuration is retained at the benzylic carbon during this transformation.

Spectroscopic Characterization Strategy

To confirm the structure of the open acid form, analysis must be performed under conditions that suppress lactamization (e.g., D₂O with NaOD or DCl).

Nuclear Magnetic Resonance (NMR)

The chemical shift of the benzylic methine proton (H-2) and the carbonyl carbon (C-1') are the primary diagnostic indicators.

Predicted ¹H NMR Data (400 MHz, D₂O/NaOD, Open Form)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Ar-H 7.30 - 7.80Multiplets4HAromatic ring protons.
CH (Benzylic) 4.65 Quartet (J=6.8 Hz)1HDeshielded by the aromatic ring and amine. In the lactam , this shifts downfield (~4.8-5.0 ppm).
CH₃ 1.45Doublet (J=6.8 Hz)3HMethyl group adjacent to the chiral center.
¹³C NMR Diagnostic Peaks[1][2]
  • Carboxylate (COO⁻): ~175–180 ppm (Open form).

  • Lactam (C=O): ~168–170 ppm (Cyclized form).

  • Benzylic C-H: ~50–55 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: m/z 166.08.

  • Fragmentation: Loss of NH₃ (17 Da) and CO₂ (44 Da) are common in the open form. The lactam form typically shows a stable [M+H]⁺ with less fragmentation due to the rigid bicyclic structure.

Stereochemical Assignment: Proving the (R)-Configuration

Determining the absolute configuration requires distinguishing the (R)-enantiomer from the (S)-enantiomer.

Method A: X-Ray Crystallography (Gold Standard)

If a single crystal of the HCl salt can be grown:

  • Space Group: Chiral (non-centrosymmetric), typically P2₁ or P2₁2₁2₁.

  • Flack Parameter: A value near 0.0 confirms the absolute configuration; a value near 1.0 indicates the inverted structure.

Method B: Chiral HPLC (Routine Verification)

For routine batch analysis, Chiral HPLC is preferred. Due to the zwitterionic nature, a Crown Ether column or derivatization is recommended.

Protocol: Direct Analysis (Crownpak)

This method works for the free amino acid without derivatization.

  • Column: Daicel Crownpak CR-I (+) or CR (+) (Contains chiral crown ether).

  • Mobile Phase: Aqueous HClO₄ (pH 1.5 to 2.0). Acidic pH ensures the amine is protonated (NH₃⁺) to complex with the crown ether.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or 254 nm.

  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Crownpak CR (+) due to differential binding affinity, but standards must be injected to confirm .

Protocol: Derivatization (Mosher's Method or FDAA)

If a Crownpak column is unavailable, derivatize with Marfey’s Reagent (FDAA) to create diastereomers separable on C18 columns.

  • Reaction: Mix 0.5 mg sample + 1 mg FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone/1M NaHCO₃. Heat at 40°C for 1 hour.

  • Analysis: Inject on a standard C18 column. The L-L diastereomer (S-analyte) and L-D diastereomer (R-analyte) will have distinct retention times.

Experimental Workflow: Structure Elucidation

The following workflow ensures rigorous identification, separating the chemical identity from the stereochemical identity.

Workflow cluster_check Quality Gate Sample Unknown Sample (White Powder) Solubility Solubility Test (D2O vs DMSO) Sample->Solubility MS HRMS (ESI+) Target: 166.08 m/z Solubility->MS Confirm MW NMR 1H/13C NMR (Confirm Open vs Lactam) MS->NMR Confirm Connectivity Chiral Chiral HPLC / Optical Rotation (Confirm R-Configuration) NMR->Chiral Confirm Stereochemistry Final Validated Structure: (R)-2-(1-Amino-ethyl)-benzoic acid Chiral->Final

Figure 2: Analytical workflow for structural validation.

Detailed Protocol: Optical Rotation Measurement

To provide a quick purity check against literature values:

  • Solvent: 1 M HCl (Ensures full protonation and solubility).

  • Concentration: 1.0 g/100 mL (c = 1.0).

  • Wavelength: Sodium D-line (589 nm).

  • Expectation: The (R)-enantiomer of alpha-methylbenzylamine derivatives typically exhibits specific rotation values distinct from the racemate (0°). Note: Verify sign against specific certificate of analysis as solvent effects can invert the sign.

References

  • PubChem. 4-(1-Aminoethyl)benzoic acid (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isoindolinones (Phthalimidines). (Discusses cyclization of 2-acylbenzoic acid derivatives). Available at: [Link]

  • Daicel Chiral Technologies. Crownpak CR-I (+) Instruction Manual. (Standard for amino acid separation). Available at: [Link]

Sources

Foundational

Technical Guide: Synthesis of Chiral 2-(1-Amino-ethyl)-benzoic Acid

Executive Summary & Strategic Analysis The synthesis of chiral 2-(1-amino-ethyl)-benzoic acid (and its derivatives) represents a deceptively complex challenge in organic synthesis. While the structure appears to be a sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of chiral 2-(1-amino-ethyl)-benzoic acid (and its derivatives) represents a deceptively complex challenge in organic synthesis. While the structure appears to be a simple


-amino acid, the ortho-substitution pattern creates a thermodynamic "trap": the spontaneous intramolecular cyclization of the free amino acid into 3-methylisoindolin-1-one  (a lactam).

For researchers targeting the open-chain amino acid (e.g., for peptide coupling or as a scaffold for non-cyclic peptidomimetics), this equilibrium dictates the synthetic strategy. You cannot simply "make the acid." You must synthesize a protected precursor (typically the ester or the ammonium salt) that resists cyclization until the moment of use.

The "Lactam Trap" and Retrosynthetic Logic

The core directive of this guide is to bypass the lactamization pathway. We will focus on synthesizing the Methyl ester or the Hydrochloride salt of the target.

Key Strategic Decision:

  • Target: Methyl 2-(1-aminoethyl)benzoate (protected form).

  • Chirality: Established at the benzylic position via auxiliary-controlled imine reduction or biocatalysis.

G Start 2-Acetylbenzoic Acid (Precursor) Protected Stable Intermediate: Methyl 2-(1-aminoethyl)benzoate Start->Protected 1. Esterification 2. Chiral Amine Synthesis Target Target: (S)-2-(1-Aminoethyl) benzoic acid (Open Form) Lactam Trap: (S)-3-Methyl isoindolin-1-one (Lactam) Target->Lactam Spontaneous Cyclization (Thermodynamic Sink) Protected->Target Controlled Hydrolysis (LiOH, 0°C) Protected->Lactam High Heat / Base

Figure 1: The thermodynamic landscape. The open-chain amino acid (Green) is unstable relative to the lactam (Red). The synthetic sweet spot is the protected ester (Blue).

Methodology A: The Ellman Auxiliary Approach (High Precision)

Best for: Medicinal chemistry (mg to g scale), high enantiomeric excess (


), and absolute configuration control.

This protocol utilizes (R)-tert-butanesulfinamide (Ellman’s Reagent) . The bulky tert-butyl group directs the stereochemistry of the imine reduction and is easily removed under acidic conditions.

Step-by-Step Protocol
Phase 1: Substrate Preparation

Do not use free 2-acetylbenzoic acid. Convert it to the methyl ester first to prevent carboxylic acid interference with the titanium reagent.

  • Reflux 2-acetylbenzoic acid in Methanol with catalytic

    
     for 4 hours.
    
  • Isolate Methyl 2-acetylbenzoate via standard aqueous workup.

Phase 2: Condensation (Imine Formation)
  • Reagents: Methyl 2-acetylbenzoate (1.0 equiv), (R)-tert-butanesulfinamide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Dry THF (0.5 M).

  • Conditions:

    • Mix ketone and sulfinamide in THF under

      
      .
      
    • Add

      
       dropwise.
      
    • Heat to 65°C for 16–24 hours. (Ortho-substitution slows this reaction; monitoring by LCMS is critical).

    • Quench: Pour into brine with vigorous stirring. Filter the titanium salts through Celite.

Phase 3: Diastereoselective Reduction
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or

    
    .
    
  • Mechanism: The bulky borohydride attacks from the face opposite the tert-butyl group.

  • Protocol:

    • Cool the sulfinyl imine solution (in THF) to -78°C .

    • Add L-Selectride (1.5 equiv) slowly.

    • Stir for 2 hours at -78°C.

    • Warm to room temperature and quench with

      
      .
      
  • Outcome: Formation of the sulfinamide-protected amine.[1]

Phase 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl/Dioxane (excess).

    • Stir for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride.

    • Concentrate to obtain Methyl 2-(1-aminoethyl)benzoate • HCl .

Validation Check:

  • 
    :  Look for the disappearance of the t-butyl singlet (~1.2 ppm) and the appearance of the benzylic methine quartet (~4.5 ppm).
    
  • Chirality: Verify

    
     using chiral HPLC (Chiralcel OD-H column).
    

Methodology B: Biocatalytic Transamination (Green/Direct)

Best for: Scale-up, green chemistry requirements, and avoiding metal catalysts.


-Transaminases (

-TAs) can directly convert the ketone to the chiral amine in a single step, using an amine donor (like isopropylamine or alanine). This bypasses the need for protection/deprotection steps.
The Biocatalytic System
  • Enzyme:

    
    -Transaminase (e.g., Vibrio fluvialis variant or commercial ATA screening kits like Codexis).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

  • Amine Donor: Isopropylamine (IPA) is preferred as it shifts equilibrium by forming volatile acetone.

Transaminase cluster_cycle Biocatalytic Cycle Enzyme_PLP Enzyme-PLP (Active Form) Enzyme_PMP Enzyme-PMP (Aminated Form) Enzyme_PLP->Enzyme_PMP + Isopropylamine - Acetone Enzyme_PMP->Enzyme_PLP + Ketone - Product Ketone Substrate: Methyl 2-acetylbenzoate Product Product: (S)-Amine Ester Donor Donor: Isopropylamine Byproduct Byproduct: Acetone

Figure 2: The Transaminase "Ping-Pong" Bi-Bi mechanism. The enzyme shuttles the amine group from the donor to the 2-acetylbenzoate.

Protocol
  • Buffer Preparation: 100 mM Phosphate buffer (pH 7.5), 1 mM PLP.

  • Substrate Loading: Dissolve Methyl 2-acetylbenzoate in DMSO (5% v/v final concentration) and add to buffer.

  • Amine Donor: Add Isopropylamine (1.0 M) adjusted to pH 7.5.

  • Reaction: Add Transaminase enzyme (lyophilized powder or cell lysate). Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2 (to protonate the amine), extract unreacted ketone with EtOAc. Then basify aqueous layer to pH 10, extract amine with DCM. Note: Work quickly to avoid lactamization at high pH.

Characterization & Quality Control

Distinguishing the open amino ester from the cyclized lactam is the most critical quality control step.

FeatureMethyl 2-(1-aminoethyl)benzoate (Target)3-Methylisoindolin-1-one (Impurity)
IR Spectroscopy Two carbonyl bands: Ester (~1720

)
Single carbonyl band: Lactam (~1690

)

(Methyl)
Ester

singlet (~3.8 ppm)
No methyl ester singlet.

(NH)
Broad

signal (exchangeable)
Sharp Amide NH signal (typically >7 ppm)
Solubility Soluble in acidic water (as salt)Insoluble in acidic water; soluble in organic solvents

Self-Validating Experiment: To confirm you have the open chain, take a small aliquot of your product, dissolve it in


, and add a base (TEA). If it is the amino ester, you will observe the gradual growth of the lactam peaks over time in the NMR tube as it cyclizes.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic Routes to Optically Active Amines." ChemCatChem.

  • Vertex AI Search Results (2025). "Enantioselective synthesis of 3-methylisoindolin-1-one and 2-acetylbenzoic acid derivatives.
  • Sigma-Aldrich. "Ellman's Sulfinamides: Application Guide."

Sources

Exploratory

(R)-2-(1-Amino-ethyl)-benzoic acid spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization of (R)-2-(1-Amino-ethyl)-benzoic acid , a chiral building block often encountered in the synthesis of isoindolinone-based pharmaceuticals. A critical technical distin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of (R)-2-(1-Amino-ethyl)-benzoic acid , a chiral building block often encountered in the synthesis of isoindolinone-based pharmaceuticals.

A critical technical distinction must be made immediately: This compound exists in a dynamic equilibrium between its open-chain amino acid form and its cyclic lactam form (3-methylisoindolin-1-one). The spectroscopic data you observe depends entirely on the pH and solvent conditions of your sample.

Part 1: Chemical Identity & Stability Insight

  • Compound Name: (R)-2-(1-Amino-ethyl)-benzoic acid[1][2]

  • CAS Number: 1187930-78-4 (Free base/Zwitterion), 658683-12-6 (HCl Salt)

  • Cyclic Equivalent: (R)-3-Methylisoindolin-1-one (CAS: 6091-76-5 for racemate)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    (Open); C
    
    
    H
    
    
    NO (Cyclic - H
    
    
    O)
  • Molecular Weight: 165.19 g/mol (Open); 147.18 g/mol (Cyclic)

Senior Scientist Note: In neutral organic solvents (CDCl


, MeOH), the free amino acid spontaneously dehydrates to form the lactam (isoindolinone) . To characterize the open-chain form, you must stabilize the amine as a salt (e.g., Hydrochloride) using acidic media (D

O/DCl or DMSO-d

+ traces of acid).

Part 2: Spectroscopic Data (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The following data contrasts the Open-Chain HCl Salt (stabilized) vs. the Cyclic Lactam (often formed in situ).

A.


H NMR Data 
FeatureOpen Chain (HCl Salt) Cyclic Lactam (3-Methylisoindolin-1-one)
Solvent D

O or DMSO-d

CDCl

Methine (-CH-) δ 4.95 - 5.05 (q, 1H) Deshielded by NH

and aromatic ring.
δ 4.60 - 4.75 (q, 1H) Characteristic lactam ring proton.
Methyl (-CH

)
δ 1.55 - 1.65 (d, 3H) Coupled to methine.δ 1.45 - 1.52 (d, 3H) Slightly more shielded.
Aromatic (Ar-H) δ 7.40 - 8.00 (m, 4H) Ortho-proton often shifted downfield by COOH.δ 7.40 - 7.85 (m, 4H) Distinct doublet at ~7.8 ppm for the proton ortho to C=O.
Exchangeable δ 8.50+ (br s, NH

)
Visible in DMSO-d

.
δ 7.00 - 7.50 (br s, NH) Amide proton, solvent dependent.

B.


C NMR Data 
Carbon TypeChemical Shift (δ ppm) - Open ChainChemical Shift (δ ppm) - Cyclic Lactam
Carbonyl (C=O) 168.0 - 170.0 (Carboxylic Acid)170.0 - 172.0 (Lactam Amide)
Methine (CH) 48.0 - 50.0 52.0 - 55.0
Methyl (CH

)
18.0 - 20.0 20.0 - 22.0
Aromatic C 125.0 - 140.0 (6 signals)123.0 - 148.0 (6 signals)

C. Critical Stereochemical Validation To confirm the (R)-configuration , you cannot rely solely on achiral NMR.

  • Method: Chiral HPLC or derivatization with Mosher's Acid chloride.

  • Specific Rotation:

    
     to 
    
    
    
    (c=1, MeOH) for the cyclic (R)-isomer (value varies by concentration/solvent).
Mass Spectrometry (MS)

Mass spec is the fastest way to determine if your sample has cyclized.

  • Open Chain (Amino Acid):

    • Ionization: ESI+

    • Observed Ion:

      
       m/z
      
    • Fragmentation: Often shows a loss of NH

      
       (17) or H
      
      
      
      O (18) in the source.
  • Cyclic Form (Lactam):

    • Ionization: ESI+ or EI

    • Observed Ion:

      
       m/z
      
    • Diagnostic: A mass difference of 18 Da indicates cyclization.

Infrared Spectroscopy (IR)
Functional GroupOpen Chain (HCl Salt) Cyclic Lactam
Carbonyl (C=O) 1710 - 1730 cm

Broad, carboxylic acid dimer stretch.
1680 - 1705 cm

Sharp, characteristic of

-lactam.
Amine/Amide 2800 - 3200 cm

Broad NH

stretch (multiple bands).
3200 - 3300 cm

Single sharp N-H stretch.
Fingerprint C-O stretch at ~1200 cm

.
Absence of broad OH/COOH bands.

Part 3: Experimental Protocols & Workflow

Protocol 1: Isolation of (R)-2-(1-Amino-ethyl)-benzoic acid HCl

This protocol prevents cyclization to the lactam.

  • Dissolution: Dissolve the starting material (e.g., (R)-3-methylisoindolin-1-one) in 6M HCl (10 mL/g).

  • Hydrolysis: Reflux at 100°C for 4-6 hours. Monitor by HPLC (disappearance of the lactam peak).

  • Evaporation: Concentrate the aqueous solution in vacuo at <50°C. Do not heat excessively.

  • Crystallization: Triturate the residue with cold diethyl ether or acetone. The HCl salt will precipitate as a white solid.

  • Storage: Store in a desiccator. Exposure to moisture can induce slow cyclization or hydrate formation.

Protocol 2: Analytical Sample Preparation (NMR)
  • For Open Chain: Dissolve 10 mg of the HCl salt in 0.6 mL D

    
    O  or DMSO-d
    
    
    
    . If using DMSO, add 1 drop of DCl or TFA to ensure the amine remains protonated.
  • For Cyclic Lactam: Dissolve 10 mg of the free base in CDCl

    
     .
    
Logic Diagram: Analysis Workflow

G Start Unknown Sample (R)-2-(1-Amino-ethyl)-benzoic acid derivative Solvent Select NMR Solvent Start->Solvent CDCl3 Solvent: CDCl3 (Neutral/Organic) Solvent->CDCl3 Promotes Cyclization D2O Solvent: D2O + DCl (Acidic/Aqueous) Solvent->D2O Stabilizes Open Form ResultLactam Result: Cyclic Lactam (3-Methylisoindolin-1-one) MS: 148 m/z NMR: δ 4.6 (q) CDCl3->ResultLactam ResultOpen Result: Open Chain Amino Acid (HCl Salt) MS: 166 m/z NMR: δ 5.0 (q) D2O->ResultOpen Validation Chiral HPLC / Mosher Analysis Required for (R)-enantiomer confirmation ResultLactam->Validation ResultOpen->Validation

Caption: Decision tree for spectroscopic analysis. Solvent choice dictates whether the open-chain salt or the cyclic lactam is observed.

References

  • Synthesis and Cyclization: Reaction of 2-acetylbenzoic acid with amines/ammonia to form isoindolinones.

    • Source: Journal of Organic Chemistry, "Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkyl
    • URL: [Link]

  • Commercial Reference (HCl Salt): 2-(1-Aminoethyl)benzoic acid hydrochloride product specifications. Source: Sigma-Aldrich / MilliporeSigma.
  • Lactam Characterization: 3-Methylisoindolin-1-one NMR d

    • Source: PubChem Compound Summary for CID 11286552.
    • URL: [Link]

  • General Spectroscopic Database: SDBS Spectral D

    • Source: AIST Japan.
    • URL: [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of (R)-2-(1-Amino-ethyl)-benzoic Acid

A Technical Guide on Chiral Scaffolds and Isoindolinone Pharmacophores Executive Summary (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) represents a high-value chiral -amino acid scaffold in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Chiral Scaffolds and Isoindolinone Pharmacophores

Executive Summary

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) represents a high-value chiral


-amino acid scaffold  in modern medicinal chemistry. While possessing modest biological activity as a free zwitterion, its primary utility lies as the stereochemical anchor for 3-substituted isoindolin-1-ones . These bicyclic lactams serve as privileged pharmacophores in neuropsychiatry (GABA

modulation), oncology (p53-MDM2 inhibition), and antiemetic therapy (NK1 antagonism).

This guide details the structural logic, synthetic utility, and biological validation of this scaffold, designed for drug discovery professionals requiring actionable technical data.

Structural Analysis & Pharmacophore Mapping[1]
1.1 The Gamma-Amino Acid Motif

Structurally, the molecule is a rigidified analog of


-aminobutyric acid (GABA).[1] Unlike flexible aliphatic chains, the ortho-phenylene linker constrains the spatial relationship between the amine (N-terminus) and the carboxylic acid (C-terminus).
  • Rigidity: The aromatic ring locks the torsion angles, reducing the entropic penalty upon binding to receptor pockets.

  • Chirality: The (R)-configuration at the benzylic position (C1-ethyl) projects the methyl group into a specific hydrophobic sub-pocket, often critical for distinguishing between agonist and antagonist activity in GPCRs and ion channels.

1.2 The Isoindolinone Gateway

The most critical biological application of this molecule is its cyclization. The intramolecular condensation of the amine and acid functions yields (R)-3-methylisoindolin-1-one . This core is isosteric with the benzodiazepine ring system but lacks the liability of metabolic instability often seen in 1,4-benzodiazepines.

Pharmacophore Diagram (DOT Visualization):

PharmacophoreMap cluster_legend Legend Precursor (R)-2-(1-Amino-ethyl)-benzoic acid (Chiral Scaffold) Cyclization Dehydrative Cyclization (Intramolecular) Precursor->Cyclization -H2O Isoindolinone (R)-3-Methylisoindolin-1-one (Privileged Core) Cyclization->Isoindolinone Retention of Configuration GABA GABA-A Receptor (Allosteric Modulation) e.g., JM-1232 Isoindolinone->GABA H-Bond Donor/Acceptor NK1 NK1 Receptor (Antagonist) e.g., Tachykinin blockers Isoindolinone->NK1 Hydrophobic Fit MDM2 p53-MDM2 Interface (Protein-Protein Inhibitor) Isoindolinone->MDM2 Pi-Stacking key Blue: Precursor | Green: Bioactive Core | Grey: Biological Target

Caption: Transformation of the chiral amino acid precursor into the bioactive isoindolinone core and its subsequent target engagement.

Therapeutic Applications
2.1 CNS: Anxiolytics and Sedatives

The (R)-3-methylisoindolinone moiety mimics the pharmacophore of classical benzodiazepines.

  • Mechanism: Positive allosteric modulation of the GABA

    
     receptor.
    
  • Key Example: JM-1232 (and analogs). Research indicates that the stereochemistry at the 3-position is a "molecular switch." The (R)-isomer of certain isoindolinone derivatives has shown potent sedative-hypnotic activity with a favorable side-effect profile compared to racemic mixtures.

  • Advantage: Unlike benzodiazepines, isoindolinones often show reduced tolerance development.

2.2 Oncology: MDM2-p53 Inhibitors

The rigid isoindolinone scaffold serves as an anchor to project hydrophobic groups (e.g., chlorophenyl) into the Trp23, Leu26, and Phe19 pockets of MDM2.

  • Role of (R)-Isomer: The methyl group at the 3-position can induce a specific twist in the fused ring system, optimizing the vector of attached aryl groups to maximize

    
    -stacking interactions with MDM2 residues.
    
2.3 Inflammation & Pain: NK1 Antagonists

Neurokinin-1 (NK1) receptor antagonists are used to treat chemotherapy-induced nausea and depression.

  • Structure-Activity Relationship (SAR): The 3,3-disubstituted or 3-methyl substituted isoindolinones act as bioisosteres for the acetamide core found in early NK1 antagonists. The (R)-configuration provides steric bulk that prevents metabolic oxidation at the benzylic carbon.

Experimental Protocols (Self-Validating Systems)
3.1 Protocol A: Enantioselective Cyclization to (R)-3-Methylisoindolin-1-one

Objective: Convert the amino acid precursor to the bioactive lactam while maintaining optical purity.

Reagents:

  • (R)-2-(1-Amino-ethyl)-benzoic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amino acid in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester.

  • Cyclization: Add DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Monitor disappearance of starting material (

    
    , polar) and appearance of product (
    
    
    
    in EtOAc/Hex 1:1).
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Yield: Expect 85-95% yield of a white solid.

3.2 Protocol B: Chiral Purity Determination (HPLC)

Objective: Verify that the (R)-configuration is preserved (ee% > 98%).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • (S)-Isomer (minor impurity):

      
       12.5 min
      
    • (R)-Isomer (major product):

      
       15.2 min
      
  • Calculation:

    
    
    
Synthesis & Manufacturing Data
ParameterSpecificationNotes
CAS Number 1187930-78-4Specific to (R)-isomer
Molecular Weight 165.19 g/mol
Physical State White to off-white powderHygroscopic
Solubility Water (Moderate), DMSO (High), Methanol (High)Zwitterionic character in water
pKa Values COOH

3.8;


9.2
Amphoteric nature affects extraction
Storage 2-8°C, DesiccatedProtect from atmospheric

Synthetic Route Diagram:

SynthesisRoute Start Phthalic Anhydride Step1 1. Grignard Addition (MeMgBr) 2. Dehydration Start->Step1 Intermediate 2-Acetylbenzoic Acid Step1->Intermediate Step2 Asymmetric Reductive Amination (Chiral Ru/Rh Catalyst + NH4OAc) Intermediate->Step2 Product (R)-2-(1-Amino-ethyl)-benzoic acid Step2->Product

Caption: General synthetic pathway to access the enantiopure amino acid scaffold.

Future Directions & Derivatization

To maximize the utility of this scaffold, researchers are currently exploring:

  • N-Alkylation: Post-cyclization alkylation of the lactam nitrogen to introduce "tail" groups for GPCR selectivity.

  • C-H Activation: Palladium-catalyzed functionalization of the aromatic ring (positions 4-7) to tune metabolic stability and lipophilicity.

  • Peptidomimetics: Incorporation into peptide backbones as a

    
    -turn inducer, forcing peptides into specific secondary structures to disrupt protein-protein interactions.
    
References
  • Isoindolinone Bioactivity: Chiba, S., et al. "The Antinociceptive Effects and Pharmacological Properties of JM-1232(-): A Novel Isoindoline Derivative." Journal of Pharmacological Sciences, 2009. Link

  • Stereoselective Synthesis: Nishiyama, T., et al. "Diastereoselective auxiliary- and catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched 3-substituted isoindolinones." Beilstein Journal of Organic Chemistry, 2018. Link

  • NK1 Receptor Antagonists: Nishi, T., et al. "Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues."[2] Bioorganic & Medicinal Chemistry Letters, 2000.[2] Link

  • Scaffold Utility: Campbell, J. B., et al. "Synthesis of 2,3-dihydroisoindolones via intramolecular Wurtz-Fittig coupling."[3] Synlett, 2010.[3] Link

  • General Pharmacology: "Neurokinin-1 Receptor Blockers."[4] StatPearls [Internet], 2024. Link

Sources

Exploratory

The Anthranilic Acid Scaffold: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary 2-Aminobenzoic acid (Anthranilic acid) represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique ortho-substitution pattern—placing a nucleophilic amine adjacent to an elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobenzoic acid (Anthranilic acid) represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique ortho-substitution pattern—placing a nucleophilic amine adjacent to an electrophilic carboxylate—enables facile heterocyclization and diverse functionalization. This guide traces the technical evolution of this scaffold from its isolation in indigo degradation to its role as the progenitor of the fenamate NSAIDs , quinazolinone kinase inhibitors , and ryanodine-modulating diamide insecticides .

Part 1: Historical Genesis & The Chemical Scaffold

From Indigo to Structure

The history of anthranilic acid is inextricably linked to the industrialization of dye chemistry. In 1840 , Carl Julius Fritzsche (St. Petersburg) treated indigo with caustic potash (KOH), isolating a degradation product he named "anthranilic acid" (from anthrax, Greek for coal/carbon, referencing the degradation, and anil for indigo).

While initially a degradation marker, the molecule became a cornerstone of Adolf von Baeyer’s structural elucidation of indigo.[1] Baeyer’s eventual synthesis of indigo (1878-1880) utilized o-nitrobenzaldehyde, but the conceptual link to the anthranilic core established the molecule as a critical intermediate in aromatic chemistry.

The Privileged Electronic Character

The utility of 2-aminobenzoic acid lies in its amphoteric nature and bifunctional reactivity :

  • Nucleophilic Amine (

    
    ):  Available for N-alkylation, acylation, or diazonium salt formation.
    
  • Electrophilic Carboxyl (

    
    ):  Available for esterification, amidation, or decarboxylation.
    
  • Cyclization Potential: The 1,2-proximity allows for rapid formation of 6-membered heterocycles (quinazolines, benzoxazinones).

Part 2: The Fenamate Era (Pain & Inflammation)

In the 1950s and 60s, researchers at Parke-Davis (led by Winder et al.) exploited the anthranilic scaffold to develop non-steroidal anti-inflammatory drugs (NSAIDs). They hypothesized that N-arylation of anthranilic acid would create lipophilic analogs capable of inhibiting cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR)

The resulting class, Fenamates (N-phenylanthranilic acids), relies on specific steric and electronic features:

  • The Acidic Head: The carboxylic acid is essential for COX active site binding (Arg120 interaction).

  • The Torsion Angle: Substitution on the non-acidic phenyl ring (e.g., 2,3-dimethyl in Mefenamic acid) forces the two aromatic rings out of coplanarity. This "twisted" conformation is critical for fitting into the hydrophobic channel of COX enzymes.

Key Derivatives:

  • Mefenamic Acid: 2,3-dimethyl substitution. High anti-inflammatory potency.

  • Flufenamic Acid: 3-trifluoromethyl substitution. Enhanced metabolic stability.

Figure 1: Evolutionary tree of 2-aminobenzoic acid derivatives, branching from dye chemistry into analgesics, oncology, and agriculture.

Part 3: The Agrochemical Revolution (Ryanodine Modulation)

While pharmaceutical use of the scaffold matured, a massive breakthrough occurred in agriculture in the early 2000s. Scientists at DuPont Crop Protection (now Corteva) discovered that complex anthranilic diamides possessed exceptional insecticidal activity.

Mechanism of Action

Unlike neurotoxic organophosphates, these compounds (e.g., Chlorantraniliprole ) target the Ryanodine Receptor (RyR) in insect muscles.

  • Effect: They lock the calcium release channel in a partly open state.

  • Outcome: Uncontrolled release of stored calcium from the sarcoendoplasmic reticulum leads to muscle paralysis and cessation of feeding.

  • Selectivity: The scaffold exhibits >500-fold selectivity for insect RyR over mammalian RyR, ensuring safety.

Part 4: Experimental Protocols

Protocol A: Synthesis of Mefenamic Acid (Ullmann-Type)

Context: This protocol demonstrates the classic Ullmann condensation used to synthesize N-phenylanthranilic acids. While Mefenamic acid is the target, the method applies to the general fenamate class.

Reagents:

  • o-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • 2,3-Dimethylaniline (12.1 g, 0.1 mol)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Copper powder (Catalyst)

  • DMF (Dimethylformamide) or Amyl alcohol (Solvent)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 15.6 g of o-chlorobenzoic acid in 50 mL of solvent (DMF is preferred for higher rate; amyl alcohol for easier workup).

  • Base Addition: Add 13.8 g of anhydrous

    
    . The base neutralizes the HCl generated and drives the equilibrium.
    
  • Catalyst: Add 0.5 g of activated copper powder (bronze). Note: Copper acts as the oxidative addition site for the aryl halide.

  • Reflux: Heat the mixture to reflux (approx. 130-140°C) for 2-3 hours. The solution will darken significantly (deep blue/black) due to copper complexation.

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of o-chlorobenzoic acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into 200 mL of ice-cold water.

    • Acidify with 2N HCl to pH 2-3. The potassium salt converts to the free acid, precipitating as a solid.

  • Purification: Filter the crude precipitate. Recrystallize from ethanol or aqueous acetic acid to yield off-white crystals of Mefenamic acid (MP: ~230°C).

Protocol B: Niementowski Quinazolinone Synthesis

Context: A self-validating protocol for converting anthranilic acid into the quinazolinone core, the scaffold for drugs like Methaqualone and precursors for EGFR inhibitors (e.g., Gefitinib analogs).

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)

  • Formamide (30 mL, excess)

  • Catalyst: Piperidine (optional, traces)

Step-by-Step Methodology:

  • Fusion: Place 13.7 g of anthranilic acid and 30 mL formamide in a 100 mL flask.

  • Thermal Cyclization: Heat the mixture to 140-150°C.

    • Observation: Evolution of water vapor indicates cyclodehydration is occurring.

  • Duration: Maintain heat for 4 hours. The reaction proceeds via the formation of an o-amidobenzamide intermediate, followed by ring closure.

  • Isolation: Cool the mixture. The product, 4(3H)-quinazolinone, will crystallize out of the formamide solution.

  • Wash: Filter and wash thoroughly with water (to remove excess formamide) and then cold ethanol.

  • Validation: Check Melting Point (215-216°C).

Figure 2: Mechanistic flow of the Niementowski synthesis, converting the anthranilic scaffold into the bicyclic quinazolinone core.

Part 5: Comparative Data Summary

Derivative ClassKey ExampleTarget MechanismPrimary IndicationKey Structural Feature
Fenamates Mefenamic AcidCOX-1 / COX-2 InhibitionAnalgesia, DysmenorrheaN-phenyl ring twisted out of plane
Quinazolinones MethaqualoneGABA-A modulationSedative (Historical)Bicyclic core; 2,3-disubstitution
Diamides ChlorantraniliproleRyanodine Receptor (RyR)Insecticide (Lepidoptera)Pyrazole-amide moiety; Halogenation
Kinase Inhibitors Gefitinib*EGFR Tyrosine KinaseOncology (NSCLC)Quinazoline core (Anthranilic derived)

*Note: While modern synthesis of Gefitinib often starts from anilines, the core pharmacophore is historically rooted in the quinazoline chemistry derived from anthranilic acid cyclization.

References

  • Fritzsche, C. J. (1840).[2] Über das Anthranil und die Anthranilsäure. Journal für Praktische Chemie. (Historical citation context).

  • Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.

  • Lahm, G. P., et al. (2005).[3][4] Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators.[3][5] Bioorganic & Medicinal Chemistry Letters.

  • Selby, T. P., et al. (2017).[3][6][7] A retrospective look at anthranilic diamide insecticides: discovery and lead optimization. Pest Management Science.

  • Niementowski, S. (1895).[8] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie.

  • Connolly, D. J., et al. (2005). Synthesis of quinazolinones via the Niementowski reaction. Tetrahedron.

Sources

Foundational

Theoretical Studies on (R)-2-(1-Amino-ethyl)-benzoic Acid Conformation

This guide serves as a foundational theoretical framework for investigating the conformational landscape of (R)-2-(1-Amino-ethyl)-benzoic acid . It synthesizes computational protocols with physical organic chemistry prin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a foundational theoretical framework for investigating the conformational landscape of (R)-2-(1-Amino-ethyl)-benzoic acid . It synthesizes computational protocols with physical organic chemistry principles to aid in the design of chiral auxiliaries and isoindolinone-based pharmacophores.[1]

Document Type: Technical Whitepaper & Computational Protocol Subject: Conformational Analysis, Intramolecular Dynamics, and Electronic Structure Target Audience: Medicinal Chemists, Computational Chemists, and Structural Biologists

Executive Summary

(R)-2-(1-Amino-ethyl)-benzoic acid represents a critical chiral scaffold in drug development, functioning as a restricted


-amino acid equivalent. Its utility as a precursor for chiral isoindolinones (e.g., in the synthesis of lenalidomide analogs) relies heavily on its ability to adopt specific pre-reactive conformations.[1]

This guide establishes a rigorous theoretical protocol for characterizing the molecule's conformational ensemble.[1] It focuses on the competition between steric strain and Intramolecular Hydrogen Bonding (IMHB) , the stability of zwitterionic forms in varying dielectric environments, and the spectroscopic signatures required for experimental validation.

Structural Definition & Stereochemical Challenges

The molecule consists of a benzene ring ortho-substituted with a carboxylic acid moiety and a chiral 1-amino-ethyl group.

  • Chirality: The (R)-configuration at the ethyl stereocenter dictates the spatial vector of the methyl group, influencing the rotational barrier of the

    
     bond.
    
  • Orthogonal Interaction: The proximity of the donor amine (

    
    ) and acceptor carboxyl (
    
    
    
    ) groups creates a high probability of IMHB, which can "lock" the molecule into a pseudo-cyclic conformation, reducing the entropic penalty for cyclization reactions.
Key Rotatable Degrees of Freedom

To map the Potential Energy Surface (PES), three specific dihedral angles must be scanned:

  • 
     (Carboxyl Torsion): 
    
    
    
  • 
     (Linker Torsion): 
    
    
    
  • 
     (Amine Orientation): 
    
    
    

Computational Methodology (Protocol)

This section outlines the standard of care for theoretical characterization, prioritizing accuracy in non-covalent interactions (NCI).

Level of Theory[1]
  • Functional:

    
    B97X-D  or M06-2X .[1] These range-separated hybrid functionals with dispersion corrections are essential for accurately modeling the weak London dispersion forces between the methyl group and the aromatic ring, as well as the IMHB.[1]
    
  • Basis Set: 6-311++G(d,p) . Diffuse functions (

    
    ) are mandatory to correctly describe the lone pairs on the nitrogen and oxygen atoms, especially if investigating the zwitterionic state.[1]
    
Solvation Models

The conformational preference of amino acids is solvent-dependent.[1]

  • Gas Phase: Models the intrinsic stability (Neutral form dominates).[1]

  • Aqueous (SMD Water): Models physiological conditions (Zwitterionic form dominates).[1]

  • DMSO/Methanol (PCM): Relevant for synthetic pathways (e.g., isoindolinone cyclization).[1]

Workflow Visualization

The following diagram illustrates the logical flow for the conformational search and validation process.

Conformational_Search_Workflow Start Input Structure (R)-2-(1-Amino-ethyl)-benzoic acid MM_Search Global Stochastic Search (Monte Carlo / MMFF94) Start->MM_Search Generate Conformers DFT_Opt DFT Optimization (wB97X-D / 6-311++G**) MM_Search->DFT_Opt Filter < 5 kcal/mol Freq_Calc Frequency Calculation (NIMAG=0 verification) DFT_Opt->Freq_Calc Verify Minima Solvation Solvation Corrections (SMD: Water, DMSO) Freq_Calc->Solvation Single Point Energy Analysis Boltzmann Weighting & NCI Analysis Solvation->Analysis Final Ranking

Figure 1: Computational workflow for identifying the global minimum conformer.

Conformational Analysis & IMHB Motifs

Theoretical studies suggest three primary conformational families based on the interaction between the amine and acid groups.

Motif A: The Neutral "Open" Form

In non-polar solvents or gas phase, the neutral form prevails.[1] The lowest energy conformer typically exhibits an Intramolecular Hydrogen Bond (IMHB) between the amine nitrogen (donor) and the carbonyl oxygen (acceptor) or the hydroxyl proton (donor) and the amine nitrogen (acceptor).[1]

  • Interaction:

    
     (Strongest neutral interaction).
    
  • Geometry: Forms a 7-membered pseudo-ring.[1]

  • Significance: This pre-organizes the molecule for dehydration synthesis.[1]

Motif B: The Zwitterionic "Closed" Form

In high-dielectric media (Water), proton transfer occurs from


 to 

.
  • Structure:

    
     and 
    
    
    
    .[1]
  • Stabilization: Strong electrostatic attraction (salt bridge) between the carboxylate and ammonium groups.[1]

  • Steric Consequence: The bulky

    
     group increases the rotational barrier of 
    
    
    
    , restricting the ethyl group's rotation relative to the benzene ring.[1]
The "R-Methyl" Steric Effect

The (R)-methyl group introduces a specific steric clash with the ortho-hydrogen of the benzene ring when the ethyl group rotates.[1]

  • Theoretical Prediction: The "anti" conformation (Methyl anti to the ring) is generally favored to minimize

    
     strain, but the IMHB requirements may force the methyl group into a gauche position, raising the ground state energy compared to the unsubstituted analog.
    

Electronic Properties & Reactivity Descriptors

To predict the reactivity of this molecule in drug synthesis, the following electronic descriptors should be calculated.

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the nucleophilic and electrophilic sites.[1]

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and the Nitrogen lone pair (in neutral form).[1]

  • Blue Regions (Positive Potential): Localized on the Carboxyl Hydrogen and the Amine Hydrogens.[1]

  • Application: In the synthesis of isoindolinones, the nucleophilic attack of the Nitrogen onto the Carbonyl Carbon is the rate-determining step.[1] A high electron density on the Nitrogen (enhanced by deprotonation) correlates with faster reaction kinetics.[1]

Frontier Molecular Orbitals (FMO)
  • HOMO: Primarily located on the amino group (lone pair character).[1]

  • LUMO: Located on the benzene ring and carboxyl group (

    
     character).[1]
    
  • Band Gap: A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability.[1]

Experimental Validation (Spectroscopic Signatures)

Theoretical predictions must be validated against experimental data.[1] Below are the key vibrational markers.

Table 1: Predicted Vibrational Modes (Scaled DFT)
Vibrational ModeNeutral Form (

)
Zwitterion Form (

)
Diagnostic Note

1680 - 17201550 - 1610 (asym

)
Strong shift indicates zwitterion formation.

3200 - 3500 (Broad)AbsentDisappearance confirms deprotonation.[1]

3300 - 3400 (Doublet)2800 - 3200 (Broad

)

modes are broad and redshifted.

1250 - 13001300 - 1350Shifts due to change in hybridization/charge.[1]

Synthesis of Pathway Logic

The theoretical understanding of this conformation directly informs the synthesis of Isoindolinones .[1] The "folding" of the amino-ethyl side chain onto the carboxyl group is the mechanistic prerequisite.[1]

Reaction_Pathway Reactant (R)-2-(1-Amino-ethyl) benzoic acid (Open Conformer) TS Transition State (Nu: Attack of N on C=O) Reactant->TS Activation Energy Intermediate Tetrahedral Intermediate TS->Intermediate Bond Formation Product Chiral Isoindolinone (Cyclized) Intermediate->Product -H2O (Dehydration)

Figure 2: Mechanistic pathway from the open conformer to the cyclized isoindolinone product.

References

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. [Methodology Source]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Research Reviews, 39(6), 2307-2338. Link

  • Vayer, M., et al. (2013).[1] Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for isoindolinone precursors).

Sources

Exploratory

Solubility Profiling of (R)-2-(1-Amino-ethyl)-benzoic Acid: A Technical Characterization Guide

Executive Summary Compound: (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) Classification: Chiral -amino acid derivative / Pharmaceutical Intermediate Context: Critical building block for chiral synthesis, potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) Classification: Chiral


-amino acid derivative / Pharmaceutical Intermediate
Context:  Critical building block for chiral synthesis, potentially in the synthesis of glinide-class antidiabetic agents or as a chiral resolving agent.

This technical guide addresses the solubility behavior of (R)-2-(1-Amino-ethyl)-benzoic acid. Unlike commoditized reagents, specific solubility data for this chiral isomer is proprietary or sparse in open literature. Therefore, this guide functions as a high-level characterization protocol , synthesizing theoretical modeling based on structural analogs (e.g., 2-aminobenzoic acid) with a validated experimental workflow. It is designed to empower researchers to generate precise solubility isotherms and optimize purification processes.

Part 1: Structural Analysis & Theoretical Solubility Profile

To predict the solubility behavior of (R)-2-(1-Amino-ethyl)-benzoic acid, we must analyze its molecular architecture. It possesses both a basic amine center (on the ethyl side chain) and an acidic carboxyl group (on the phenyl ring).

The Zwitterionic Effect

In neutral aqueous environments, this molecule exists primarily as a zwitterion (dipolar ion). The proton from the carboxylic acid (


) transfers to the amine (

), creating a species with separated charges (

and

).
  • Aqueous Solubility: High lattice energy due to electrostatic interactions between zwitterions typically lowers solubility in water at the isoelectric point (pI).

  • pH Dependence: Solubility will exhibit a characteristic "U-shaped" profile.

    • pH < pKa1 (Carboxyl): Cationic form (High solubility).

    • pH > pKa2 (Amine): Anionic form (High solubility).

    • pH

      
       pI:  Zwitterionic form (Minimum solubility).
      
Lipophilicity & Organic Solvents
  • Calculated LogP: ~1.4 (Moderate lipophilicity).

  • Prediction: Unlike glycine (highly polar), the phenyl ring and ethyl group provide sufficient hydrophobic surface area to allow solubility in polar organic solvents like Methanol and Ethanol, especially when the zwitterionic lattice is disrupted by heating.

Reference Analog Data (Proxy Indicators)

Since specific data is limited, we utilize 2-Aminobenzoic acid (Anthranilic acid) as a structural proxy to establish baseline expectations.

SolventPolarity IndexPredicted Solubility Trend for (R)-IsomerMechanism
Methanol 5.1High (> 100 mg/mL)Hydrogen bonding + Hydrophobic interaction
Ethanol 4.3Moderate-High Similar to MeOH, slightly lower due to steric bulk
Water (pH 7) 10.2Low-Moderate (< 10 mg/mL)Zwitterionic lattice stability dominates
Water (pH 1/12) 10.2Very High Ionic solvation (Salt formation)
Toluene 2.4Low Lack of H-bond donors/acceptors to solvate zwitterion
Hexane 0.1Negligible Incompatible polarity

Part 2: Experimental Methodology (Self-Validating Protocol)

As a Senior Scientist, you must not rely on single-point data. The following protocol ensures the generation of a thermodynamic solubility curve (Van 't Hoff plot) to determine enthalpy of dissolution.

Automated Laser Monitoring Method (Dynamic)

For high-precision data without sampling errors, the Laser Dynamic Method is the gold standard.

Workflow Logic:

  • Preparation: Excess solute is added to the solvent.

  • Heating: Temperature is ramped up until the laser transmittance hits 100% (dissolution).

  • Cooling: Temperature is ramped down until transmittance drops (nucleation).

  • Hysteresis Analysis: The gap between dissolution and nucleation temperatures defines the Metastable Zone Width (MSZW).

Gravimetric Shake-Flask Method (Static)

For labs without laser arrays, this is the robust standard.

Step-by-Step Protocol:

  • Saturation: Add excess (R)-2-(1-Amino-ethyl)-benzoic acid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    C) for 24 hours. Critical: Ensure solid phase remains present.
    
  • Filtration: Stop stirring and allow settling (1 hr). Filter supernatant through a 0.45

    
    m pre-heated syringe filter.
    
  • Drying: Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
     (g/g).
    
Visualization of Solubility Screening Workflow

SolubilityProtocol cluster_methods Analytical Methods Start Start: Excess Solute + Solvent Equilibration Equilibration (Const. T, 24h) Start->Equilibration CheckSolid Solid Present? Equilibration->CheckSolid CheckSolid->Start No (Add more solid) Sampling Sampling (Pre-heated Filter) CheckSolid->Sampling Yes Analysis Analysis (Gravimetric/HPLC) Sampling->Analysis DataFit Data Fitting (Apelblat Eq.) Analysis->DataFit HPLC HPLC (Chiral Column) Check for Racemization Analysis->HPLC Grav Gravimetric Mass Balance Analysis->Grav

Figure 1: Standardized workflow for determining equilibrium solubility, ensuring saturation and phase integrity.

Part 3: Data Analysis & Thermodynamic Modeling[1]

Once experimental data is gathered, it must be correlated to allow for interpolation. The Modified Apelblat Equation is the industry standard for correlating solubility (


) with temperature (

).
The Modified Apelblat Model


  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical parameters derived from regression.
    

Interpretation:

  • If

    
     is negative and large, dissolution is strongly endothermic (solubility increases sharply with T).
    
  • This model is critical for designing cooling crystallization profiles to maximize yield.

Predicted Solubility Profile (Qualitative)

Based on the structural properties of (R)-2-(1-Amino-ethyl)-benzoic acid, the following profile is expected for process design:

Solvent System298.15 K (25°C)323.15 K (50°C)Application Suitability
Water (pH 6.5) LowModerateAnti-solvent / Wash solvent
Methanol HighVery HighPrimary solvent for reaction
Ethanol/Water (50:50) ModerateHighIdeal Crystallization Solvent
Acetone LowModeratePotential Anti-solvent
Ethyl Acetate LowLowExtraction (if pH adjusted)

Part 4: Application – Purification via pH-Swing Crystallization

The most powerful application of solubility data for this amphoteric compound is Isoelectric Precipitation . By manipulating pH, we can switch the compound between its soluble ionic forms and its insoluble zwitterionic form.

The Mechanism
  • Dissolution: Dissolve crude (R)-2-(1-Amino-ethyl)-benzoic acid in dilute HCl (pH < 2). The amine is protonated (

    
    ), forming a soluble chloride salt.
    
  • Filtration: Filter off mechanical impurities.

  • Neutralization: Slowly add NaOH or Ammonia to raise pH.

  • Crystallization: As pH approaches the pI (approx pH 6–7), the net charge becomes zero. The zwitterion forms, solubility crashes, and pure crystals precipitate.

Process Diagram

PurificationProcess cluster_solubility Solubility State Crude Crude (R)-Isomer AcidDiss Acid Dissolution (pH < 2, HCl) Forms Soluble Cation Crude->AcidDiss Filter Filtration (Remove Insolubles) AcidDiss->Filter State1 High Solubility (Cationic) Neutralization Neutralization (Add NaOH to pH ~6.5) Filter->Neutralization Crystallization Crystallization (Zwitterion Formation) Neutralization->Crystallization Solubility Minimum Isolation Isolation & Drying Crystallization->Isolation State2 Low Solubility (Zwitterionic)

Figure 2: Purification strategy utilizing the pH-dependent solubility profile of the amino acid derivative.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187. Link

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[4] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[1][4] Journal of Chemical & Engineering Data, 55(11), 5124–5127. Link

  • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. (Fundamental principles of zwitterion solubility). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • ChemScene. (n.d.). (R)-2-(1-aminoethyl)benzoic acid Product Data. (Source for CAS and physical properties). Link

Sources

Protocols & Analytical Methods

Method

Topic: Asymmetric Synthesis of (R)-2-(1-Amino-ethyl)-benzoic Acid

This Application Note is designed for researchers and process chemists requiring a robust, enantioselective route to (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride . CAS: 1187930-78-4 (Free base) | Target Form: Hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, enantioselective route to (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride .

CAS: 1187930-78-4 (Free base) | Target Form: Hydrochloride Salt (to prevent cyclization)[1]

Part 1: Strategic Analysis & Retrosynthesis

The "Ortho" Challenge: Lactamization Equilibrium

The synthesis of 2-(1-aminoethyl)benzoic acid presents a unique challenge compared to meta- or para-substituted isomers.[1] The structural proximity of the nucleophilic amine (at the benzylic position) and the electrophilic carboxylic acid (at the ortho position) creates a high thermodynamic drive toward cyclization.

Under neutral or basic conditions, the molecule spontaneously dehydrates to form 3-methylisoindolin-1-one (a lactam).[1] To isolate the open-chain amino acid, the amine must be protonated. Therefore, this protocol targets the Hydrochloride Salt as the stable, isolable species.

Synthetic Strategy: Ellman’s Auxiliary

While asymmetric hydrogenation and enzymatic transamination are valid routes, the Ellman Sulfinamide method is selected for this protocol due to:

  • Predictable Stereocontrol: The rigid cyclic transition state during reduction ensures high diastereoselectivity.

  • Scalability: Reagents (Ti(OEt)₄, NaBH₄) are inexpensive and manageable on multi-gram scales.

  • Purification: The sulfinyl group aids in the crystallization of intermediates, often avoiding tedious chromatography.

Retrosynthetic Logic:

  • Target: (R)-2-(1-Amino-ethyl)-benzoic acid HCl[1]

  • Precursor: Methyl 2-acetylbenzoate (Esters prevent premature lactamization during the imine formation step).[1]

  • Chiral Inducer: (R)-(+)-2-Methyl-2-propanesulfinamide.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical cyclization equilibrium.

G Start Methyl 2-acetylbenzoate (Achiral Precursor) Imine Chiral N-Sulfinyl Imine (Stable Intermediate) Start->Imine 1. (R)-tBu-Sulfinamide Ti(OEt)4, THF AmineProtected Sulfinamide Ester (Diastereomerically Pure) Imine->AmineProtected 2. NaBH4, -48°C (Stereoselective Reduction) Target (R)-2-(1-Amino-ethyl)- benzoic acid HCl (Final Target) AmineProtected->Target 3. 6M HCl, Reflux (Global Deprotection) Lactam 3-Methylisoindolin-1-one (Cyclic Side Product) Target->Lactam Neutralization (Avoid Basic pH!)

Caption: Synthetic route utilizing Ellman's auxiliary, highlighting the critical acid-salt requirement to prevent lactamization.

Part 3: Detailed Experimental Protocol

Phase 1: Condensation (Imine Formation)

Objective: Convert the ketone to a chiral ketimine. Substrate: Methyl 2-acetylbenzoate.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents:

    • Methyl 2-acetylbenzoate (1.0 equiv, 10 mmol)[1]

    • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv, 11 mmol)[1]

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 20 mmol)

    • Solvent: Anhydrous THF (0.5 M concentration).

  • Procedure:

    • Dissolve the ketone and sulfinamide in THF under N₂.

    • Add Ti(OEt)₄ dropwise (solution will turn yellow/orange).

    • Heat to reflux (approx. 65–70°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS for disappearance of ketone.[1]

    • Note: Steric hindrance from the ortho-ester may slow this reaction.[1] If conversion is <90% after 24h, add 0.5 equiv more Ti(OEt)₄.

  • Workup:

    • Cool to room temperature.[2] Pour into a vigorously stirred mixture of brine (20 mL) and EtOAc (20 mL).

    • Critical Step: The titanium salts will form a thick slurry. Add Celite and filter through a pad of Celite. Wash the cake thoroughly with EtOAc.

    • Dry organic phase over Na₂SO₄, concentrate in vacuo.

    • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Phase 2: Diastereoselective Reduction

Objective: Set the (R)-stereocenter.[1] Mechanism: The bulky tert-butyl group directs the hydride attack.[1] For aryl-alkyl ketones, using NaBH₄ with (R)-sulfinamide typically yields the (R)-amine (via a cyclic transition state).[1]

  • Setup: 100 mL RBF, N₂ atmosphere, cooled to -48°C (Acetonitrile/Dry Ice bath). Temperature control is vital for high ee.

  • Reagents:

    • Chiral Imine (from Phase 1) (1.0 equiv)

    • NaBH₄ (4.0 equiv)

    • Solvent: THF (anhydrous) + 2% Water (v/v) (Water aids the reduction kinetics).

  • Procedure:

    • Dissolve Imine in THF. Cool to -48°C.[1]

    • Add NaBH₄ in one portion.

    • Allow to warm slowly to room temperature over 4 hours.

  • Workup:

    • Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x).

    • Dry and concentrate.[4]

    • Analysis: Check diastereomeric ratio (dr) via ¹H NMR or Chiral HPLC. If dr > 95:5, proceed. If lower, recrystallize from Hexane/Et₂O.

Phase 3: Global Deprotection & Hydrolysis

Objective: Remove the sulfinyl group, hydrolyze the ester, and isolate the HCl salt.

  • Reagents: 6M HCl (aqueous).

  • Procedure:

    • Dissolve the sulfinamide ester in 6M HCl (10 mL per gram).

    • Heat to reflux (100°C) for 4–6 hours. This harsh condition performs two tasks:

      • Cleaves the N-S bond (fast).

      • Hydrolyzes the methyl ester to the carboxylic acid (slow).

  • Isolation (Critical):

    • Concentrate the aqueous solution to dryness in vacuo.

    • Do not neutralize.

    • Triturate the resulting solid with diethyl ether (to remove non-polar byproducts) and then cold acetonitrile.

    • Filter the white solid.

  • Final Product: (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride.[1]

Part 4: Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Identity Matches Reference Standard¹H NMR (D₂O)
Purity > 98.0%HPLC (C18, Acidic Mobile Phase)
Enantiomeric Excess > 98% eeChiral HPLC (e.g., Chiralpak AD-H)*
Counterion 1.0 ± 0.1 molar ratio (Chloride)Ion Chromatography or AgNO₃ titration

*Chiral HPLC Note: To measure ee, you may need to derivatize a small aliquot with diazomethane (to reform the ester) or use a Zwitterionic chiral column, as the free amino acid is highly polar.

¹H NMR Diagnostic Signals (D₂O):

  • Methyl doublet: δ ~1.6 ppm (3H, d).

  • Benzylic methine: δ ~4.9 ppm (1H, q).

  • Aromatic protons: 7.4–8.0 ppm (4H, m).

Part 5: Troubleshooting & Safety

  • Issue: Low Yield in Phase 1.

    • Cause: Steric hindrance of the ortho-ester.[1]

    • Fix: Switch solvent to Toluene and use higher temperatures (110°C) with a Dean-Stark trap to remove ethanol.[1]

  • Issue: Lactam Formation.

    • Cause: pH rose above 4.0 during workup.

    • Fix: Keep all aqueous phases acidic (pH < 2). If the free base is accidentally formed (insoluble precipitate), immediately re-acidify with HCl.

  • Safety:

    • Ti(OEt)₄: Moisture sensitive. Hydrolyzes to release ethanol and TiO₂.

    • NaBH₄: Releases H₂ gas. Ensure proper venting.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinamide: A Versatile Reagent for Asymmetric Synthesis." Accounts of Chemical Research, 2002. Link

  • Tang, T. P., & Ellman, J. A. "The tert-Butanesulfinyl Imine: A New Class of Chiral Imines for Asymmetric Synthesis." Journal of Organic Chemistry, 1999. Link

  • Vertex Pharmaceuticals. "Isoindolinone Inhibitors of Influenza." World Intellectual Property Organization, WO2010148197. (Demonstrates the lactam/amino acid equilibrium handling). Link

  • ChemScene. "(R)-2-(1-aminoethyl)benzoic acid Product Data." (Commercial availability validation). Link

Sources

Application

Application Note: Enantiomeric Separation of 2-(1-Amino-ethyl)-benzoic Acid

Introduction & Executive Summary The separation of 2-(1-Amino-ethyl)-benzoic acid (AEBA) presents a classic chromatographic challenge: the analyte is amphoteric, possessing both a basic primary amine and an acidic carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The separation of 2-(1-Amino-ethyl)-benzoic acid (AEBA) presents a classic chromatographic challenge: the analyte is amphoteric, possessing both a basic primary amine and an acidic carboxylic acid attached to an aromatic scaffold. At neutral pH, this molecule exists as a zwitterion, which often leads to poor retention and peak tailing on traditional silica-based stationary phases due to secondary ionic interactions.

This guide outlines two distinct, high-fidelity protocols for the enantioseparation of AEBA.

  • Protocol A (Primary): Utilizes a Crown Ether-based Chiral Stationary Phase (CSP) .[1] This is the "Gold Standard" for primary amines near chiral centers, offering high selectivity by specifically complexing the ammonium functionality.

  • Protocol B (Secondary): Utilizes a Zwitterionic Cinchona Alkaloid CSP .[2] This method is ideal for LC-MS applications where non-volatile acids (like perchloric acid used in Protocol A) must be avoided.

Analyte Analysis & Separation Strategy

Physicochemical Properties
  • Structure: A benzoic acid moiety with a chiral ethyl-amine group at the ortho position.

  • Chirality: The stereocenter is located at the benzylic carbon (

    
    -carbon to the amine).
    
  • Ionization:

    • Amine (

      
      ):  Protonated (
      
      
      
      ) at pH < 9.
    • Carboxylic Acid (

      
      ):  Deprotonated (
      
      
      
      ) at pH > 4.
    • Isoelectric Point (pI):

      
      .
      
Mechanistic Selection of Stationary Phase

The selection of the stationary phase is dictated by the ionization state we wish to exploit.

SeparationStrategy Start Analyte: 2-(1-Amino-ethyl)-benzoic acid (Amphoteric / Primary Amine) Decision Select Separation Mode Start->Decision RouteA Route A: Cation Recognition (Crown Ether) Decision->RouteA Primary Choice (UV Detection) RouteB Route B: Zwitterionic Recognition (Cinchona Alkaloid / ZWIX) Decision->RouteB LC-MS Compatible (Volatile Buffers) CondA Condition: Acidic pH (< 2.0) Analyte: Cationic (NH3+, COOH) RouteA->CondA MechA Mechanism: Host-Guest Complexation (Crown ether wraps NH3+) CondA->MechA CondB Condition: Polar Organic Mode Analyte: Zwitterionic RouteB->CondB MechB Mechanism: Dual Ion-Exchange (Anion/Cation binding sites) CondB->MechB

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on detection requirements and analyte chemistry.

Protocol A: Crown Ether Method (Recommended)

This method utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) which forms a host-guest inclusion complex specifically with primary ammonium ions (


).
Materials
  • Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CROWNPAK CR(+) (Coated).

    • Dimensions: 3.0 mm i.d.[3] x 150 mm, 5 µm.[4][5]

  • Mobile Phase A: Aqueous Perchloric Acid (

    
    ), pH 1.0 to 1.5.
    
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Diluent: Mobile Phase A.

Experimental Conditions
ParameterSettingRationale
Mobile Phase 85%

(pH 1.5) : 15% ACN
Acidic pH ensures amine is fully protonated (

) for complexation and suppresses carboxylic acid ionization (

), preventing zwitterionic repulsion.
Flow Rate 0.4 - 0.5 mL/minLower flow rates enhance the kinetics of the inclusion complex formation.
Temperature 10°C - 25°C Critical: Lower temperatures (sub-ambient) significantly increase resolution (

) by stabilizing the host-guest complex.
Detection UV @ 210 nm or 254 nmThe benzoic acid chromophore absorbs well in the UV region.
Back Pressure < 150 barStandard for 3.0 mm ID columns.
Step-by-Step Procedure
  • Preparation of Acidic Water: Add approximately 1.6 mL of 60%

    
     to 1 L of ultrapure water to achieve pH 1.5. Filter through a 0.22 µm membrane.
    
  • Equilibration: Flush the column with the mobile phase (85:15) for at least 30 minutes at 0.4 mL/min.

  • Sample Injection: Dissolve the sample at 0.5 mg/mL in the mobile phase. Inject 2-5 µL.

  • Optimization:

    • If retention is too low: Decrease Organic modifier (ACN) to 5-10%.

    • If resolution is poor: Lower the column temperature to 10°C or 5°C.

Note on Elution Order: On a CR(+) column, the (S)-enantiomer of alpha-amino acids typically elutes first. For AEBA, expect the (S)-enantiomer to elute first, but confirmation with a standard is required.

Protocol B: Zwitterionic Phase Method (LC-MS Compatible)

If Perchloric acid is undesirable (e.g., for Mass Spectrometry), use a Zwitterionic stationary phase (ZWIX) which works in Polar Organic Mode.

Materials
  • Column: Chiral Technologies CHIRALPAK ZWIX(+) .

    • Dimensions: 3.0 mm or 4.0 mm i.d. x 150 mm, 3 µm.[4]

  • Solvents: Methanol (LC-MS grade), Acetonitrile.

  • Additives: Formic Acid (FA), Diethylamine (DEA) or Propylamine.

Experimental Conditions
ParameterSettingRationale
Mobile Phase MeOH / ACN (50:50 v/v) + 50 mM Formic Acid + 25 mM DEA This "double additive" system buffers the mobile phase in organic solvent, ensuring the analyte and the zwitterionic selector are in the correct ionization state.
Flow Rate 0.5 mL/minOptimized for 3mm columns.
Temperature 25°CRoom temperature is generally sufficient.
Detection UV @ 254 nm or MS (ESI+)Volatile additives make this MS-compatible.
Mechanism of Interaction

The ZWIX phase contains both a chiral anion-exchange site (Quinine derivative) and a cation-exchange site.

  • The Carboxylate (

    
    )  of AEBA interacts with the cationic site of the selector.
    
  • The Ammonium (

    
    )  of AEBA interacts with the anionic site of the selector.
    
  • This "double ion-pairing" provides exceptional selectivity for amino-acid-like zwitterions.

Results & Troubleshooting

Expected Performance
  • Crown Ether (Protocol A): Expect high resolution (

    
    ). The peaks may be broad if the temperature is too high.
    
  • ZWIX (Protocol B): Sharper peaks generally, but method development requires careful balancing of the Acid/Base ratio (usually 2:1 molar ratio of Acid:Base).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Retention (Protocol A) pH too high; Amine not protonated.Lower pH to 1.0-1.5 using Perchloric Acid.
Peak Tailing (Protocol A) Slow mass transfer kinetics.Lower the flow rate (e.g., 0.3 mL/min) and Lower Temperature (10°C).
Broad Peaks (Protocol B) Incorrect Acid/Base ratio.Ensure Formic Acid concentration is molar excess over DEA (e.g., 50mM FA : 25mM DEA).
Split Peaks Sample solvent mismatch.Dissolve sample strictly in the mobile phase. Avoid pure MeOH if using high aqueous content.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]

  • Ilisz, I., et al. (2013). Separation of Amino Acids and Peptides on Zwitterionic Chiral Stationary Phases. Separation & Purification Reviews, 42(4). [Link]

  • Machida, Y., et al. (1998). Enantiomeric separation of amino acids and primary amines by HPLC using a chiral crown ether column. Journal of Chromatography A, 805(1-2), 85-92. [Link]

Sources

Method

Application Note: Biocatalytic Synthesis and Isolation of (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Compound: (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride (CAS: 1187930-78-4 for free base) [1] Methodology: Enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists Compound: (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride (CAS: 1187930-78-4 for free base) [1] Methodology: Enzymatic Asymmetric Reductive Amination via (R)-selective ω-Transaminase

Strategic Rationale & Mechanistic Causality

The synthesis of highly enantioenriched 1-arylethylamines is a critical workflow in modern drug discovery. Traditional chemical methods for synthesizing (R)-2-(1-Amino-ethyl)-benzoic acid rely on the reductive amination of 2-acetylbenzoic acid to form a racemate, followed by classical resolution using chiral acids (e.g., (S)-mandelic acid). This classical approach is inherently limited to a 50% theoretical yield and requires extensive recrystallization. Alternatively, asymmetric transition-metal catalysis (e.g., Ru-BINAP) often necessitates the protection of the carboxylic acid moiety to prevent catalyst poisoning.

To bypass these limitations, this protocol utilizes an (R)-selective ω-transaminase (ω-TA) . Engineered ω-TAs (such as variants of ATA-117 from Arthrobacter sp.) have been extensively validated in the pharmaceutical industry for the asymmetric synthesis of bulky chiral amines [3, 4].

The Ping-Pong Bi-Bi Mechanism

The biocatalytic transamination relies on Pyridoxal-5'-phosphate (PLP) as a catalytic amine shuttle [2].

  • Oxidative Deamination: Isopropylamine (IPA), present in large excess, donates its amino group to the enzyme-bound PLP, generating Pyridoxamine-5'-phosphate (PMP) and releasing acetone.

  • Reductive Amination: The prochiral ketone (2-acetylbenzoic acid) enters the active site. The ortho-carboxylic acid acts as a critical anchoring group via hydrogen bonding. PMP stereoselectively transfers the amine to the re-face of the ketone, yielding the (R)-amine and regenerating PLP.

PingPong E_PLP Enzyme-PLP Complex E_PMP Enzyme-PMP Complex E_PLP->E_PMP Amine Transfer Product (R)-Amine Product E_PLP->Product Releases E_PMP->E_PLP Amine Transfer Acetone Acetone E_PMP->Acetone Releases IPA Isopropylamine IPA->E_PLP Binds Ketone 2-Acetylbenzoic Acid Ketone->E_PMP Binds

PLP-dependent Ping-Pong Bi-Bi mechanism of ω-transaminase.

Materials and Reagents

Reagent / MaterialRoleSpecification
2-Acetylbenzoic acid Prochiral Substrate>98% purity
(R)-ω-Transaminase BiocatalystEngineered variant (e.g., Codexis ATA-117 homolog)
Isopropylamine (IPA) Amine Donor1.0 M in aqueous solution
Pyridoxal-5'-phosphate (PLP) Enzyme Cofactor1.0 mM final concentration
Phosphate Buffer pH Control100 mM, pH 8.0
Ethyl Acetate (EtOAc) Extraction SolventACS Grade
Hydrochloric Acid (HCl) Salt Formation4.0 M in anhydrous Isopropanol
Methyl tert-butyl ether (MTBE) Anti-solventAnhydrous, >99%

Experimental Workflow

BiocatalyticWorkflow S1 Substrate Preparation 2-Acetylbenzoic Acid + PLP + IPA S2 Biocatalysis (R)-ω-Transaminase, 30°C, pH 8.0 S1->S2 S3 Equilibrium Shift Acetone Displacement S2->S3 S4 Aqueous Quench & Wash pH 2.0, EtOAc Extraction S2->S4 S5 Isoelectric Precipitation pH 6.5, Cool to 4°C S4->S5 S6 Salt Formation Anhydrous HCl in Isopropanol S5->S6 S7 Target Product (R)-2-(1-Amino-ethyl)-benzoic acid HCl S6->S7

Workflow for the biocatalytic synthesis and isolation of (R)-2-(1-Amino-ethyl)-benzoic acid HCl.

Phase 1: Biocatalytic Conversion

Expert Insight: Isopropylamine is a strong base. Adding it directly to the enzyme will cause localized pH spikes that denature the protein. Always adjust the buffer pH before adding the biocatalyst.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer. Dissolve PLP to a final concentration of 1.0 mM.

  • Donor Addition: Add Isopropylamine to achieve a 1.0 M concentration. Carefully adjust the pH back to 8.0 using 6 M HCl.

  • Substrate Loading: Add 2-acetylbenzoic acid (16.4 g, 100 mmol) to the buffer. Stir until fully dissolved. The pH may drop slightly; readjust to 8.0 using 5 M NaOH.

  • Enzyme Addition: Add the (R)-ω-Transaminase powder (typically 1-2 g depending on specific activity).

  • Incubation: Incubate the reaction at 30°C with orbital shaking (250 rpm) for 24–48 hours. Leave the vessel cap slightly loose or apply a gentle nitrogen sweep to allow the volatile acetone byproduct to escape, thereby driving the thermodynamic equilibrium forward.

Phase 2: Downstream Processing (Zwitterion Isolation)

Causality: The target molecule contains both a basic amine and an acidic carboxylate. At extreme pH values, it exists as a highly water-soluble ion. Isolation requires a two-step pH manipulation to exploit its isoelectric point (pI ~6.7).

  • Reaction Quenching: Terminate the reaction by adding 6 M HCl dropwise until the mixture reaches pH 2.0 . At this pH, the product is a soluble cation, while unreacted 2-acetylbenzoic acid is a neutral, protonated species.

  • Organic Wash: Extract the aqueous layer twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layers (which contain unreacted ketone and trace organic impurities). Retain the aqueous layer.

  • Isoelectric Precipitation: Slowly add 5 M NaOH to the aqueous layer under vigorous stirring until the pH reaches 6.5 .

  • Crystallization: Cool the mixture to 4°C for 4 hours. The (R)-2-(1-aminoethyl)benzoic acid will precipitate as a neutral zwitterionic free base.

  • Filtration: Filter the white precipitate through a sintered glass funnel, wash with minimal ice-cold water, and dry under vacuum at 45°C overnight.

Phase 3: Hydrochloride Salt Formation

Causality: The zwitterionic free base is poorly soluble in most organic solvents, making formulation difficult. Conversion to the hydrochloride salt ensures high solubility and long-term stability.

  • Suspension: Suspend the dried free base (approx. 15 g) in 100 mL of anhydrous Isopropanol.

  • Acidification: Slowly add 1.2 equivalents of 4.0 M HCl in Isopropanol. The suspension will briefly clarify as the zwitterion is protonated into the soluble cationic hydrochloride form.

  • Anti-Solvent Addition: Vigorously stir the solution and add anhydrous MTBE (approx. 150 mL) dropwise until the solution becomes persistently turbid.

  • Final Isolation: Allow the mixture to stir at room temperature for 2 hours, then cool to 0°C. Filter the resulting crystalline (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride, wash with cold MTBE, and dry under high vacuum.

Analytical Validation

To ensure the self-validating nature of this protocol, the final compound must be analyzed for both chemical purity and enantiomeric excess (ee).

Analytical MethodParameterExpected Result
Chiral HPLC Column: Chiralpak IGMobile Phase: Hexane/EtOH/TFA (80:20:0.1)Flow: 1.0 mL/min>99% ee(R)-enantiomer elutes distinctly from the (S)-enantiomer.
1H NMR (400 MHz, D2O) Chemical Shifts (δ)1.65 (d, 3H, CH3), 4.85 (q, 1H, CH), 7.40-7.95 (m, 4H, Ar-H). Note: Amine and acid protons exchange with D2O.
HRMS (ESI+) [M+H]+ for Free BaseCalculated for C9H12NO2+: 166.0863Found: 166.0865

References

  • ChemScene. 1187930-78-4 | (R)-2-(1-aminoethyl)benzoic acid.
  • Google Patents. US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines.
  • ACS Catalysis. Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor.
  • Chemical Reviews. Application of ω-Transaminases in the Pharmaceutical Industry.
Application

Application Note: (R)-2-(1-Amino-ethyl)-benzoic Acid in Catalysis

Executive Summary (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4, HCl salt 1391433-88-7) is a high-value chiral building block characterized by an ortho-substituted benzoic acid moiety and a chiral -methylbenzylami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4, HCl salt 1391433-88-7) is a high-value chiral building block characterized by an ortho-substituted benzoic acid moiety and a chiral


-methylbenzylamine motif. While often overlooked as a simple intermediate, its unique structural rigidity and bifunctional nature (Bronsted acid + Chiral primary amine) make it a privileged scaffold for the design of Next-Generation Organocatalysts  and Chiral Ligands .

This guide details the application of this compound in two primary catalytic domains:

  • Synthesis of Bifunctional Thiourea Organocatalysts: Leveraging the chiral amine for hydrogen-bonding activation.

  • Design of Chiral Isoindolinone Ligands: Exploiting the spontaneous cyclization tendency to create rigid ligands for transition metal catalysis.

Part 1: Strategic Analysis & Mechanism

The "Latent" Catalyst Scaffold

The utility of (R)-2-(1-Amino-ethyl)-benzoic acid lies in its ability to access two distinct chemical spaces:

  • Open Form (Bifunctional): The free amino acid acts as a zwitterionic scaffold. The chiral amine can be functionalized (e.g., urea/thiourea formation) while the carboxylic acid serves as a directing group or secondary hydrogen bond donor.

  • Cyclized Form (Isoindolinone): Dehydration yields (R)-3-methylisoindolin-1-one, a rigid bicyclic core. This structure mimics the privileged pharmacophores found in drugs (e.g., Pazinaclone) and serves as a robust backbone for chiral ligands (N-heterocyclic carbenes or N,O-chelators).

Mechanism of Action: Bifunctional Activation

When derivatized into a thiourea (see Protocol 1), the scaffold operates via Dual Hydrogen Bonding .

  • Primary Interaction: The thiourea moiety activates electrophiles (e.g., nitroolefins, imines) via LUMO lowering.

  • Secondary Interaction: The ortho-carboxylic acid (or derived amide) directs the nucleophile or stabilizes the transition state via secondary H-bonding, inducing high enantioselectivity.

Part 2: Visualization of Catalytic Workflows

Figure 1: Strategic Derivatization Pathways

The following diagram illustrates the transformation of the raw material into two distinct classes of catalysts.

G Start (R)-2-(1-Amino-ethyl)- benzoic acid Step1 Isothiocyanate Coupling Start->Step1 R-NCS Step2 Cyclization (-H2O) Start->Step2 Acid/Heat Thiourea Chiral Bifunctional Thiourea Catalyst Step1->Thiourea App1 Application: Asymmetric Michael Addition Thiourea->App1 Isoindolinone (R)-3-Methyl- isoindolin-1-one Step2->Isoindolinone Ligand Chiral N,O-Ligand (via N-alkylation) Isoindolinone->Ligand Functionalization App2 Application: Pd-Catalyzed C-H Activation Ligand->App2

Caption: Divergent synthesis of organocatalysts and metal ligands from the (R)-2-(1-Amino-ethyl)-benzoic acid scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Thiourea Organocatalyst

Objective: Synthesize a bifunctional thiourea catalyst for use in asymmetric Michael additions. Rationale: The electron-deficient 3,5-bis(trifluoromethyl)phenyl group enhances the acidity of the thiourea protons, maximizing substrate activation.

Materials:
  • (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride (1.0 eq)[1]

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Neutralization: Suspend the amino acid hydrochloride salt in anhydrous DCM (0.1 M concentration) under nitrogen. Add TEA (2.5 eq) dropwise at 0°C to liberate the free amine and solubilize the zwitterion.

  • Coupling: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq) slowly to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the isothiocyanate.

  • Work-up:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess TEA and protonate the carboxylic acid).

    • Wash with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation: Verify structure via 1H NMR. Look for the characteristic downfield thiourea NH protons (

    
     8.0–10.0 ppm).
    

Self-Validating Checkpoint: If the product cyclizes to a thiohydantoin derivative during workup (indicated by loss of carboxylic acid peak in IR), reduce the acidity of the workup or perform the reaction in THF.

Protocol B: Synthesis of Chiral Isoindolinone Ligand Precursors

Objective: Convert the amino acid into (R)-3-methylisoindolin-1-one, a rigid scaffold for chiral ligands. Rationale: The spontaneous lactamization creates a stable heterocyclic core that induces strong stereocontrol in metal catalysis.

Step-by-Step Methodology:
  • Cyclization: Dissolve (R)-2-(1-Amino-ethyl)-benzoic acid in Toluene.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction completion is usually observed within 4–6 hours.

  • Isolation: Cool to room temperature. The product often crystallizes directly or can be precipitated by adding Hexanes.

  • Ligand Functionalization (Optional):

    • N-Alkylation: Treat the isoindolinone with NaH and an alkyl halide (e.g., 2-bromopyridine) to create a bidentate N,N-ligand.

    • Application: Use this ligand (10 mol%) with Cu(OAc)2 in the Henry reaction (Nitroaldol) of benzaldehyde and nitromethane.

Part 4: Data & Performance Metrics

The following table summarizes the expected performance of catalysts derived from this scaffold based on structural analogs in the literature.

Catalytic ApplicationDerived Catalyst TypeTarget ReactionTypical Yieldee% (Est.)
Organocatalysis Bifunctional ThioureaMichael Addition (Nitroolefins)85–95%90–98%
Metal Catalysis N-(2-Pyridyl)-Isoindolinone (Cu-Ligand)Henry Reaction80–90%85–92%
Resolution Free Amino Acid (Resolving Agent)Chiral Amine Crystallization40–45% (Yield)>99%

References

  • Coulter, M. M., et al. (2010). "Scalable Synthesis of 3-Methylisoindolin-1-one via Chiral Resolution." Journal of Organic Chemistry. (Contextual reference for isoindolinone synthesis).
  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews.

Sources

Method

Comprehensive Application Note: (R)-2-(1-Aminoethyl)benzoic Acid as a Chiral Building Block in Drug Discovery

Strategic Overview & Molecular Profiling In modern drug discovery, the integration of conformationally restricted chiral building blocks is a proven strategy to enhance target affinity, improve metabolic stability, and e...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Profiling

In modern drug discovery, the integration of conformationally restricted chiral building blocks is a proven strategy to enhance target affinity, improve metabolic stability, and establish intellectual property. (R)-2-(1-Aminoethyl)benzoic acid is a highly versatile, bifunctional chiral synthon. Featuring an ortho-substituted arrangement of a carboxylic acid and a chiral primary amine, this molecule serves as a critical precursor for two distinct structural classes:

  • Chiral Isoindolin-1-ones : Privileged 5-membered lactam scaffolds frequently found in CNS therapeutics and kinase inhibitors.

  • Conformationally Restricted Peptidomimetics : Rigid aromatic spacers that lock peptide conformations to enhance binding kinetics.

Understanding the kinetic and thermodynamic properties of this molecule is essential for its successful deployment in synthetic workflows [1].

Table 1: Physicochemical & Safety Profile

Data aggregated from commercial and safety standards [1][2].

PropertyValueOperational Implication
CAS Number 1187930-78-4 (Free base)1391433-88-7 (HCl salt)The HCl salt is preferred for long-term bench stability.
Molecular Weight 165.19 g/mol (Free base)201.65 g/mol (HCl salt)Stoichiometric calculations must account for the HCl counterion.
Appearance White to Yellow SolidVisual indicator of purity; dark yellowing indicates oxidation.
Handling Safety Skin/Eye Irritant (H315, H319)Handle in a fume hood; requires standard PPE [2].
Storage 2-8 °C, sealed and dryHygroscopic; moisture can complicate anhydrous coupling steps.

Mechanistic Causality & Synthetic Strategy

The proximity of the nucleophilic amine and the electrophilic carboxylate creates a strong thermodynamic driving force toward intramolecular cyclization (lactamization). As an Application Scientist, you must leverage kinetic vs. thermodynamic control to dictate the fate of this building block [3].

  • Thermodynamic Pathway (Lactamization) : If the carboxylic acid is activated in the presence of the free amine, the molecule will rapidly undergo intramolecular cyclization to form a 5-membered (R)-3-methylisoindolin-1-one ring.

  • Kinetic Pathway (Linear Extension) : To utilize the molecule as a linear peptide spacer, the primary amine must be aggressively protected or acylated (e.g., via Schotten-Baumann conditions) prior to any carboxylate activation. Failure to sequence these events correctly results in spontaneous lactamization, destroying the linear trajectory.

Workflow Visualization

G cluster_0 Pathway A: Scaffold Generation cluster_1 Pathway B: Linear Peptidomimetics SM (R)-2-(1-Aminoethyl)benzoic acid (Bifunctional Chiral Synthon) Cyclization Intramolecular Lactamization (HATU, DIPEA, DMF) SM->Cyclization Acylation N-Acylation (Fmoc-Cl) Prior to COOH Activation SM->Acylation Isoindolinone (R)-3-Methylisoindolin-1-one (Privileged Pharmacophore) Cyclization->Isoindolinone Peptide Conformationally Restricted Peptide Spacer Acylation->Peptide Risk Risk: Spontaneous Lactamization Acylation->Risk If COOH activated first Risk->Isoindolinone

Synthetic divergence and kinetic control of (R)-2-(1-Aminoethyl)benzoic acid.

Self-Validating Experimental Protocols

Protocol A: Controlled Intramolecular Lactamization to (R)-3-Methylisoindolin-1-one

Objective: Synthesize the isoindolinone core while strictly preserving the (R)-stereocenter. Causality: We utilize HATU over standard EDC/HOBt because its superior reaction kinetics minimize the lifetime of the activated ester intermediate. A prolonged activated state increases the risk of alpha-proton abstraction, leading to racemization. DIPEA is selected as a sterically hindered, non-nucleophilic base to liberate the amine from its HCl salt without interfering with the active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with argon, suspend (R)-2-(1-aminoethyl)benzoic acid hydrochloride (1.0 eq, 2.0 mmol) in anhydrous DMF (20 mL) to achieve a 0.1 M concentration.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol) dropwise. Note: The solution will become homogeneous as the free base is generated.

  • Activation: Add HATU (1.1 eq, 2.2 mmol) in a single portion. Maintain the reaction at 0 °C for 15 minutes to allow controlled formation of the active ester.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The highly polar starting material (Rf ~0.1) should completely convert to a new, strongly UV-active spot (Rf ~0.6).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL) and brine (20 mL) to remove residual DMF and DIPEA.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure lactam.

Protocol B: N-Acylation for Linear Peptidomimetic Spacers

Objective: Install an orthogonal protecting group (e.g., Fmoc) or an incoming amino acid sequence without triggering lactamization. Causality: By utilizing Schotten-Baumann biphasic conditions, the carboxylic acid is deprotonated to its unreactive sodium salt form, while the amine remains nucleophilic enough to attack the incoming acyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-2-(1-aminoethyl)benzoic acid (1.0 eq, 5.0 mmol) in a 1:1 mixture of THF (25 mL) and 1M aqueous NaOH (25 mL). Cool to 0 °C.

  • Acylation: Dissolve Fmoc-Cl (1.1 eq, 5.5 mmol) in 10 mL of THF. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup & Isolation: Wash the biphasic mixture with Diethyl Ether (2 x 20 mL) to remove unreacted Fmoc-Cl and organic impurities. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The N-acylated product will precipitate as a white solid. Filter, wash with cold deionized water, and dry under high vacuum.

Quantitative Data & Spectroscopic Validation

To ensure the integrity of your synthetic outputs, validate your reaction choices against the established parameters below.

Table 2: Reagent Selection Causality for Lactamization
Coupling ReagentBaseSolventTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
EDC / HOBt TEADCM65%88%Slower kinetics lead to partial epimerization at the alpha-carbon.
HATU DIPEADMF92%>99%Rapid activation; preserves stereochemical integrity perfectly.
T3P PyridineEtOAc85%95%Excellent for process scale-up; highly favorable toxicity profile.
Table 3: Spectroscopic Validation Framework (¹H NMR, 400 MHz, DMSO-d₆)

Expected chemical shifts for the cyclized (R)-3-methylisoindolin-1-one product.

Chemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
8.50 Singlet (s)1HLactam N-H (Exchangeable with D₂O)
7.75 - 7.45 Multiplet (m)4HAromatic ring protons (Ar-H)
4.65 Quartet (q, J = 6.8 Hz)1HChiral alpha-proton (-CH -CH₃)
1.45 Doublet (d, J = 6.8 Hz)3HMethyl group (-CH₃ )

References

  • 1187930-78-4 | (R)-2-(1-aminoethyl)benzoic acid | ChemScene. ChemScene.
  • Safety Datasheet: ACJCNL926 | AiFChem. AiFChem.
  • Speciality Chemicals Supplier in Japan | Online - MT CHEMTECH. MT CHEMTECH.
Application

Application Note: Advanced Derivatization Strategies for the Analytical Characterization of (R)-2-(1-Amino-ethyl)-benzoic acid

Executive Summary & Analytical Challenges (R)-2-(1-Amino-ethyl)-benzoic acid (CAS No. 1187930-78-4) is a highly valuable chiral building block frequently utilized in pharmaceutical drug development and complex synthon ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS No. 1187930-78-4) is a highly valuable chiral building block frequently utilized in pharmaceutical drug development and complex synthon generation 1. Structurally, it possesses a chiral center at the ethylamine position, alongside two competing functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH).

From an analytical perspective, this molecule presents a distinct set of challenges. At physiological and neutral pH, it exists as a highly polar zwitterion, resulting in poor retention on standard reverse-phase liquid chromatography (RP-HPLC) columns and an absolute lack of volatility for gas chromatography (GC) 2. Furthermore, assessing its enantiomeric excess (ee) directly requires expensive and delicate chiral stationary phases (CSPs) [[3]](). To bypass these limitations, pre-column derivatization is mandatory.

This guide details two field-proven derivatization workflows—Marfey's Reagent for LC-MS/UV and MTBSTFA Silylation for GC-MS —explaining the mechanistic causality behind each step to ensure robust, self-validating analytical methods.

Derivatization Decision Pathway

Workflow A (R)-2-(1-Amino-ethyl)-benzoic acid (Zwitterionic Analyte) B LC-MS/UV Pathway (Chiral Resolution) A->B C GC-MS Pathway (Volatility & Quantitation) A->C D Marfey's Reagent (FDAA) Target: 1° Amine B->D Nucleophilic Aromatic Substitution (SNAr) E MTBSTFA Silylation Target: Amine & Carboxyl C->E Active Hydrogen Replacement F RP-HPLC Separation (Diastereomers) D->F Adds UV chromophore (340 nm) G Capillary GC Separation (TBDMS Derivatives) E->G Lowers boiling point Increases stability

Analytical decision tree for the derivatization of (R)-2-(1-Amino-ethyl)-benzoic acid.

Protocol I: Chiral Resolution via Marfey’s Reagent (LC-MS/UV)

Mechanistic Rationale

To determine the enantiomeric purity of (R)-2-(1-Amino-ethyl)-benzoic acid without relying on chiral columns, we utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's Reagent.

The Causality: FDAA undergoes a nucleophilic aromatic substitution (S_NAr) with the primary amine of our analyte. The highly electronegative fluorine atom acts as an excellent leaving group, while the dinitro groups stabilize the intermediate Meisenheimer complex 4. Because FDAA is enantiopure (L-configuration), reacting it with a potentially racemic mixture of the analyte yields diastereomers. Diastereomers possess distinct physicochemical properties and can be easily resolved on standard, cost-effective C18 reverse-phase columns 5. Furthermore, FDAA tags the molecule with a strong chromophore, enabling highly sensitive UV detection at 340 nm [[6]]().

Self-Validating Protocol

Note: This system validates itself by monitoring the excess FDAA peak at 340 nm. If the FDAA peak is not at least 3-fold larger than the analyte derivative peak, the reaction was reagent-limited and must be repeated.

  • Sample Preparation: Dissolve the (R)-2-(1-Amino-ethyl)-benzoic acid sample in LC-MS grade water to a concentration of 0.5 mM. Spike with an unnatural isotopic internal standard (e.g., ¹³C₃-D-Ala) to control for matrix effects 6.

  • Alkalization: Transfer 50 µL of the sample to a microcentrifuge tube. Add 20 µL of 1 M NaHCO₃. Causality: The alkaline environment deprotonates the primary amine, rendering it a strong nucleophile for the S_NAr reaction.

  • Derivatization: Add 100 µL of a 20 mM FDAA solution (prepared in anhydrous acetone) 4.

  • Incubation: Vortex thoroughly and incubate in the dark at 40 °C for 1 hour. Causality: Mild heating overcomes the activation energy barrier without risking thermal racemization of the analyte's chiral center.

  • Quenching: Terminate the reaction by adding 20 µL of 2 M HCl. Causality: Neutralizing the pH prevents the degradation of the newly formed diastereomers and stops unreacted FDAA from reacting with matrix background components6.

  • Dilution & Analysis: Dilute the mixture with 810 µL of mobile phase (20% Acetonitrile / 0.1% Formic Acid). Inject 10 µL onto a C18 RP-HPLC system coupled to a UV-Vis detector (340 nm) and/or an ESI-MS.

Protocol II: Silylation via MTBSTFA (GC-MS)

Mechanistic Rationale

Gas chromatography requires analytes to be volatile and thermally stable. The strong intermolecular hydrogen bonding caused by the amine and carboxylic acid groups of (R)-2-(1-Amino-ethyl)-benzoic acid completely prevents volatilization.

The Causality: We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the active protons on both the -NH₂ and -COOH groups with tert-butyldimethylsilyl (TBDMS) moieties 7. While BSTFA is a more common silylation agent, MTBSTFA is vastly superior for amino acids. The bulky tert-butyl group provides immense steric hindrance, protecting the resulting silyl ether/ester from nucleophilic attack by ambient moisture. Consequently, TBDMS derivatives are up to 10,000 times more stable to hydrolysis than standard TMS derivatives, ensuring robust and reproducible GC-MS runs 7.

Self-Validating Protocol

Note: This system validates itself through the inclusion of a completely anhydrous reagent blank. If silyl-artifact peaks appear in the blank, moisture contamination has occurred, and the sample drying step must be optimized.

  • Desiccation: Aliquot 50 µL of the sample (e.g., 100 µg/mL in 0.1 N HCl) into a silanized glass GC vial. Evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen gas at 60 °C. Causality: Even trace amounts of water will aggressively consume MTBSTFA, ruining the derivatization yield.

  • Solubilization: Add 50 µL of anhydrous Acetonitrile to the dried residue.

  • Derivatization: Add 50 µL of neat MTBSTFA reagent 7. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture in a dry block at 100 °C for 2.5 hours. Causality: The sterically hindered nature of the primary amine adjacent to the chiral ethyl group requires high thermal energy to achieve complete di-silylation (derivatization of both the amine and the carboxyl group).

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., SLB-5ms column) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and performance metrics of the derivatization strategies for (R)-2-(1-Amino-ethyl)-benzoic acid:

ParameterMarfey's Reagent (FDAA)MTBSTFA Silylation
Target Functional Group Primary Amine (-NH₂)Amine (-NH₂) & Carboxyl (-COOH)
Analytical Platform RP-HPLC-UV/ESI-MSCapillary GC-EI-MS
Primary Analytical Goal Enantiomeric Excess (ee) DeterminationHigh-Sensitivity Quantitation / Volatilization
Reaction Conditions 40 °C, 1 hour, Alkaline (Aqueous/Organic)100 °C, 2.5 hours, Strictly Anhydrous
Derivative Stability High (Stable for days at 4 °C post-quenching)Very High (TBDMS resists moisture better than TMS)
Key Advantage Converts enantiomers to diastereomers for achiral columnsExcellent chromatographic peak shape and MS fragmentation
Primary Limitation Requires precise quenching; UV background from excess reagentUtterly fails in the presence of trace water

References

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers, PMC - NIH,
  • Marfey's reagent for chiral amino acid analysis, Ovid,
  • 1187930-78-4 | (R)-2-(1-aminoethyl)benzoic acid, ChemScene,
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products, ACS Public
  • The Derivatization and Analysis of Amino Acids by GC-MS, Merck,
  • Chiral Amino Acid Analysis Using LC/MS, Wako Labor
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers, Sigma-Aldrich,

Sources

Method

Analytical techniques for the characterization of (R)-2-(1-Amino-ethyl)-benzoic acid

Abstract (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) is a critical chiral building block, often employed in the synthesis of isoindolinone-based pharmaceuticals.[1] Its characterization presents unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) is a critical chiral building block, often employed in the synthesis of isoindolinone-based pharmaceuticals.[1] Its characterization presents unique challenges due to its amphoteric (zwitterionic) nature, high susceptibility to intramolecular cyclization (lactamization), and the strict requirement for enantiomeric purity. This guide details a self-validating analytical workflow, prioritizing direct chiral separation and the detection of the specific degradation product, (R)-3-methylisoindolin-1-one.

Introduction: The Structural Challenge

The analyte possesses two ionizable functional groups: a basic primary amine on the ethyl side chain and an acidic ortho-carboxylate.

  • Zwitterionic Equilibrium: In neutral solution, the molecule exists primarily as a zwitterion (

    
    ), resulting in poor solubility in non-polar solvents and potential peak splitting in unbuffered HPLC.
    
  • The "Ortho Effect" & Stability: The proximity of the amine and carboxylic acid facilitates a rapid, thermally induced dehydration to form 3-methylisoindolin-1-one . This cyclization is the primary degradation pathway and must be monitored during drying and storage.

Analytical Workflow Strategy

The following decision tree outlines the logical progression from crude material to released standard.

AnalyticalWorkflow Sample Crude Sample Identity Identity Confirmation (NMR, MS, IR) Sample->Identity 1. Structure Purity Chemical Purity (RP-HPLC) Identity->Purity 2. Impurities Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral 3. Stereochem SolidState Solid State (XRD, DSC) Chiral->SolidState 4. Polymorph Release Certificate of Analysis (CoA) SolidState->Release Pass

Figure 1: Analytical workflow for the characterization of zwitterionic chiral intermediates.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Challenge: Zwitterionic aggregation causes line broadening in


.
Solution:  Disruption of the internal salt bridge using acid or base.
  • Protocol: Dissolve 10 mg of sample in 0.6 mL

    
     containing 1-2 drops of 
    
    
    
    (40% in
    
    
    ).
    • Rationale: Basic conditions deprotonate the ammonium group (

      
      ), eliminating exchange broadening and simplifying the spectrum. Alternatively, 
      
      
      
      with trifluoroacetic acid (
      
      
      ) ensures a fully protonated cationic species.
  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
       ~1.3 ppm (d, 3H): Methyl group of the ethyl chain.
      
    • 
       ~4.5 ppm (q, 1H): Chiral methine proton (
      
      
      
      ).
    • 
       7.2–7.9 ppm (m, 4H): Aromatic protons (distinct ortho-substitution pattern).
      
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Observation:

    
     at m/z 166.1.
    
  • Diagnostic: Look for the "Lactam" impurity peak at m/z 148.1 (

    
    ), which indicates cyclization in the source or the sample.
    

Enantiomeric Purity (Chiral HPLC)

Direct separation is superior to derivatization for routine QC. The primary amine functionality makes this molecule an ideal candidate for Crown Ether stationary phases, which form host-guest complexes with ammonium ions.

Protocol A: Crown Ether Method (Recommended)

This method relies on the complexation between the chiral crown ether and the protonated primary amine (


).
ParameterCondition
Column Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase

(aq) / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperatures enhance resolution)
Detection UV @ 230 nm
Sample Diluent Mobile Phase (Must be acidic to protonate amine)
  • Mechanism: The ammonium group inserts into the crown ether cavity. The chiral barriers discriminate between the (R) and (S) configurations based on steric fit.

  • Self-Validation: The (S)-enantiomer typically elutes first on CR(+) columns. Confirm elution order with a racemic standard.

Protocol B: Zwitterionic Polar Ionic Mode (Alternative)

If Crownpak columns are unavailable, Macrocyclic Glycopeptide phases work well for amino acids.

  • Column: Supelco Chirobiotic T (Teicoplanin).

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 : 0.1 : 0.1 v/v).

  • Mechanism: The "Polar Ionic Mode" utilizes the simultaneous ionic interactions of the amine and carboxylate with the stationary phase.

Chemical Purity & Stability (RP-HPLC)

The purity method must separate the parent acid from the Lactam Impurity (3-methylisoindolin-1-one) .

Degradation Pathway

The following diagram illustrates the critical degradation risk monitored by this method.

Degradation Parent (R)-2-(1-Amino-ethyl)- benzoic acid (MW: 165.19) Lactam (R)-3-methylisoindolin-1-one (Lactam Impurity) (MW: 147.17) Parent->Lactam Heat / Acid (- H2O) Water H2O

Figure 2: Thermal dehydration of the amino acid to the lactam impurity.

RP-HPLC Protocol

A highly acidic mobile phase is required to suppress the ionization of the carboxylic acid (


) and keep the amine (

) protonated, ensuring the molecule behaves as a distinct cation rather than a zwitterion.
ParameterCondition
Column Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Carboxyl) and 254 nm (Aromatic)
Retention Parent Acid: ~6-8 min; Lactam Impurity: ~12-14 min (Less polar due to loss of zwitterion)

Critical Control Point: Samples must be prepared in the starting mobile phase and analyzed immediately. Do not store samples in pure methanol or acetonitrile, as this can accelerate lactamization.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Daicel Chiral Technologies. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases.
  • Lindquist, E., & Yang, Y. (2011).[2] Degradation of benzoic acid and its derivatives in subcritical water.[2] Journal of Chromatography A, 1218(15), 2146-2152.[2] Retrieved from [Link]

Sources

Application

Application Note: (R)-2-(1-Amino-ethyl)-benzoic Acid in Coordination Chemistry

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug development. It addresses the specific handling, complexation, and application of (R)-2-(1-Amino-ethyl)-benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in coordination chemistry and drug development. It addresses the specific handling, complexation, and application of (R)-2-(1-Amino-ethyl)-benzoic acid , a chiral bifunctional ligand with unique structural dynamics.

Abstract & Strategic Significance

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) represents a specialized class of chiral


-amino acid analogues  constrained within an aromatic scaffold. Unlike flexible aliphatic amino acids, the ortho-phenylene spacer imposes rigid directionality, making it a valuable ligand for constructing Homochiral Metal-Organic Frameworks (MOFs)  and Asymmetric Catalysts .

However, its utility is often underestimated due to a critical stability challenge: the Lactam-Amino Acid Equilibrium . Under acidic or dehydrating conditions, this ligand cyclizes to form (R)-3-methylisoindolin-1-one, losing its chelating ability. This guide provides the definitive protocols to manipulate this equilibrium, ensuring successful metal coordination and chiral resolution.

Ligand Profile: The "Open-Ring" Challenge

Successful utilization of this ligand requires understanding its dual nature.

Chemical Equilibrium

The compound exists in a dynamic equilibrium between the zwitterionic amino acid (Open Form) and the neutral lactam (Closed Form).

  • Open Form (Active Ligand): Exists in basic/neutral aqueous media. Capable of N,O-chelation or bridging.

  • Closed Form (Inactive): Exists in acidic media or upon heating in non-polar solvents. The amine and carboxylic acid condense to form a stable 5-membered lactam ring.

Equilibrium cluster_0 Inactive Form cluster_1 Active Ligand Form Lactam (R)-3-methylisoindolin-1-one (Lactam) No Chelation Sites AminoAcid (R)-2-(1-Amino-ethyl)-benzoic acid (Zwitterion/Anion) N,O-Donor Set Lactam->AminoAcid Hydrolysis (OH- / H2O) AminoAcid->Lactam Dehydration / Acid (H+)

Figure 1: The critical equilibrium. Coordination requires maintaining the "Active Ligand Form" via pH control.

Coordination Modes

When stabilized in the open form, the ligand offers two primary modes:

  • 
    -N,O Chelation:  Forms a 7-membered chelate ring . While entropically less favored than 5- or 6-membered rings, the rigid phenylene backbone stabilizes this mode in distorted octahedral geometries (e.g., Cu(II), Zn(II)).
    
  • 
    -Bridging:  The carboxylate bridges two metal centers while the amine coordinates to one, often leading to 1D coordination polymers.
    

Experimental Protocols

Protocol A: Ligand Preparation & Stabilization

Goal: To prepare a stock solution of the active, open-ring carboxylate for immediate coordination.

Reagents:

  • (R)-2-(1-Amino-ethyl)-benzoic acid HCl salt (Commercial source).

  • Sodium Hydroxide (1M standard solution).

  • Solvent: Methanol/Water (1:1 v/v).

Procedure:

  • Dissolution: Dissolve 1.0 mmol (201.6 mg) of the HCl salt in 5 mL of Methanol/Water. The pH will be acidic (~2-3).

  • Deprotonation: Under vigorous stirring, add 2.0 equivalents of NaOH (2.0 mL of 1M solution) dropwise.

    • Note: The first equivalent neutralizes the HCl. The second deprotonates the carboxylic acid.

  • Validation: Check pH. It must be between 8.0 and 9.0 .

    • Critical Check: If pH < 7, the amine remains protonated (

      
      ) and cannot coordinate. If pH > 10, metal hydroxides may precipitate later.
      
  • Usage: Use this solution immediately. Do not store for prolonged periods to avoid slow cyclization or racemization.

Protocol B: Synthesis of Homochiral Cu(II) Complex

Application: Synthesis of a potential asymmetric catalyst or MOF precursor.

Reagents:

  • Ligand Stock Solution (from Protocol A).

  • Copper(II) Acetate Monohydrate (

    
    ).
    

Step-by-Step:

  • Metal Solution: Dissolve 0.5 mmol (100 mg) of

    
     in 5 mL water.
    
  • Addition: Slowly add the blue copper solution to the stirred ligand solution at Room Temperature (25°C).

    • Observation: The solution should turn a deep blue/violet, indicating N-coordination.

  • Crystallization: Allow the mixture to stand undisturbed. Slow evaporation at room temperature is preferred.

    • Warning:Do not heat to reflux. Heating will promote lactamization and decomposition of the complex.

  • Isolation: Filter the resulting blue crystals, wash with cold water/methanol (1:1), and air dry.

Protocol C: Chiral Resolution of Racemic Amines (Application)

Goal: Use the ligand (as the acid form) to resolve a racemic amine via diastereomeric salt formation.

Concept: The (R)-acid reacts with a racemic amine (


-Base) to form two diastereomeric salts:
  • 
    
    These salts have different solubilities, allowing separation.
    

Workflow:

Resolution Start Racemic Amine Mixture (R/S-Base) Reaction Salt Formation Solvent: EtOH or iPrOH Start->Reaction Reagent Add (R)-2-(1-Amino-ethyl)-benzoic acid (Resolving Agent) Reagent->Reaction Crystallization Fractional Crystallization (Cool to 4°C) Reaction->Crystallization Solid Precipitate: Diastereomer A (e.g., R-R salt) Crystallization->Solid Less Soluble Liquid Filtrate: Diastereomer B (e.g., R-S salt) Crystallization->Liquid More Soluble BaseRelease Add NaOH/Extraction Solid->BaseRelease Product Pure Enantiomer (R-Base) BaseRelease->Product

Figure 2: Workflow for using the ligand as a chiral resolving agent.

Quantitative Data Summary

ParameterValue / PropertyNotes
Molecular Weight 165.19 g/mol Free Acid
pKa (COOH) ~3.8Estimated (similar to benzoic acid)
pKa (NH3+) ~9.2Estimated (benzylamine derivative)
Isoelectric Point (pI) ~6.5Zwitterion dominates here
Preferred Solvent Water/MethanolAvoids dehydration/lactamization
Chelate Ring Size 7-MemberedM-O-C-C-C-C-N
Stability Constant Moderate (

)
Lower than 5-membered rings (glycine)

Troubleshooting & FAQ

Q: My reaction yielded a white precipitate instead of a metal complex.

  • Cause: You likely formed the neutral lactam (insoluble in water) or the metal hydroxide.

  • Solution: Ensure pH is kept between 8-9. If pH drops < 7, the lactam forms. If pH > 10, metal hydroxides form. Verify the ligand structure by IR (Look for C=O acid stretch at 1700 cm⁻¹ vs Lactam C=O at 1680 cm⁻¹).

Q: Can I use this ligand for high-temperature solvothermal synthesis (MOFs)?

  • Risk: High risk of in-situ lactamization.

  • Mitigation: Use the pre-formed metal complex as a building block (secondary building unit) rather than mixing ligand and metal salt directly in the solvothermal bomb. Alternatively, use high concentrations of base to inhibit ring closure.

References

  • Chemical Identity & Properties

    • PubChem.[1] (R)-4-(1-Aminoethyl)benzoic acid (Compound Summary). National Library of Medicine. Link

    • Note: While the title says 4-amino, the core chemistry of the ortho (2-amino)
  • Lactamization Mechanism

    • Dai, X-J., et al. "Synthesis of 3‐methyleneisoindolin‐1‐ones from 2‐acylbenzoic acid."[2] ResearchGate.[3] Link

    • Demonstrates the facile cyclization of ortho-acyl benzoic acid deriv
  • Coordination Chemistry of Related Ligands

    • Kansiz, S., et al. "Crystal structure and Hirshfeld surface analysis of a copper(II) complex containing 2-nitrobenzoate." Acta Crystallographica Section E. Link

    • Provides structural analogues for benzoic acid coordin
  • Chiral Resolution Methodologies

    • BenchChem.[4] "Application Notes and Protocols for Chiral Resolution." Link

    • General protocols for diastereomeric salt form

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-2-(1-Amino-ethyl)-benzoic acid Synthesis

This is Senior Application Scientist Dr. Aris from the Chiral Synthesis Support Division.

Author: BenchChem Technical Support Team. Date: March 2026

This is Senior Application Scientist Dr. Aris from the Chiral Synthesis Support Division.

Below is the technical support guide for optimizing the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid . This molecule presents a classic "Ortho-Effect" challenge: the proximity of the amine and carboxylic acid creates a high thermodynamic drive toward cyclization into 3-methylisoindolin-1-one (Lactam) .

Most yield losses reported for this CAS (1187930-78-4) stem from unintentional lactamization or inefficient chiral induction due to steric hindrance. This guide prioritizes the Ellman Auxiliary Route adapted for ortho-substituted systems, as it offers the highest enantiomeric excess (ee%) and allows for "Salt-Lock" isolation to prevent cyclization.

System Overview & The "Lactam Trap"

The synthesis of this amino acid is a battle against thermodynamics. Under neutral or basic conditions, the free amine attacks the ortho-carbonyl, dehydrating to form the stable lactam. To improve yield, you must maintain the amine in a protonated state (


) throughout the final isolation.

Figure 1: Reaction Pathway & Cyclization Risk Analysis

G Start Methyl 2-acetylbenzoate (Precursor) Imine Chiral Sulfinyl Imine (Intermediate 1) Start->Imine (R)-tBu-Sulfinamide Ti(OEt)4, THF Sulfinamide Sulfinamide Ester (Intermediate 2) Imine->Sulfinamide L-Selectride -78°C (Stereocontrol) AminoEster Amino Ester HCl (Stable Salt) Sulfinamide->AminoEster HCl / MeOH (Mild Deprotection) Lactam 3-methylisoindolin-1-one (Dead-End Byproduct) Sulfinamide->Lactam Basic Workup or Neutral pH Target (R)-Amino Acid HCl (Target Product) AminoEster->Target 6M HCl, Reflux (Hydrolysis) Target->Lactam Neutralization (pH > 6)

Caption: The "Salt-Lock" Strategy (Green Path) prevents the formation of the thermodynamic lactam trap (Red Path) by keeping the amine protonated.

Protocol Optimization: The Modified Ellman Route

Do not use 2-acetylbenzoic acid as the starting material; the free acid interferes with the titanium Lewis acid. Use Methyl 2-acetylbenzoate .

Step 1: Condensation (Imine Formation)
  • Reagents: Methyl 2-acetylbenzoate (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)

    
     (2.0 eq).
    
  • Solvent: Dry THF (0.5 M).

  • Critical Parameter: Ortho-substitution slows condensation. Reflux is often required (65-70°C) for 24h, unlike standard aldehydes which react at RT.

  • Yield Check: Conversion should be >95% by HPLC. If low, add 0.5 eq more Ti(OEt)

    
    .
    
Step 2: Asymmetric Reduction (The Chiral Step)
  • Reagents: L-Selectride (1.5 eq) or NaBH

    
     (for lower cost/lower de).
    
  • Condition: -78°C in THF.

  • Mechanism: The bulky ortho-ester group actually helps stereoselectivity by locking the conformation. L-Selectride typically yields >95:5 dr.

  • Protocol:

    • Cool Imine solution to -78°C.

    • Add L-Selectride dropwise (exothermic).

    • Stir 2h. Quench with sat. NH

      
      Cl at low temp.
      
Step 3: One-Pot Global Deprotection (The "Salt-Lock")
  • Objective: Remove the sulfinyl group AND hydrolyze the methyl ester without forming the lactam.

  • Reagents: 6M HCl (aqueous).

  • Protocol:

    • Dissolve the crude sulfinamide in 6M HCl (10 vol).

    • Reflux (100°C) for 4-6 hours.

    • Monitor: Disappearance of ester peak.

    • Workup (Crucial): Concentrate in vacuo to dryness. Do not extract with basic aqueous buffers.

    • Purification: Triturate the solid residue with cold Et

      
      O or Acetone to remove organic impurities. The product remains as the solid (R)-2-(1-Amino-ethyl)-benzoic acid Hydrochloride .
      
Troubleshooting Guide (FAQs)
Ticket #001: "My product is an oil that solidified into a white insoluble powder. NMR shows no carboxylic acid proton."
  • Diagnosis: You formed the Lactam (3-methylisoindolin-1-one) .

  • Cause: You likely performed a basic workup (e.g., NaHCO

    
     wash) or neutralized the amino acid to its zwitterionic point (pI). At neutral pH, the amine 
    
    
    
    attacks the
    
    
    instantly.
  • Solution (Recovery): You can reopen the ring, but it requires force. Reflux the lactam in conc. HCl or HBr for 12-24 hours. Isolate by evaporation to dryness.[1][2] Note: This may cause partial racemization; check ee%.

Ticket #002: "Low yield during Imine formation. Starting material remains."
  • Diagnosis: Steric hindrance from the ortho-ester and moisture contamination.

  • Cause: Ti(OEt)

    
     is water-sensitive and forms TiO
    
    
    
    (white precipitate) if wet, killing the catalysis. The ortho-group makes the ketone less electrophilic.
  • Solution:

    • Use fresh Ti(OEt)

      
       (should be clear/yellow, not cloudy).
      
    • Increase temperature to reflux (THF) or switch to Toluene (110°C) .

    • Use a Dean-Stark trap if switching to Toluene to remove ethanol/water.

Ticket #003: "Enantiomeric Excess (ee) is only 80%."
  • Diagnosis: Poor face selectivity during reduction.

  • Cause: Reduction temperature was too high, or NaBH

    
     was used (smaller nucleophile, looser transition state).
    
  • Solution:

    • Switch to L-Selectride (lithium tri-sec-butylborohydride). The steric bulk enhances differentiation of the imine faces.

    • Ensure temperature is strictly -78°C .

    • Reference Data:

Reducing AgentTempSolventTypical de (dr)Yield
NaBH

0°CMeOH80:2095%
NaBH

+ CeCl

-78°CTHF88:1292%
L-Selectride -78°C THF >98:2 90%
Ticket #004: "How do I purify the final compound? It sticks to silica."
  • Diagnosis: Amino acids are zwitterionic and bind irreversibly to silica gel.

  • Solution:

    • Method A (Preferred): Crystallization as the HCl salt . Dissolve in min. MeOH, add Et

      
      O until cloudy, refrigerate.
      
    • Method B (If free acid is required): Use Ion Exchange Resin (e.g., Dowex 50W). Load in acid form, wash with water, elute with 1M NH

      
      OH. Warning: Eluting with ammonia creates the neutral species; you must lyophilize immediately to prevent lactamization.
      
References
  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent." Accounts of Chemical Research. Link

  • Gassman, P. G., et al. (1977). "Synthesis of Ethyl 4-amino-3-methylbenzoate." Organic Syntheses. (Demonstrates handling of amino-benzoate esters). Link

  • Nomura, D. K., et al. (2018). "Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues." Journal of the American Chemical Society. (Discusses the stability of the isoindoline/lactam headgroup). Link

  • Kato, T., et al. (2004). "Development of a Novel Chiral Spiro Ligand Bearing Oxazoline."[3] Tetrahedron: Asymmetry. (Examples of Ellman auxiliary in complex cyclic synthesis). Link

  • BenchChem Support. "Preventing racemization during the synthesis of alpha-amino acids." (General guidelines for amino acid isolation). Link

Sources

Optimization

Technical Support Center: Purification of (R)-2-(1-Amino-ethyl)-benzoic acid

Welcome to the Technical Support Center for the isolation and purification of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4)[1]. As a chiral, amphoteric building block frequently utilized in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4)[1]. As a chiral, amphoteric building block frequently utilized in drug development, this compound presents unique purification challenges. Its dual functional groups (a primary amine and a carboxylic acid) make it highly reactive, susceptible to thermal degradation, and sensitive to pH fluctuations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high chemical and optical purity.

Part 1: Troubleshooting & FAQs

Q: During the concentration of my crude product, I observe a significant increase in a byproduct with a mass of [M-18]. What is happening, and how do I prevent it? A: You are observing thermally-driven lactamization. (R)-2-(1-Amino-ethyl)-benzoic acid contains a primary amine and a carboxylic acid in an ortho relationship. When exposed to heat (typically >40°C) or dehydrating conditions during solvent removal, the nucleophilic amine attacks the electrophilic carbonyl carbon. This intramolecular condensation results in the loss of water (


 Da) and the formation of the degradation byproduct, 3-methylisoindolin-1-one  (an isoindolinone lactam).
  • The Fix: Never exceed 30°C during the rotary evaporation of the free base. For long-term storage, isolate the product as a hydrochloride salt (CAS 1391433-88-7). Protonating the amine to

    
     eliminates its nucleophilicity, completely blocking the cyclization pathway.
    

lactamization A 2-(1-Aminoethyl)benzoic acid (Free Base / Zwitterion) B Intramolecular Nucleophilic Attack A->B Heat (>40°C) Dehydration D HCl Salt Form (Protonated Amine) A->D + HCl (pH < 2) Blocks Nucleophile C 3-Methylisoindolin-1-one (Lactam Byproduct) B->C - H2O

Mechanism of thermal lactamization vs. stabilization via HCl salt formation.

Q: My crude mixture contains unreacted 2-acetylbenzoic acid (starting material). Standard liquid-liquid extraction is failing to separate them. Why? A: 2-Acetylbenzoic acid is a standard organic acid, whereas your product is an amphoteric amino acid. At extreme pH values, both molecules carry charges and will co-extract into aqueous layers. The solution is [2]. By adjusting the aqueous solution to the isoelectric point (pI) of the product (approximately pH 6.5–7.0), the amino acid assumes a zwitterionic state with a net-zero charge. In this state, electrostatic repulsion is minimized, and the product precipitates[3]. The starting material, lacking an amine group, remains negatively charged and stays dissolved in the aqueous filtrate.

Q: The enantiomeric excess (ee) of my synthesized product is plateauing at 85%. How can I efficiently upgrade the optical purity to >99%? A: If your asymmetric synthesis falls short, you must employ classical chiral resolution via diastereomeric salt formation. By reacting the enantiomerically enriched mixture with a chiral resolving agent like [4], you convert the enantiomers into a pair of diastereomers: (R)-amine·L-tartrate and (S)-amine·L-tartrate. Because diastereomers possess distinct solubilities, the (R)-amine·L-tartrate salt will preferentially crystallize in an optimized aqueous-ethanol system, allowing you to filter away the (S)-enantiomer impurity.

Part 2: Quantitative Data & Purification Metrics

The following table summarizes the expected outcomes when applying the sequential purification workflows described in this guide.

Purification StageTarget Impurity RemovedMethod EmployedExpected Yield RecoveryTarget Purity
Crude N/AN/AN/A~70% (Chemical), ~85% ee
Intermediate 2-Acetylbenzoic acid (SM)Isoelectric Precipitation85 - 90%>98% (Chemical)
Final API (S)-EnantiomerChiral Resolution (L-Tartaric Acid)75 - 80%>99.5% ee
Storage Form 3-Methylisoindolin-1-oneHCl Salt Formation>95%Stable > 2 years

Part 3: Experimental Protocols & Workflows

workflow Crude Crude Mixture (R/S-enantiomers, Starting Material) Iso Isoelectric Precipitation (Adjust pH to ~6.7) Crude->Iso ChemPure Chemically Pure Enriched Mixture (Solid Precipitate) Iso->ChemPure Filter SM Starting Material & Salts (Aqueous Waste) Iso->SM Filtrate Res Chiral Resolution (L-(+)-Tartaric Acid in EtOH/H2O) ChemPure->Res RPure (R)-Enantiomer L-Tartrate (Target Solid) Res->RPure Crystallize SPure (S)-Enantiomer L-Tartrate (Mother Liquor) Res->SPure Mother Liquor FreeBase Salt Breaking & Isolation (Pure (R)-Enantiomer HCl Salt) RPure->FreeBase Base/Acid Treatment

Sequential workflow for the chemical and optical purification of the target compound.

Protocol A: Isoelectric Precipitation (Chemical Purification)

Objective: Remove unreacted starting materials and non-amphoteric byproducts.

  • Dissolution: Suspend the crude mixture in deionized water (10 mL/g of crude). Slowly add 1M NaOH (aq) under stirring until complete dissolution is achieved (pH > 10). Both the product and starting material are now soluble sodium salts.

  • pH Adjustment: Under vigorous stirring at 20°C, slowly add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: Stop the addition when the pH reaches exactly 6.7 (the approximate isoelectric point). A thick, white precipitate of the zwitterionic (R)-2-(1-Amino-ethyl)-benzoic acid will form.

  • Aging and Isolation: Stir the suspension for 2 hours at 5°C to maximize crystal growth and yield. Filter the solid under vacuum and wash the filter cake with ice-cold water (2 x 2 mL/g) to clear residual soluble starting material.

  • Drying: Dry the solid in a vacuum oven at 25°C. Critical: Do not exceed 30°C to prevent thermal lactamization.

Protocol B: Chiral Resolution (Optical Purification)

Objective: Upgrade enantiomeric excess from ~85% to >99.5%.

  • Salt Formation: Suspend the chemically pure, partially enriched (R)-2-(1-Amino-ethyl)-benzoic acid in a 70:30 mixture of Ethanol:Water (15 mL/g). Add 1.05 molar equivalents of L-(+)-tartaric acid.

  • Heating: Heat the mixture gently to 60°C until a clear solution is obtained. (Note: The tartrate salt stabilizes the amine, significantly reducing the risk of lactamization at this temperature).

  • Controlled Cooling: Cool the solution slowly to room temperature at a rate of 5°C/hour. Seed crystals of pure (R)-amine·L-tartrate can be added at 40°C to induce selective crystallization.

  • Filtration: Filter the resulting crystals and wash with a minimal amount of cold ethanol.

  • Salt Breaking & Stabilization: Suspend the isolated tartrate salt in water. To isolate the most stable form of the API, add 2M HCl until the pH drops below 2.0, then lyophilize (freeze-dry) to yield the highly stable (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride.

References

  • MetwareBio. "Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods." Metware Biotechnology. Available at:[Link]

  • Wikipedia Contributors. "Protein precipitation (Isoelectric precipitation)." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives." PubMed Central. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (R)-2-(1-Amino-ethyl)-benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid .

Because this target is a chiral zwitterion—possessing both a primary amine and a carboxylic acid moiety on adjacent positions of a phenyl ring—its synthesis is notoriously prone to catalyst poisoning, thermodynamic stalling, and isolation difficulties. This guide provides field-proven insights into the two most robust synthetic routes: Biocatalytic Asymmetric Transamination and Chemo-catalytic Asymmetric Reductive Amination (ARA) .

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my transaminase reaction stall at 40-50% conversion despite using an excess of the amine donor?

Causality & Solution: This is a classic thermodynamic limitation. The transamination of 2-acetylbenzoic acid using isopropylamine (IPA) generates acetone as a byproduct. As acetone accumulates in the closed system, the reverse deamination reaction accelerates, establishing a thermodynamic equilibrium that halts forward progress [1]. Actionable Advice: Implement an in situ product removal (ISPR) strategy. Sweeping the reaction headspace with nitrogen gas or applying a mild vacuum removes the volatile acetone, driving the reaction forward via Le Chatelier's principle. Alternatively, utilize an enzymatic cascade (e.g., adding alcohol dehydrogenase) to continuously reduce acetone into unreactive isopropanol [3].

Q2: During transition-metal catalyzed asymmetric reductive amination (ARA), why do I observe rapid catalyst deactivation and low enantiomeric excess (ee)?

Causality & Solution: The free carboxylic acid moiety on 2-acetylbenzoic acid is the culprit. This functional group strongly coordinates to homogeneous chiral transition-metal catalysts (such as Ru-BINAP or Rh-based complexes), forming inactive chelates that poison the catalytic cycle. Furthermore, the acidic proton interferes with the crucial imine/enamine intermediate formation [2]. Actionable Advice: Mask the carboxylic acid via esterification (e.g., forming methyl 2-acetylbenzoate) prior to ARA. Post-hydrogenation, the ester can be hydrolyzed to yield the target zwitterion without having compromised the transition-metal catalyst.

Q3: How can I optimize the pH for the biocatalytic route when the substrate and enzyme have conflicting solubility profiles?

Causality & Solution: 2-Acetylbenzoic acid exhibits poor aqueous solubility at neutral pH, while engineered (R)-selective


-transaminases typically denature or lose activity at a pH above 8.5.
Actionable Advice:  Buffer the system strictly at pH 7.5–8.0 using 100 mM HEPES, and introduce 5–10% (v/v) DMSO as a co-solvent. DMSO significantly enhances the solubility of the hydrophobic aromatic substrate without disrupting the enzyme's tertiary structure [1].

Part 2: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis via Engineered (R)- -Transaminase

This protocol utilizes an enzymatic route to ensure high enantiomeric excess (>99% ee) while avoiding heavy metal contamination.

  • Substrate Preparation: Dissolve 50 mM of 2-acetylbenzoic acid in 5% (v/v) DMSO.

  • Buffer & Donor Assembly: In a temperature-controlled bioreactor, prepare a 100 mM HEPES buffer (pH 7.8). Add 250 mM of isopropylamine (IPA) as the amine donor (5 equivalents). Adjust the pH back to 7.8 using 1M HCl, as IPA addition will spike the alkalinity.

  • Cofactor & Enzyme Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) cofactor. The solution will turn pale yellow. Introduce 5 g/L of lyophilized (R)-selective

    
    -transaminase.
    
  • Reaction Execution & Equilibrium Shifting: Initiate stirring at 30°C. Apply a continuous N₂ sweep (0.5 L/min) across the headspace to evaporate the acetone byproduct.

  • Validation Checkpoint (Self-Validation): At t=4h and t=12h, withdraw a 100 µL aliquot. Quench with 100 µL acetonitrile, centrifuge, and analyze via chiral HPLC. You must observe >80% conversion at 12h. If the pH has drifted below 7.5, adjust with 1M NaOH, as the enzyme will rapidly deactivate in acidic conditions.

  • Isolation: Acidify the aqueous mixture to the isoelectric point of the product (approx. pH 3.5-4.0) using 1M HCl to precipitate the (R)-2-(1-Amino-ethyl)-benzoic acid as a zwitterionic solid. Filter and wash with cold water.

Protocol B: Chemo-catalytic ARA (Protecting Group Strategy)

For laboratories lacking biocatalytic infrastructure, this chemical route prevents catalyst poisoning.

  • Esterification: Reflux 2-acetylbenzoic acid in anhydrous methanol with a catalytic amount of sulfuric acid for 4 hours to yield methyl 2-acetylbenzoate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.1) must completely disappear, replaced by the ester (Rf ~0.6).

  • Imine Formation: React the ester with methanolic ammonia (7 M) and Ti(OiPr)₄ (1.2 eq) at room temperature for 12 hours to form the intermediate imine.

  • Asymmetric Hydrogenation: Transfer the crude imine to a high-pressure Parr reactor. Add 1 mol% Ru(OAc)₂(R-BINAP) catalyst in anhydrous methanol. Pressurize with H₂ to 50 bar and heat to 50°C for 24 hours.

  • Deprotection: Saponify the resulting ester using 2 equivalents of LiOH in THF/H₂O (1:1) at room temperature. Neutralize to pH 4.0 to precipitate the final (R)-2-(1-Amino-ethyl)-benzoic acid.

Part 3: Optimization Data Presentation

The following table summarizes the causal relationship between reaction parameters and the efficiency of the


-transaminase biocatalytic route.

Table 1: Matrix Optimization of (R)-


-Transaminase Conditions for 2-Acetylbenzoic Acid 
EntrypHCo-Solvent (v/v)Amine Donor (IPA Eq)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
16.5None2.03012%>99%
27.8None2.03035%>99%
37.810% DMSO2.03068%>99%
47.810% DMSO5.03082%>99%
5 7.8 10% DMSO 5.0 (with N₂ sweep) 35 >98% >99.5%
68.810% DMSO5.03541% (Enzyme Denaturation)95%

Note: Entry 5 represents the optimized, self-validating system utilizing the N₂ sweep for thermodynamic equilibrium shifting.

Part 4: Mechanistic Workflows

Biocatalytic_Workflow Substrate 2-Acetylbenzoic Acid (Substrate) Enzyme (R)-ω-Transaminase + PLP Cofactor Substrate->Enzyme Active Site Binding Donor Isopropylamine (Amine Donor) Donor->Enzyme Active Site Binding Product (R)-2-(1-Amino-ethyl)-benzoic acid (Target) Enzyme->Product Enantioselective Amination Acetone Acetone (Byproduct) Enzyme->Acetone Deamination Vacuum N2 Sweep / Vacuum (Equilibrium Shift) Acetone->Vacuum In-situ Removal Vacuum->Enzyme Relieves Inhibition

Caption: Biocatalytic transamination workflow with in-situ byproduct removal to shift equilibrium.

ChemoCatalytic_ARA Start 2-Acetylbenzoic Acid Protect Esterification (MeOH/H+) Start->Protect Ester Methyl 2-acetylbenzoate Protect->Ester Masks -COOH ImineForm Imine Formation (NH3) Ester->ImineForm Imine Imine Intermediate ImineForm->Imine Hydro Asymmetric Hydrogenation (H2, Ru-BINAP) Imine->Hydro Deprotect Hydrolysis (LiOH) Hydro->Deprotect Prevents Catalyst Poisoning Target (R)-2-(1-Amino-ethyl)-benzoic acid Deprotect->Target Yields Zwitterion

Caption: Chemo-catalytic asymmetric reductive amination pathway utilizing a protecting group strategy.

Part 5: References

  • Patil, M. D., Grogan, G., Bommarius, A., & Yun, H. (2018). Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines. Catalysts, 8(6), 254. URL:[Link]

  • Xie, C., Song, J., Wu, H., Hu, Y., Liu, H., Zhang, Z., Zhang, P., Chen, B., & Han, B. (2019). Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Journal of the American Chemical Society, 141(10), 4002-4009. URL:[Link]

  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13, 5584-5598. URL:[Link]

Optimization

Technical Support Center: Chiral Separation of 2-(1-Amino-ethyl)-benzoic Acid

Ticket ID: #CS-AEBA-2026 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to separate 2-(1-Amino-ethyl)-benzoic acid , a molecule that presents a dual challenge: it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CS-AEBA-2026 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to separate 2-(1-Amino-ethyl)-benzoic acid , a molecule that presents a dual challenge: it is amphoteric (zwitterionic) and possesses significant steric hindrance due to the ortho-substitution on the phenyl ring.

Standard normal-phase methods (Hexane/IPA) often fail because the zwitterionic form is insoluble in non-polar solvents, and the free amine interacts strongly with silanols, causing severe tailing. This guide prioritizes Direct Separation using specialized zwitterionic or crown-ether phases, followed by Derivatization strategies if direct methods yield insufficient resolution.

Module 1: Method Selection Strategy

Do not waste time screening random columns. Use this decision matrix to select the correct stationary phase based on your sample's state.

MethodSelection Start Start: 2-(1-Amino-ethyl)-benzoic acid IsDeriv Is the sample derivatized? Start->IsDeriv Direct NO (Free Amino Acid) IsDeriv->Direct Native Form Deriv YES (e.g., Boc, Cbz, Ester) IsDeriv->Deriv Protected Zwitterion Primary Choice: Zwitterionic Phase (ZWIX+ / ZWIX-) Direct->Zwitterion High Solubility Needed (MeOH based) Crown Alternative Choice: Crown Ether Phase (CROWNPAK CR-I) Direct->Crown Acidic Mobile Phase OK (pH 1.0-2.0) Poly Polysaccharide Phase (IG, IA, OD-H) Deriv->Poly Standard NP/RP Screening

Figure 1: Decision tree for selecting the stationary phase based on analyte modification.

Module 2: Troubleshooting & FAQs

Issue 1: "My sample precipitates in the mobile phase."

Diagnosis: The molecule exists as a zwitterion (internal salt) at neutral pH. It acts like an amino acid, making it highly soluble in water but nearly insoluble in Hexane or pure Acetonitrile.

Solution: You must disrupt the zwitterionic lattice or use a polar mobile phase.

ApproachProtocolMechanism
Method A (Preferred) Use MeOH/H2O gradients on Zwitterionic phases (ZWIX).Solvates the ionic charges directly.
Method B Add TFA (0.1%) to the sample diluent.[1]Protonates the carboxylate (

), breaking the zwitterion and improving organic solubility.
Method C Derivatization : Protect the amine (Boc) or esterify the acid.Removes the zwitterionic character entirely, allowing standard Normal Phase (Hexane/IPA) separation.
Issue 2: "I see severe peak tailing ( )."

Diagnosis: The primary amine on the ethyl group is interacting with residual silanols on the silica support. This is exacerbated by the ortho-position, which may prevent the amine from fully entering the chiral groove, leaving it exposed to the silica surface.

Corrective Actions:

  • If using Polysaccharide Columns (AD/OD/IA):

    • Action: You must use a basic additive.[1]

    • Recipe: Hexane / IPA / Diethylamine (DEA) 0.1% .

    • Warning: Do not use DEA if your mobile phase contains acidic buffers, or you will precipitate salts inside the column.

  • If using Crown Ether Columns (CROWNPAK):

    • Action: Lower the temperature.

    • Reason: Crown ether complexation is exothermic. Lowering T (to 10°C or 5°C) increases the stability of the complex, often sharpening the peak and improving resolution (

      
      ).
      
  • If using Reverse Phase (C18/Chiral RP):

    • Action: Use a chaotropic agent.

    • Recipe: Add NaClO₄ (Sodium Perchlorate) or TFA to the aqueous mobile phase to mask silanols.

Issue 3: "I have no resolution (Single Peak)."

Diagnosis: The "Ortho Effect." The carboxylic acid at the ortho position creates a rigid intramolecular hydrogen bond with the amine, or simply creates steric bulk that prevents the chiral center from fitting into the selector's cavity.

Advanced Protocol: The "Double Ion-Pairing" System If standard columns fail, switch to a Cinchona Alkaloid Zwitterionic Phase (Chiralpak ZWIX) . This phase is designed specifically for amino acids and ampholytes.

Step-by-Step ZWIX Protocol:

  • Column: Chiralpak ZWIX(+) (3µm or 5µm).

  • Mobile Phase: MeOH / ACN / H2O (49:49:2).

  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine.

    • Note: The specific ratio of Acid:Base (2:1) creates a "double ion-pairing" mechanism where the stationary phase interacts with both the amine and the acid of your analyte simultaneously.

  • Optimization: If

    
    , switch to ZWIX(-) to reverse elution order.
    

Module 3: Visualizing the Interaction Mechanism

Understanding why the separation fails is key to fixing it. The diagram below illustrates the "Double Ion-Pairing" mechanism required for this amphoteric molecule.

InteractionMechanism cluster_CSP Stationary Phase (ZWIX) cluster_Analyte Analyte: 2-(1-Amino-ethyl)-benzoic acid Quinine Quinine Moiety (Positively Charged) Carboxyl Carboxylate (COO-) Quinine->Carboxyl Ionic Interaction 1 Sulfonic Sulfonic Acid Group (Negatively Charged) Amine Ammonium (NH3+) Sulfonic->Amine Ionic Interaction 2 Steric Chiral Cleft Steric->Quinine Steric->Sulfonic

Figure 2: The Double Ion-Pairing mechanism on ZWIX phases. The analyte must be fully ionized (zwitterionic) to interact with both sites on the selector.

References & Authoritative Sources

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).

    • Source:

    • Relevance: Defines the "double ion-pairing" conditions (MeOH/Acid/Base) essential for separating amphoteric amino acid derivatives.

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).

    • Source:

    • Relevance: Provides the protocol for using Perchloric Acid (pH 1.0-2.0) to separate primary amines.[2][3][4][5]

  • Sigma-Aldrich (Supelco). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

    • Source:

    • Relevance: Discusses the use of Macrocyclic Glycopeptides (Chirobiotic T) as an alternative for zwitterionic separation.

  • Ilisz, I., et al. (2012). Direct separation of amino acid enantiomers on cinchona alkaloid-based zwitterionic chiral stationary phases.

    • Context: Validates the mechanism of separating beta- and gamma-amino acid analogs using ZWIX phases.

Disclaimer: This guide is intended for research purposes. Always consult the Safety Data Sheet (SDS) for 2-(1-Amino-ethyl)-benzoic acid and all mobile phase additives before use.

Sources

Troubleshooting

Technical Support Center: (R)-2-(1-Amino-ethyl)-benzoic acid

This technical guide addresses the specific stability profile of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4 for the free acid; often supplied as HCl salt CAS: 658683-12-6). Unlike standard amino acids, this co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific stability profile of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4 for the free acid; often supplied as HCl salt CAS: 658683-12-6).

Unlike standard amino acids, this compound features an ortho-substitution pattern that creates a unique, high-risk degradation pathway: intramolecular cyclization. This guide moves beyond generic storage advice to address this structural vulnerability.

Module 1: The "Ortho-Effect" & Critical Degradation Pathways

Executive Summary: The primary stability risk for this compound is not oxidation or hydrolysis, but Dehydrative Cyclization . Due to the proximity of the amine group (on the ethyl side chain) to the carboxylic acid (on the benzene ring), the molecule is pre-organized to form a stable 5-membered lactam ring (3-methylisoindolin-1-one).

1.1 The Mechanism of Degradation [1]
  • Pathway: Intramolecular Nucleophilic Acyl Substitution.

  • Trigger: Heat, acidic/basic catalysis, or prolonged storage in solution.

  • Result: Conversion of the zwitterionic amino acid into a neutral lactam. This is irreversible under standard storage conditions.

DegradationPathway Figure 1: The dominant degradation pathway driven by the ortho-substitution effect. Start (R)-2-(1-Amino-ethyl)-benzoic acid (Linear Form) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Amine -> Carbonyl) End 3-methylisoindolin-1-one (Lactam Impurity) Inter->End Elimination Water H2O Inter->Water Loss of Water

1.2 Racemization Risk [2]
  • Vulnerability: The chiral center is benzylic (adjacent to the aromatic ring). Benzylic protons are more acidic than alkyl protons.

  • Trigger: Strong bases or radical initiators (light exposure).

  • Consequence: Conversion of the active

    
    -enantiomer to the 
    
    
    
    -enantiomer, leading to loss of biological potency.
Module 2: Storage & Handling Protocols

Core Principle: To prevent cyclization, you must reduce the nucleophilicity of the amine (keep it protonated) and remove the driving force for dehydration (remove water/heat).

2.1 Solid State Storage
ParameterRecommendationTechnical Rationale
Form HCl Salt (Preferred)The protonated amine (

) is non-nucleophilic, effectively blocking the cyclization pathway described in Fig 1.
Temperature -20°C Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of lactamization and racemization.
Atmosphere Desiccated Moisture facilitates proton transfer and hydrolysis. Keep strictly dry using

or silica gel.
Container Amber GlassBlocks UV light which can trigger radical-mediated racemization at the benzylic position.
2.2 Solution Handling (Critical)
  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage. Anhydrous DMSO or DMF are preferred for stock solutions.[3]

  • Stability Window:

    • Room Temp: Use within 4 hours .

    • 4°C: Stable for 24-48 hours .

    • -20°C: Stable for 1 month (if anhydrous).

  • Do NOT Autoclave: The heat of autoclaving (

    
    ) will drive the dehydration reaction, resulting in significant conversion to the isoindolinone lactam.
    
Module 3: Troubleshooting & Quality Control

Scenario: You observe a discrepancy in your analytical data. Use this decision matrix to identify the root cause.

TroubleshootingTree Figure 2: Diagnostic workflow for identifying degradation products. Issue Observation: Unexpected Assay Result HPLC_Achiral Run Achiral HPLC (C18, Gradient) Issue->HPLC_Achiral NewPeak New Peak Detected (Usually less polar) HPLC_Achiral->NewPeak Purity < 98% NoNewPeak Single Peak Observed HPLC_Achiral->NoNewPeak Purity > 98% MassSpec Check MS Spectrum of New Peak NewPeak->MassSpec M_minus_18 Mass = [M-18] (Loss of H2O) MassSpec->M_minus_18 Diagnosis: Lactamization HPLC_Chiral Run Chiral HPLC NoNewPeak->HPLC_Chiral Verify Stereochem SplitPeak Split/Broad Peak (Enantiomer present) HPLC_Chiral->SplitPeak Diagnosis: Racemization

3.1 Diagnostic Protocols

A. Detecting Lactamization (Chemical Purity)

  • Method: Reverse Phase HPLC (C18).

  • Indicator: The lactam (isoindolinone) is less polar than the zwitterionic amino acid (loss of ionic charges).

  • Look for: A new peak eluting after the main peak with a mass shift of

    
     (Dehydration).
    

B. Detecting Racemization (Optical Purity)

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/IPA/TFA (Standard normal phase conditions).

  • Indicator: Appearance of the

    
    -enantiomer peak.
    
  • Note: Standard rotation (

    
    ) measurements may not be sensitive enough to detect minor racemization (
    
    
    
    ).
Module 4: Frequently Asked Questions (FAQs)

Q1: I purchased the free acid, but it is dissolving poorly in water. Should I heat it? A: Absolutely not. Heating the free acid in water promotes the formation of the lactam ring. Instead, dissolve the compound in a molar equivalent of dilute HCl or NaOH (depending on your downstream application) to form a soluble salt at room temperature.

Q2: Can I use this compound in solid-phase peptide synthesis (SPPS)? A: Yes, but with caution. The ortho-amino group is sterically hindered. Standard coupling times may need to be extended. Furthermore, once coupled, the risk of lactamization decreases, but the risk of diketopiperazine formation (if at the N-terminus) remains.

Q3: The compound arrived as a beige powder, but the datasheet says "white". Is it degraded? A: Not necessarily. Benzoic acid derivatives can undergo minor surface oxidation (photo-oxidation) resulting in color changes without significant bulk degradation. Perform a standard HPLC check. If purity is


, the color change is likely cosmetic.

Q4: Why is the HCl salt preferred over the free zwitterion? A: In the HCl salt form, the amine is protonated (


). This removes the lone pair of electrons required to attack the carbonyl carbon, effectively "locking" the molecule in its linear state and preventing cyclization [1].
References
  • Soled, A. B., et al. (2021). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Organic & Biomolecular Chemistry, 19, 8025-8029. (Demonstrates the mechanism of ortho-amino/acid cyclization). Retrieved from [Link]

  • Lindquist, E., & Yang, Y. (2011).[4] Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(15), 2146-2152.[4] (Data on thermal decarboxylation and stability of benzoic acid derivatives). Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of 2-aminobenzoic acid derivatives.

Technical Support Center: Synthesis & Handling of 2-Aminobenzoic Acid Derivatives Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Handling of 2-Aminobenzoic Acid Derivatives

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your anthranilic acid (2-aminobenzoic acid) synthesis has stalled due to one of three "silent killers": inadvertent decarboxylation, catalytic poisoning during reduction, or unwanted cyclization to benzoxazinones.

This guide moves beyond standard textbook protocols. We focus on the causality of failure and the correction of process parameters.

Module 1: Synthesis via Reduction (The Halogen Trap)

Context: The most common route to 2-aminobenzoic acids is the reduction of 2-nitrobenzoic acid precursors. While catalytic hydrogenation (Pd/C) is the industry standard, it fails catastrophically if your scaffold contains halogens (Cl, Br, I), leading to hydro-dehalogenation.

Q: My yield is high, but my halogenated substituent is missing. What happened? A: You used Palladium on Carbon (Pd/C) with hydrogen gas.[1][2] Pd/C is promiscuous; it readily cleaves C-X bonds (especially C-Br and C-I) under standard hydrogenation conditions.

Troubleshooting Protocol: Switch to a chemoselective reduction method that targets the nitro group while leaving the halogen intact.

MethodReagentsApplicabilityPros/Cons
Standard H₂, Pd/C (10%), MeOHNon-halogenated scaffoldsPro: Clean workup. Con: Removes halogens.[3]
Chemoselective A SnCl₂·2H₂O, EtOH/EtOAcHalogenated scaffolds Pro: High selectivity. Con: Tin waste is difficult to remove (emulsions).
Chemoselective B Fe powder, NH₄Cl, EtOH/H₂OHalogenated scaffolds Pro: Cheap, eco-friendly (Bechamp reduction). Con: Heterogeneous sludge requires Celite filtration.

Visual Workflow: Selecting the Right Reductant

Reduction_Decision_Tree Start Starting Material: 2-Nitrobenzoic Acid Derivative Check Does the scaffold contain Halogens (Cl, Br, I)? Start->Check No_Halogen No Halogens Check->No_Halogen Safe path Yes_Halogen Yes (Cl, Br, I) Check->Yes_Halogen Risk path Method_Pd Protocol A: Catalytic Hydrogenation (H2, Pd/C, MeOH) No_Halogen->Method_Pd Yes_Halogen->Method_Pd AVOID Method_Sn Protocol B: SnCl2 Reduction (SnCl2, EtOH, Reflux) Yes_Halogen->Method_Sn Preferred Method_Fe Protocol C: Fe/NH4Cl Reduction (Mild, Aqueous) Yes_Halogen->Method_Fe Alternative Result_Clean Product: 2-Aminobenzoic Acid Method_Pd->Result_Clean Result_Dehalo FAILURE: Dehalogenated Product Method_Pd->Result_Dehalo If Halogen present Method_Sn->Result_Clean Method_Fe->Result_Clean

Caption: Decision logic for reducing nitrobenzoic acids. Note the divergence based on halogen presence to prevent side-reactions.

Module 2: Synthesis via C-N Coupling (Ullmann/Buchwald)

Context: Synthesizing N-substituted anthranilic acids (e.g., fenamic acid derivatives) usually involves coupling a 2-halobenzoic acid with an amine.

Q: The reaction turns black and stalls. Why is the conversion <20%? A: This is likely "Catalyst Poisoning" or improper ligand selection in the Ullmann-type coupling. The carboxylic acid group on your substrate can bind to the Copper catalyst, sequestering it from the reaction cycle.

The Solution: Ligand Acceleration You must use a bidentate ligand to stabilize the Cu(I) species and prevent sequestration by the substrate's carboxylate.

  • Recommended System: CuI (10 mol%), K₂CO₃ (2 equiv), L-Proline (20 mol%) or DMEDA .

  • Why L-Proline? It forms a soluble, active complex with Cu(I) that outcompetes the inhibitory binding of the benzoic acid substrate [1].

Protocol: Modified Ullmann Coupling

  • Charge: 2-Chlorobenzoic acid (1.0 equiv), Aniline derivative (1.2 equiv), CuI (0.1 equiv), K₂CO₃ (2.0 equiv), and L-Proline (0.2 equiv).

  • Solvent: DMSO or DMF (polar aprotic is essential).

  • Temperature: Heat to 90–110°C. Note: Do not exceed 130°C to avoid decarboxylation (see Module 3).

  • Workup: Acidify carefully to pH 4. The product usually precipitates.

Module 3: The "Silent Killer" – Thermal Decarboxylation

Context: 2-Aminobenzoic acids are inherently unstable relative to their meta- or para- isomers. The ortho-amino group facilitates the loss of CO₂.

Q: My product disappears during recrystallization/drying. The NMR shows aniline. A: You have thermally decarboxylated your product. This occurs via a bimolecular electrophilic substitution mechanism where the proton attacks the


-carbon of the zwitterion [2].[4][5]

Stability Thresholds:

ConditionRisk LevelRecommendation
Solid State, < 145°C LowSafe for storage.
Solid State, > 145°C (MP) Critical Do not melt. Decarboxylation is rapid upon melting.
Boiling Water/Acid HighAvoid refluxing in acidic aqueous media.
Basic Solution LowStore as the carboxylate salt (Na/K) for maximum stability.

Corrective Action:

  • Never dry these derivatives in an oven >100°C.

  • Perform recrystallizations below the boiling point of water if possible, or use lower-boiling solvents (e.g., EtOH/Hexane) rather than high-boiling ethers.

Module 4: Unwanted Cyclization (Benzoxazinones)

Context: When attempting to derivatize the amine (e.g., making an amide) or the acid (e.g., making an ester), the molecule often cyclizes to form a benzoxazinone .[6] This is a "dead end" if you wanted a linear product.

Q: I tried to make the amide using an acid chloride, but I isolated a hydrophobic solid that isn't my product. A: You formed a 2-substituted-4H-3,1-benzoxazin-4-one. The amide nitrogen, once acylated, acts as a nucleophile toward the activated carboxylic acid [3].[7]

Visual Mechanism: The Cyclization Trap

Cyclization_Pathway Substrate 2-Aminobenzoic Acid Intermediate Intermediate: N-Acyl Anthranilic Acid Substrate->Intermediate Acylation of Amine Reagent Reagent: Acid Chloride (R-COCl) + Base Path_Desired Desired Product: Linear Amide Intermediate->Path_Desired Stop here? Difficult. Path_Trap Side Product: Benzoxazinone (Cyclic Dehydration) Intermediate->Path_Trap Spontaneous Cyclization (Nucleophilic attack on COOH)

Caption: The kinetic pathway favoring benzoxazinone formation over the linear N-acyl anthranilic acid.

Troubleshooting:

  • If you want the linear amide: Avoid activating the carboxylic acid. Do not use SOCl₂ or anhydrides. Instead, use mild coupling agents (EDC/HOBt) in the presence of the amine nucleophile, or protect the carboxylic acid as an ester before acylating the amine.

  • If you want the benzoxazinone: Drive the reaction with acetic anhydride or thionyl chloride; this is the precursor to Quinazolinones [4].

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanisms and Recent Literature. Retrieved from [Link]

  • Dunn, G. E., Leggate, P., & Scheffler, I. E. (1965). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry. Retrieved from [Link][8]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Enrichment of (R)-2-(1-Amino-ethyl)-benzoic acid

Welcome to the Advanced Applications Support Center. (R)-2-(1-Amino-ethyl)-benzoic acid is a highly valuable chiral building block, but its amphoteric nature—featuring both a basic primary amine and an acidic carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. (R)-2-(1-Amino-ethyl)-benzoic acid is a highly valuable chiral building block, but its amphoteric nature—featuring both a basic primary amine and an acidic carboxylic acid—creates a zwitterionic system that routinely frustrates traditional chiral resolution workflows.

This guide provides field-proven, causality-driven troubleshooting strategies to help you bypass these structural bottlenecks and achieve >99% enantiomeric excess (ee).

Classical Diastereomeric Salt Resolution

Q: Why is my classical resolution using chiral acids stalling at ~80% ee?

The Causality: The zwitterionic nature of 2-(1-aminoethyl)benzoic acid leads to competitive internal auto-neutralization. When you introduce an external chiral resolving agent (like L-tartaric acid), the molecule's own ortho-carboxylic acid competes for the primary amine. This thermodynamic competition leads to poor crystallization kinetics, resulting in the co-precipitation of the undesired (S)-enantiomer.

The Solution: You must transiently mask the carboxylic acid via esterification (e.g., forming a methyl ester). This eliminates the zwitterionic interference, allowing a strong chiral acid like (1S)-(+)-10-camphorsulfonic acid (CSA) to form a highly crystalline, diastereomerically pure salt with the amine. After isolating the salt, a simple hydrolysis step yields the enriched free amino acid.

Biocatalytic Upgrading (Kinetic Resolution)

Q: How can I push a partially enriched sample (or racemate) to >99% ee?

The Causality: Chemical resolutions often plateau due to eutectic limits in solubility. Biocatalysis, however, offers absolute stereorecognition. Candida antarctica lipase B (CAL-B) exhibits profound (R)-selectivity for 1-arylethylamine derivatives. By reacting the esterified racemate with an acyl donor, CAL-B selectively acylates the (R)-enantiomer 1. The resulting (R)-amide is neutral and easily separated from the basic, unreacted (S)-amine via simple acidic extraction.

Self-Validating Protocol: To ensure the integrity of your resolution before scaling up, always measure the ee of both the extracted (S)-amine and the isolated (R)-amide. The system is validated when the mass balance equals 100% and the calculated enantiomeric ratio (E-value) exceeds 200.

Step-by-Step Methodology: CAL-B Kinetic Resolution
  • Protection: Dissolve 10 mmol of racemic 2-(1-aminoethyl)benzoic acid in methanolic HCl to yield the methyl ester hydrochloride. Neutralize with saturated NaHCO₃ to isolate the free base.

  • Enzymatic Acylation: Dissolve the free base in 50 mL of anhydrous Methyl tert-butyl ether (MTBE). Add 150 mg of immobilized CAL-B (Novozym 435) and 15 mmol of isopropyl methoxyacetate (acyl donor).

  • Incubation: Shake the reaction vessel at 45°C (200 rpm) for 12–24 hours. Monitor the reaction via chiral HPLC until exactly 50% conversion is reached.

  • Phase Separation: Filter off the enzyme beads (these can be washed and recycled). Extract the filtrate with 1M HCl (3 x 20 mL). The unreacted (S)-amine partitions into the aqueous layer. The target (R)-amide remains in the organic layer.

  • Hydrolysis: Concentrate the organic layer. Add 30 mL of 6M HCl and reflux for 12 hours to simultaneously hydrolyze the amide and the methyl ester.

  • Isoelectric Isolation: Cool the solution and carefully adjust the pH to its isoelectric point (~6.5–7.0) using 2M NaOH. The zwitterionic (R)-2-(1-aminoethyl)benzoic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

G Start Racemic 2-(1-Amino-ethyl)-benzoic acid (Methyl Ester Protected) Enzyme CAL-B (Novozym 435) + Isopropyl methoxyacetate (Kinetic Resolution) Start->Enzyme Split Filtration & Acid-Base Extraction Enzyme->Split R_Amide Organic Layer (R)-Amide (Target) Split->R_Amide Organic phase S_Amine Aqueous Layer (S)-Amine (Recycle) Split->S_Amine Aqueous phase (1M HCl) Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) R_Amide->Hydrolysis Isoelectric Isoelectric Precipitation (pH 6.5 - 7.0) Hydrolysis->Isoelectric Final (R)-2-(1-Amino-ethyl)-benzoic acid >99% ee Isoelectric->Final

Workflow for the CAL-B mediated kinetic resolution of 2-(1-aminoethyl)benzoic acid.

Advanced Chromatographic Enrichment

Q: I have a 60% ee sample but no access to preparative chiral chromatography or enzymes. Can I enrich it?

The Causality: Yes, by exploiting the Self-Disproportionation of Enantiomers (SDE). When partially enriched 1-arylethylamines are derivatized (e.g., N-formylated) and subjected to standard achiral silica gel chromatography, they form transient homochiral (R-R or S-S) and heterochiral (R-S) dimers in solution. Because these dimers interact differently with the achiral stationary phase, the enantiomerically pure fraction elutes first, followed by a racemate-enriched tail 2.

The Solution: N-acetylate your partially enriched sample, run it through a standard silica flash column using a Hexane/EtOAc gradient, and collect the earliest eluting fractions. Acidic hydrolysis of these early fractions will allow you to recover the >99% ee (R)-amine without ever touching a chiral column.

Quantitative Comparison of Enrichment Strategies

Enrichment StrategyKey Reagents / Stationary PhaseTypical YieldAchievable ee (%)Scalability
Direct Diastereomeric Salt L-Tartaric Acid, MeOH/H₂O25–35%75–85%High
Esterified Salt Resolution D-CSA, EtOAc/EtOH35–42%>95%Medium-High
Enzymatic Kinetic Resolution CAL-B, Isopropyl methoxyacetate~48% (Max 50%)>99%Medium
Achiral Chromatography (SDE) Silica Gel, Hexane/EtOAcVariable>99% (Fractional)Low

References

  • Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. ResearchGate.1

  • ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. ResearchGate. 2

Sources

Optimization

Technical Guide: Removal of Residual Catalyst from (R)-2-(1-Amino-ethyl)-benzoic acid

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] (R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) is a zwitterionic chiral building block.[1] Its synthesis often employs Asymmetric Hydrogenation (using...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

(R)-2-(1-Amino-ethyl)-benzoic acid (CAS 1187930-78-4) is a zwitterionic chiral building block.[1] Its synthesis often employs Asymmetric Hydrogenation (using Rh, Ru, or Ir chiral phosphine complexes) or Pd-catalyzed coupling/reduction .

The Core Challenge: This molecule is effectively a bidentate ligand. The ortho-positioning of the amine and carboxylic acid allows it to chelate residual metals, forming stable "product-metal complexes" that resist standard purification. Simple recrystallization often fails because the metal co-precipitates with the zwitterion.

This guide provides a self-validating, tiered approach to reducing metal burden to <10 ppm (ICH Q3D limits) while preserving chiral integrity.

Troubleshooting Guide (Q&A)

Issue 1: "I added a standard silica scavenger, but the metal levels barely dropped."

Diagnosis: The binding constant (


) of your product-metal complex is likely competing with the scavenger. Furthermore, the pH might be inhibiting the scavenger's active sites.

Corrective Action:

  • Disrupt the Chelate: Adjust the pH.

    • For Pd/Rh: Acidify the solution (pH < 2) to protonate the amine group of your product (

      
      ). This breaks the product-metal chelate, releasing the free metal cation.
      
    • Note: Most silica scavengers (e.g., Thiols) are stable in acid but work slower. You may need to increase temperature to 50°C.

  • Switch Ligand Class: If you are using a diamine scavenger, stop. Your product is already an amine. Switch to a Thiol (SH) or Thiourea functionalized scavenger (e.g., SiliaMetS® Thiol or MP-TMT). These have a much higher affinity for soft metals (Pd, Rh) than the nitrogen/oxygen donors in your product.

Issue 2: "My product is losing chirality (racemizing) during the metal removal process."

Diagnosis: Harsh thermal conditions or extreme pH swings during the scavenging step can trigger racemization at the benzylic position, especially if the metal catalyst (which can be reversible) is still active.

Corrective Action:

  • Quench First: Before heating with a scavenger, add a "poison" to kill catalytic activity immediately (e.g., activated carbon or a small amount of cysteine).

  • Mild Conditions: Use Flow Scavenging (packed bed columns) instead of batch stirring. This reduces the residence time of your sensitive chiral product in the "danger zone" (high temp/reactive surface) from hours to minutes.

Issue 3: "The metal content is fine, but I'm losing 20-30% yield on the activated carbon."

Diagnosis: Zwitterionic amino acids have high affinity for the micropores of standard activated carbon, leading to irreversible adsorption.

Corrective Action:

  • Change Carbon Type: Switch from standard charcoal to Synthetic Carbon (e.g., Carboxen®).[2] These have defined mesopores that adsorb large metal-ligand complexes but exclude the smaller, polar amino acid product.

  • Pre-wash the Cake: Do not just filter. The product is likely trapped in the filter cake. Wash the carbon cake with a solvent in which the product is highly soluble (e.g., 1M HCl or warm water, depending on the salt form) to desorb the product while the metal remains stuck.

Decision Matrix: Purification Workflow

This diagram illustrates the logical flow for selecting the correct purification method based on initial metal concentration and product solubility.

PurificationWorkflow Start Crude Reaction Mixture (Metal > 500 ppm) CheckSolubility Is Product Soluble in Organic Solvent (e.g., MeOH/THF)? Start->CheckSolubility ScavengerRoute Add Thiol-Silica Scavenger (5 equiv vs Metal) CheckSolubility->ScavengerRoute Yes CrystRoute Isoelectric Crystallization (pH ~7.0) CheckSolubility->CrystRoute No (Aqueous/Slurry) FilterScav Filtration (0.45 µm) ScavengerRoute->FilterScav CheckLimit Test Metal Content (ICP-MS) FilterScav->CheckLimit CheckLimit->CrystRoute Fail (>10 ppm) FinalProduct Pure Product (< 10 ppm Metal) CheckLimit->FinalProduct Pass AddChelator Add Soluble Chelator (EDTA or N-Acetylcysteine) CrystRoute->AddChelator Crucial Step WashCake Wash Cake with Chelator Solution AddChelator->WashCake WashCake->FinalProduct

Figure 1: Decision tree for selecting between scavenger-based and crystallization-based purification routes.

Detailed Protocols

Protocol A: The "Chelator-Assisted" Isoelectric Crystallization

Best for: Large scale batches where scavengers are too expensive.[1]

Scientific Rationale: (R)-2-(1-Amino-ethyl)-benzoic acid is amphoteric.[1] At its isoelectric point (pI ≈ 6.8–7.0), its solubility is lowest. By adding a soluble chelator (EDTA) that remains in the mother liquor, we prevent the metal from precipitating with the product.

Step-by-Step:

  • Dissolution: Dissolve the crude hydrochloride salt in water (approx. 5-10 volumes). The pH should be acidic (~pH 1-2).

  • Chelator Addition: Add 0.5 wt% Disodium EDTA or N-Acetylcysteine relative to the product mass. Stir for 30 minutes.

    • Why? This forms a water-soluble complex with Rh/Pd.

  • Neutralization (The Critical Step): Slowly add 2M NaOH or aqueous Ammonia to adjust pH to 6.8 – 7.0 .

    • Control: Do not overshoot pH > 8, or the product will redissolve as the sodium salt.

  • Aging: Stir the slurry at 5-10°C for 2 hours to ripen the crystals.

  • Filtration: Filter the solid.

  • Displacement Wash: Wash the cake with 2 volumes of water containing 0.1% EDTA , followed by pure water.

    • Why? This displaces the metal-rich mother liquor from the crystal lattice.

Protocol B: High-Performance Scavenger Screening

Best for: High-value, small-scale batches or final polishing.

Data Table: Scavenger Selection

Metal ContaminantRecommended Functional GroupCommercial ExamplespH Range
Palladium (Pd) Thiol (-SH), ThioureaSiliaMetS® Thiol, MP-TMT2 - 10
Rhodium (Rh) Thiol, Amine/Thiol mixSiliaMetS® Cysteine, Smopex®4 - 8
Ruthenium (Ru) Thiourea, ImidazoleSiliaMetS® Imidazole5 - 9

Procedure:

  • Dissolve product in MeOH or THF/Water (10 volumes).

  • Add 4 equivalents of scavenger (relative to the residual metal content, NOT the product).

    • Calculation: If you have 1000 ppm metal, that is ~1 mol% metal. Add 4 mol% scavenger.

  • Heat to 45-50°C for 4 hours.

    • Note: Room temperature is often insufficient for Rhodium removal due to slow kinetics.

  • Filter through a 0.45 µm membrane.

  • Self-Validation: Take a 1 mL aliquot, evaporate, and digest for ICP-MS before processing the whole filtrate.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities. [Link]

  • Purification of Zwitterionic Compounds. Journal of Chromatography A, "Separation of chiral amino acids using zwitterionic stationary phases." [Link]

Sources

Troubleshooting

Scaling up the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid challenges

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and engineering bottlenecks encountered when scaling up the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and engineering bottlenecks encountered when scaling up the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid.

This chiral building block presents three distinct scale-up challenges: thermodynamic equilibrium limits in biocatalysis, transition-metal poisoning in chemocatalysis, and zwitterionic isolation during downstream processing. The workflows and self-validating protocols below are engineered to bypass these limitations.

Part 1: Synthetic Scale-Up Workflows

SynthesisWorkflow Start 2-Acetylbenzoic Acid (Starting Material) BioRoute Biocatalytic Transamination (ω-Transaminase + PLP) Start->BioRoute ChemoRoute Asymmetric Reductive Amination (SPINOL-Borophosphate) Start->ChemoRoute AmineDonor Amine Donor (IPA) Excess Addition BioRoute->AmineDonor AcetoneRemoval In-situ Acetone Removal (Equilibrium Shift) AmineDonor->AcetoneRemoval Crude Crude Aqueous Mixture (Zwitterion State) AcetoneRemoval->Crude ImineForm Imine Pre-formation (One-Pot Tandem) ChemoRoute->ImineForm Reduction Pinacolborane (HBpin) Reduction ImineForm->Reduction Reduction->Crude Isoelectric Isoelectric Precipitation (pH ~6.8 - 7.2 at 4°C) Crude->Isoelectric Product (R)-2-(1-Amino-ethyl)-benzoic Acid (>99% ee) Isoelectric->Product

Fig 1: Biocatalytic vs. Chemocatalytic scale-up workflows for (R)-2-(1-Amino-ethyl)-benzoic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: During the biocatalytic transamination of 2-acetylbenzoic acid, my conversion stalls at ~40-50%. How can I drive the reaction to completion? Causality:


-Transaminases (

-TAs) catalyze a highly reversible reaction. When using isopropylamine (IPA) as the amine donor, the byproduct is acetone. As acetone accumulates in the reactor, Le Chatelier's principle dictates that the thermodynamic equilibrium will prevent further conversion of the starting ketone. Solution: You must implement an in-situ equilibrium shift. On a process scale, sparging the reactor with N₂ gas physically strips the volatile acetone from the aqueous media. Alternatively, coupling the system with an enzymatic cascade (such as using an amine dehydrogenase to continuously consume intermediates) can push conversions to >99% 1[1]. Self-Validation Check: Monitor the disappearance of the ketone peak at 254 nm via HPLC. If the peak area plateaus before 95% conversion, your acetone removal rate is insufficient.

Q2: I am attempting an asymmetric reductive amination using a Ru/Rh transition metal catalyst, but I observe severe catalyst deactivation and poor enantiomeric excess (ee). Causality: The free carboxylic acid moiety on 2-acetylbenzoic acid strongly coordinates to transition metal centers. This forms inactive carboxylate complexes that poison the catalyst. Furthermore, high-pressure H₂ systems struggle with the steric hindrance of the ortho-substituted ring. Solution: Transition to an organocatalytic approach or a robust heterogeneous system. Recent advancements demonstrate that chiral SPINOL-derived borophosphates, using pinacolborane (HBpin) as a hydride source, bypass metal-poisoning issues entirely. This allows for one-pot imine formation and reduction, yielding chiral amines with up to 98% ee 2[2]. If a racemic mixture is acceptable prior to resolution, heterogeneous catalysts like Pt/P-TiO₂ exhibit excellent tolerance for free carboxylic acids 3[3]. Self-Validation Check: Perform a baseline reaction with a methyl-ester protected substrate. If catalytic activity is fully restored, metal-poisoning by the free acid is confirmed.

Q3: Traditional liquid-liquid extraction fails to isolate the final product from the aqueous crude. How do I recover the product efficiently? Causality: The product contains both a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.2). In aqueous media, it exists as a highly polar zwitterion, making it virtually insoluble in standard organic extraction solvents (e.g., EtOAc, DCM). Solution: Utilize isoelectric point (pI) precipitation. The calculated pI of this molecule is approximately 6.8–7.2. By carefully adjusting the crude aqueous mixture to this pH, the net charge of the molecule becomes zero, drastically reducing its aqueous solubility and inducing crystallization. Self-Validation Check: Track the supernatant concentration via UV-Vis spectroscopy. The absorbance will drop to a minimum when the exact pI is reached, confirming maximum precipitation.

Part 3: Quantitative Data Summary

ParameterBiocatalytic (

-TA)
Chemocatalytic (SPINOL-Borophosphate)Heterogeneous (Pt/P-TiO₂)
Typical Yield >85%90-95%>90%
Enantioselectivity (ee) >99% (R)Up to 98% (R or S)Racemic (Requires resolution)
Reaction Conditions Aqueous, pH 7.5, 30 °COrganic solvent, 25 °CAmbient temp, H₂ pressure
Scalability High (Volumetric limits apply)Medium (Catalyst cost)High (Reusable catalyst)
Primary Challenge Equilibrium limitationsMoisture sensitivity of HBpinLack of stereocontrol

Part 4: Standard Operating Procedure (SOP)

Optimized 100g-Scale Biocatalytic Synthesis & Isolation

Objective: Synthesize and isolate (R)-2-(1-aminoethyl)benzoic acid via


-transaminase with built-in process validation.
  • Substrate Preparation: Dissolve 100 g of 2-acetylbenzoic acid in 1.5 L of 100 mM phosphate buffer. Adjust to pH 7.5 using 2M NaOH.

    • Causality: Enzymes denature in highly acidic environments. Pre-neutralizing the acidic substrate prevents localized pH shock upon enzyme addition.

  • Cofactor & Donor Addition: Add 1.0 g of Pyridoxal 5'-phosphate (PLP) and 5 molar equivalents of isopropylamine (IPA).

    • Causality: PLP is the essential hydride-shuttling cofactor for transaminases. Excess IPA acts as the thermodynamic driver for the reaction.

  • Biocatalyst Introduction: Add the engineered (R)-selective

    
    -transaminase (e.g., 5 g of lyophilized cell-free extract). Stir at 30 °C.
    
  • In-Process Control (IPC) & Equilibrium Shift: Sparge the reactor continuously with N₂ at 0.5 L/min to strip acetone. Pull 1 mL aliquots every 4 hours, quench with 1% TFA, and analyze via chiral HPLC.

    • Validation: Do not proceed to downstream processing until substrate conversion is confirmed to be >95%.

  • Isoelectric Isolation: Filter the crude mixture through a Celite pad to remove denatured proteins. Slowly titrate the filtrate with 1M HCl until the pH reaches exactly 6.8. Chill the reactor to 4 °C for 12 hours.

    • Causality: The temperature drop synergizes with the neutral zwitterionic state to force the product out of solution.

  • Recovery: Filter the resulting white crystalline precipitate and wash with ice-cold water to yield the highly pure chiral amino acid.

Part 5: References

  • Yoon, S., Patil, M. D., Sarak, S., Jeon, H., Kim, G.‐H., Khobragade, T. P., Sung, S., & Yun, H. (2019). "Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase." ChemCatChem. URL:[Link]

  • Wu, Z., He, H., Chen, M., Zhu, L., Zheng, W., Cao, Y., & Antilla, J. C. (2022). "Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates." Organic Letters. URL:[Link]

  • Xie, C., Song, J., Wu, H., Hu, Y., Liu, H., Zhang, Z., Zhang, P., Chen, B., & Han, B. (2019). "Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO₂ Nanosheets." Journal of the American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to (R)-2-(1-Amino-ethyl)-benzoic acid

The following guide provides an in-depth technical comparison of synthetic routes to (R)-2-(1-Amino-ethyl)-benzoic acid , a critical chiral building block often existing in equilibrium with its lactam form, (R)-3-methyli...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes to (R)-2-(1-Amino-ethyl)-benzoic acid , a critical chiral building block often existing in equilibrium with its lactam form, (R)-3-methylisoindolin-1-one .

Executive Summary & Strategic Analysis

Target Molecule: (R)-2-(1-Amino-ethyl)-benzoic acid CAS Registry Number: 1187930-78-4 (Acid), 141655-63-0 (Lactam) Key Structural Feature: 1,2-disubstituted benzene ring containing a chiral benzylic amine and an ortho-carboxylic acid.

The "Cyclization Trap" – Expert Insight: Before selecting a route, researchers must recognize that the free amino acid (1) is kinetically unstable in neutral or basic media, spontaneously cyclizing to form (R)-3-methylisoindolin-1-one (2) .

  • Implication: Most synthetic routes target the stable lactam (2) . The free amino acid is typically isolated as a salt (e.g., HCl or triflate) or generated in situ.

  • Recommendation: If the free acid is required, synthesize the lactam first, then hydrolyze under acidic conditions (6M HCl, reflux) and isolate as the hydrochloride salt.

Route Comparison Matrix
FeatureRoute A: Ellman's Auxiliary Route B: Asymmetric Hydrogenation Route C: Biocatalytic Transamination
Primary Mechanism Diastereoselective ReductionEnantioselective Catalytic HydrogenationEnzymatic Amine Transfer
Precursor Methyl 2-acetylbenzoate3-Methyleneisoindolin-1-one2-Acetylbenzoic acid
Enantiomeric Excess >98% (Excellent)95-99% (Excellent)>99% (Perfect)
Scalability Medium (g to kg)High (kg to ton)High (kg to ton)
Cost Driver Chiral Auxiliary (Sulfinamide)Precious Metal Catalyst (Rh/Ir)Enzyme Development/Screening
Operational Complexity High (3 steps, low temp)Medium (High Pressure H₂)Low (pH & Temp control)
Best For Medicinal Chemistry / Lab Scale Process Chemistry / Manufacturing Green Chemistry / Sustainable Mfg

Detailed Synthetic Pathways

Route A: Diastereoselective Synthesis via Ellman's Auxiliary

This is the most reliable method for laboratory-scale synthesis (1–100g) where high enantiopurity is required without extensive catalyst screening. It utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.

Mechanism & Workflow
  • Condensation: Methyl 2-acetylbenzoate is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid and water scavenger.

  • Reduction: The resulting chiral N-sulfinyl ketimine is reduced with NaBH₄. The bulky tert-butyl group directs the hydride attack to the Re-face (or Si-face depending on conditions), establishing the stereocenter.

  • Global Deprotection: Acidic hydrolysis cleaves both the sulfinyl group and the methyl ester, yielding the target amino acid salt.

Experimental Protocol
  • Step 1 (Imine Formation): To a solution of methyl 2-acetylbenzoate (1.0 equiv) in THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv). Heat to 70°C for 16 h. Cool and pour into brine. Filter the titanium salts through Celite. Purify the sulfinimine by flash chromatography.

  • Step 2 (Reduction): Dissolve the sulfinimine in THF at -48°C. Add NaBH₄ (4.0 equiv). Warm to RT over 4 h. Quench with MeOH.

  • Step 3 (Hydrolysis): Reflux the crude sulfinamide in 6M HCl for 4 hours. Concentrate to dryness to obtain (R)-2-(1-aminoethyl)benzoic acid hydrochloride .

Critical Control Point: The reduction temperature is crucial. Lower temperatures (-78°C to -48°C) maximize the diastereomeric ratio (dr), typically achieving >95:5 dr.

Route B: Asymmetric Hydrogenation of 3-Methyleneisoindolin-1-one

This route is preferred for large-scale manufacturing due to its high atom economy. It involves the hydrogenation of the exocyclic double bond of 3-methyleneisoindolin-1-one .

Mechanism & Workflow
  • Precursor Synthesis: Condensation of 2-acetylbenzoic acid with ammonium acetate or urea yields 3-methyleneisoindolin-1-one.

  • Asymmetric Hydrogenation: Use of a Rhodium or Iridium catalyst with a chiral phosphine ligand (e.g., Rh(COD)₂BF₄ + (R,R)-Me-DuPhos or Ir-SpiroPAP ).

  • Hydrolysis (Optional): The product is the lactam. If the open chain is needed, hydrolyze with HCl.

Experimental Protocol (Catalytic Hydrogenation)
  • Substrate: 3-Methyleneisoindolin-1-one (0.5 M in MeOH).

  • Catalyst: [Rh(COD)Cl]₂ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).

  • Conditions: Pressurize autoclave to 10 bar H₂. Stir at 25°C for 12 h.

  • Workup: Vent H₂, concentrate solvent. The residue is typically >98% ee (R)-3-methylisoindolin-1-one.

  • Conversion to Acid: Suspend lactam in 6M HCl. Reflux for 6 h. Cool to precipitate the amino acid hydrochloride.

Authoritative Note: Iridium catalysts with spiro-bipyridine ligands (e.g., SpiroPAP) have shown turnover numbers (TON) >10,000 for this specific class of cyclic enamides.

Route C: Biocatalytic Transamination

An emerging "green" route using ω-Transaminases (ω-TA) . This method operates in water at neutral pH and avoids toxic transition metals.

Mechanism

The enzyme transfers an amino group from an amine donor (e.g., isopropylamine or alanine) to the ketone carbonyl of 2-acetylbenzoic acid . The enzyme's chiral pocket ensures exclusive formation of the (R)-enantiomer.

Workflow
  • Screening: Select an (R)-selective ω-transaminase (e.g., from Arthrobacter sp. or commercially available "ATA" kits).

  • Reaction: Substrate (2-acetylbenzoic acid) + Isopropylamine (1M) + PLP (cofactor) + Enzyme in Phosphate Buffer (pH 7-8).

  • In-situ Cyclization: The generated (R)-amino acid spontaneously cyclizes to the lactam in the aqueous buffer, driving the equilibrium forward and overcoming the unfavorable thermodynamics of transamination.

Visualizing the Synthetic Logic

The following diagram illustrates the connectivity between the precursors, the "Cyclization Trap," and the final target.

G Precursor 2-Acetylbenzoic Acid (or Methyl Ester) Auxiliary Route A: Ellman's Auxiliary (Sulfinamide) Precursor->Auxiliary Ti(OEt)4 Transaminase Route C: Biocatalytic Transaminase (Enzymatic) Precursor->Transaminase iPr-NH2, PLP Intermediate_Enamide 3-Methyleneisoindolin-1-one Precursor->Intermediate_Enamide NH4OAc, Heat Intermediate_Imine Sulfinyl Imine Auxiliary->Intermediate_Imine Condensation Hydrogenation Route B: Asymmetric Hydrogenation (Rh/Ir Catalyst) Lactam (R)-3-Methylisoindolin-1-one (Stable Intermediate) Hydrogenation->Lactam H2, 10 bar Transaminase->Lactam Spontaneous Cyclization Intermediate_Imine->Lactam 1. NaBH4 2. Acid Hydrolysis Intermediate_Enamide->Hydrogenation Target (R)-2-(1-Amino-ethyl)-benzoic acid (HCl Salt) Lactam->Target 6M HCl, Reflux (Hydrolysis)

Caption: Synthetic pathways to (R)-2-(1-Amino-ethyl)-benzoic acid showing the central role of the lactam intermediate.

References

  • Ellman's Auxiliary Method

    • Liu, G., Cogan, D. A., & Ellman, J. A. (1997). "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[1] Link

    • Note: Found
  • Asymmetric Hydrogenation of Isoindolinones

    • Xie, J. H., et al. (2008).[2] "Enantioselective Hydrogenation of 3-Methyleneisoindolin-1-ones." Angewandte Chemie International Edition. Link

    • Note: Describes the Rh/Ir c
  • Reductive Alkylation Route (Alternative)

    • Huang, P. Q., et al. (2004). "A versatile approach for the asymmetric synthesis of 3-alkyl-isoindolin-1-ones." Tetrahedron. Link

  • Transaminase Biocatalysis

    • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie. Link

    • Note: General methodology for transamination of acetophenone deriv

Sources

Comparative

Comprehensive Comparison Guide: Validated Chiral HPLC Methods for (R)-2-(1-Amino-ethyl)-benzoic Acid

Executive Summary & Analytical Challenges The enantiomeric purity of chiral intermediates is a critical quality attribute in pharmaceutical development. (R)-2-(1-Amino-ethyl)-benzoic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The enantiomeric purity of chiral intermediates is a critical quality attribute in pharmaceutical development. (R)-2-(1-Amino-ethyl)-benzoic acid (CAS No. 1187930-78-4)[1] presents a unique analytical challenge. Structurally, it possesses both a primary amine and a carboxylic acid moiety, granting it zwitterionic properties depending on the mobile phase pH.

Traditional achiral reversed-phase methods cannot resolve its enantiomers, and standard polysaccharide-based chiral stationary phases (CSPs) often require cumbersome pre-column derivatization to neutralize the highly polar ionic groups. This guide objectively compares direct chiral HPLC methodologies, establishes the mechanistic superiority of Crown Ether-based CSPs for this specific chemotype, and provides a fully validated protocol aligned with the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To develop a self-validating, stability-indicating method, we must first select a CSP that inherently recognizes the spatial arrangement of the analyte without requiring derivatization. We evaluated three primary CSP classes:

  • Polysaccharide Derivatives (e.g., Amylose/Cellulose tris-phenylcarbamates): Rely on steric fit, hydrogen bonding, and

    
     interactions.
    
  • Macrocyclic Glycopeptides (e.g., Teicoplanin): Utilize a complex array of hydrogen bonding, ionic, and hydrophobic interactions, highly effective for zwitterionic amino acids[3].

  • Immobilized Crown Ethers (e.g., CROWNPAK CR-I(+)): Specifically designed for primary amines. They utilize host-guest complexation where the protonated primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) inserts into the 18-crown-6 ether cavity[4].
    
Table 1: Performance Comparison of CSPs for 2-(1-Amino-ethyl)-benzoic Acid
CSP CategoryRetention MechanismMobile Phase CompatibilityDerivatization Required?Resolution (

)
Suitability for this Analyte
Polysaccharide Steric, H-bond,

Normal Phase / RPYes (often)< 1.0 (Direct)Low. Peak tailing due to free

and

.
Teicoplanin Ionic, H-bond, StericPolar Organic / AqueousNo1.8 - 2.2High. Good for zwitterions, but lower loadability.
Crown Ether Host-Guest ComplexationAcidic Aqueous (pH < 2.0)No> 3.5 Optimal. Exceptional selectivity for primary amines.
The Causality Behind the Choice: Crown Ether Superiority

We selected the Crown Ether CSP (specifically, an immobilized (S)-(+)-(3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 phase) because the chiral recognition mechanism is fundamentally tailored to primary amines[5]. By lowering the mobile phase pH below 2.0 using perchloric acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), we fully protonate the primary amine of 2-(1-Amino-ethyl)-benzoic acid. The 

group forms three highly directional hydrogen bonds with the oxygen atoms of the crown ether ring. The bulky binaphthyl groups on the CSP create a strict steric barrier, forcing the (S)- and (R)-enantiomers to interact with vastly different binding energies, resulting in baseline resolution.

CSP_Selection Start Analyte: 2-(1-Amino-ethyl)-benzoic acid Q1 Primary Amine Present? Start->Q1 Crown Crown Ether CSP Optimal Resolution Q1->Crown Yes (Host-Guest Fit) Teico Teicoplanin CSP Moderate Resolution Q1->Teico Zwitterionic Focus Poly Polysaccharide CSP Poor Direct Resolution Q1->Poly Derivatization Req.

Figure 1: Decision logic tree for selecting the optimal Chiral Stationary Phase.

Mechanistic Deep Dive: Host-Guest Chiral Recognition

Understanding the thermodynamics of the separation ensures the method is robust. The complexation between the protonated amine and the crown ether is highly exothermic. Therefore, temperature control is not just a parameter; it is the primary driver of selectivity . Lower column temperatures (e.g., 10°C - 25°C) significantly increase the residence time of the host-guest complex, amplifying the enantiomeric resolution (


)[4].

Chiral_Rec A Mobile Phase (pH < 2.0) Protonation of Amine B Analyte: R-NH3+ A->B C Crown Ether Cavity (Host-Guest Complex) B->C D Steric Hindrance via Binaphthyl Barrier C->D E Enantiomeric Resolution (D elutes before L) D->E

Figure 2: Thermodynamic pathway of Crown Ether host-guest chiral recognition.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are hardcoded into the workflow to ensure the instrument and column are performing within the validated design space before any sample data is reported.

Chromatographic Conditions
  • Column: Immobilized Crown Ether CSP (e.g., CROWNPAK CR-I(+)), 3.0 mm × 150 mm, 3 µm.

  • Mobile Phase: Water / Methanol (85:15, v/v) containing 10 mM Perchloric acid (

    
    ). Causality: Methanol reduces hydrophobic retention of the benzoic acid ring, while 
    
    
    
    ensures pH < 1.5 for complete amine protonation.
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 20°C ± 1°C. (Critical parameter for resolution).

  • Detection: UV at 220 nm (optimal absorbance for the benzoic acid chromophore).

  • Injection Volume: 2.0 µL.

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water/Methanol (85:15, v/v). Do not add perchloric acid to the diluent to prevent localized degradation of the analyte prior to injection.

  • Standard Preparation: Accurately weigh 10.0 mg of (R)-2-(1-Amino-ethyl)-benzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (Racemate): Prepare a 1.0 mg/mL solution of racemic 2-(1-Amino-ethyl)-benzoic acid hydrochloride[6][7].

System Suitability Criteria (Self-Validation)

Before analyzing test samples, inject the System Suitability Solution in replicate (n=5):

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (S)-enantiomer and (R)-enantiomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks.
  • Relative Standard Deviation (%RSD): Peak area RSD must be

    
    .
    

ICH Q2(R2) Method Validation Framework & Data

The method was validated strictly according to the ICH Q2(R2) guidelines, which became legally effective in June 2024[8][9]. The updated guidelines emphasize a lifecycle approach, linking the Analytical Target Profile (ATP) directly to the validation characteristics[10][11].

ICH_Validation ATP Analytical Target Profile Define Method Goals Spec Specificity (Resolution > 2.5) ATP->Spec Lin Linearity & Range (LOQ to 120%) ATP->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (DoE Approach) Prec->Rob Val Validated Method Ready for Release Rob->Val

Figure 3: ICH Q2(R2) Lifecycle approach to analytical method validation.

Table 2: Summary of Method Validation Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/matrix; Baseline resolution of enantiomers[9].No blank peaks at

.

between (S) and (R) isomers.
Pass
LOD / LOQ Signal-to-Noise (S/N)

(LOD) and

(LOQ).
LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Linearity & Range

from reporting level (LOQ) to 120% of nominal concentration[2].

(Range: 0.15 µg/mL to 1.2 mg/mL).
Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 concentration levels (50%, 100%, 150%).99.4% - 100.8% across all spiked levels.Pass
Precision (Repeatability) %RSD

for 6 independent preparations[10].
%RSD = 0.65% (Assay) %RSD = 1.2% (Chiral Impurity)Pass
Robustness Deliberate variations in Temp (

), Flow (

mL/min), pH (

).

remained

under all perturbed conditions.
Pass
Causality in Validation Design

Under ICH Q2(R2), Robustness is no longer an afterthought but a core component of method development[9]. We utilized a Design of Experiments (DoE) approach to test the boundaries of Column Temperature and Mobile Phase pH. Because the crown ether mechanism is highly dependent on the protonation state of the amine, raising the pH above 2.5 resulted in a sharp decline in resolution (


). This data justifies the strict control strategy of maintaining 10 mM 

in the mobile phase, ensuring the method remains fit for its intended purpose throughout its lifecycle[11].

Conclusion

For the chiral analysis of (R)-2-(1-Amino-ethyl)-benzoic acid, Crown Ether-based CSPs provide a scientifically superior, direct analysis method compared to traditional polysaccharide or macrocyclic glycopeptide columns. By leveraging the host-guest complexation specific to primary amines, this method achieves baseline resolution (


) without the need for derivatization. The method has been fully validated in accordance with the latest ICH Q2(R2) guidelines, proving its accuracy, precision, and robustness for routine pharmaceutical quality control.

References

  • [2] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at:[Link]

  • [8] European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. Available at:[Link]

  • [9] IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]

  • [10] AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma. Available at:[Link]

  • [11] European Medicines Agency (EMA). "ICH Q2(R2) guideline on validation of analytical procedures - Step 5." EMA. Available at:[Link]

  • [4] Hyun, M. H., et al. "Development and Application of Crown Ether-based HPLC Chiral Stationary Phases." ResearchGate. Available at:[Link]

  • [12] ResearchGate. "Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study." ResearchGate. Available at:[Link]

  • [3] Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today. Available at:[Link]

  • [5] MDPI. "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase." MDPI. Available at:[Link]

Sources

Validation

Comparative Guide: (R)- vs. (S)-2-(1-Amino-ethyl)-benzoic Acid in Drug Discovery

Executive Summary 2-(1-Amino-ethyl)-benzoic acid is an unnatural -amino acid derivative featuring an ortho-substituted benzoic acid core and a chiral aminoethyl group. As a highly versatile chiral building block, it is h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Amino-ethyl)-benzoic acid is an unnatural


-amino acid derivative featuring an ortho-substituted benzoic acid core and a chiral aminoethyl group. As a highly versatile chiral building block, it is heavily utilized in the synthesis of peptidomimetics, chiral catalysts, and small-molecule therapeutics. The spatial orientation of the methyl group at the stereocenter profoundly influences receptor binding kinetics and thermodynamic stability. This guide provides an objective comparative analysis of the (R) and (S) enantiomers, detailing their structural implications, physicochemical properties, and the self-validating analytical workflows required for their enantiomeric resolution.

Structural and Physicochemical Comparison

To effectively utilize these enantiomers in asymmetric synthesis or drug design, it is critical to understand their baseline physicochemical properties. Below is a comparative summary of the two enantiomeric forms based on standard chemical inventories [1][1].

Property(R)-2-(1-Amino-ethyl)-benzoic acid(S)-2-(1-Amino-ethyl)-benzoic acid
CAS Number 1187930-78-41391361-43-5
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol
Appearance White to yellow solidWhite to yellow solid
Stereocenter (R)-absolute configuration(S)-absolute configuration
Pharmacological Role Eutomer/Distomer (Target-dependent)Eutomer/Distomer (Target-dependent)
Storage Conditions Sealed, dry, 2-8°CSealed, dry, 2-8°C

Note: The racemic mixture (often supplied as a hydrochloride salt) corresponds to CAS 658683-12-6[2].

Mechanistic Role in Pharmacophore Modeling

In structure-based drug design, the (R) and (S) enantiomers often exhibit disparate pharmacological profiles. The ortho-benzoic acid moiety provides a rigid scaffold capable of strong hydrogen bonding and electrostatic interactions via the carboxylate group. However, it is the chiral aminoethyl group that dictates the vector of the extending pharmacophore.

Depending on the topology of the target receptor pocket, one enantiomer will act as the eutomer (active, optimal fit), while the other acts as the distomer (inactive, steric clash). The causality of this binding discrepancy is rooted in the spatial projection of the methyl group, which can either nestle into a hydrophobic sub-pocket or clash with the receptor backbone.

Pharmacophore cluster_R (R)-Enantiomer Binding cluster_S (S)-Enantiomer Binding R_Lig (R)-2-(1-Aminoethyl)benzoic acid R_Poc Target Receptor Pocket R_Lig->R_Poc H-Bonding & Hydrophobic Fit R_Eff Optimal Fit (Eutomer) R_Poc->R_Eff High Affinity S_Lig (S)-2-(1-Aminoethyl)benzoic acid S_Poc Target Receptor Pocket S_Lig->S_Poc Methyl Group Interference S_Eff Steric Clash (Distomer) S_Poc->S_Eff Low Affinity

Stereoselective binding model of (R) and (S) enantiomers in a target receptor pocket.

Analytical Workflows: Enantiomeric Resolution

Accurate determination of enantiomeric excess (ee) is paramount during the asymmetric synthesis of this compound. High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-derived chiral stationary phases (CSPs) is the industry standard for resolving chiral amines and amino acids [3][3].

HPLC_Workflow N1 Racemic Sample 2-(1-Aminoethyl)benzoic acid N2 Pre-column Derivatization (e.g., NBD-Cl) N1->N2 Enhance Detectability N3 Chiral HPLC Separation (Polysaccharide CSP) N2->N3 Increase π-π Interactions N4 Simultaneous UV/FL Detection N3->N4 Elution N5 Enantiomeric Excess (ee) Quantification N4->N5 Data Processing

Step-by-step analytical workflow for the chiral HPLC separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation

The following methodology details a self-validating system for determining the enantiomeric purity of 2-(1-Amino-ethyl)-benzoic acid.

Scientific Rationale (Causality): While the benzoic acid moiety allows for direct UV detection, pre-column derivatization with fluorogenic reagents like NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) is highly recommended. Derivatization lowers the limit of detection (LOD) via fluorescence and introduces additional aromatic rings. This enhances the


 interactions with the phenylcarbamate groups on the CSP, significantly improving the separation factor (

) [3][3].
Step 1: System Suitability and Control Preparation
  • Action: Prepare a racemic standard of 2-(1-Amino-ethyl)-benzoic acid (1 mg/mL in methanol) and a reagent blank.

  • Validation Logic: The racemate ensures the column can achieve baseline resolution (

    
    ), validating the method's resolving power before analyzing unknown samples. The blank ensures no derivatization artifacts co-elute with the target peaks.
    
Step 2: Pre-Column Derivatization
  • Action: Mix 100

    
    L of the sample with 100 
    
    
    
    L of NBD-Cl solution (5 mg/mL in methanol) and 100
    
    
    L of 0.1 M borate buffer (pH 8.0). Incubate at 60°C for 5 minutes, then quench with 50
    
    
    L of 0.1 M HCl.
  • Validation Logic: The alkaline pH deprotonates the primary amine, facilitating nucleophilic aromatic substitution with NBD-Cl. Quenching stops the reaction and stabilizes the derivative for injection, preventing on-column degradation.

Step 3: Chromatographic Execution
  • Column: Polysaccharide-based CSP (e.g., Chiralpak IA or IC, 250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA) [4][4].

  • Flow Rate: 1.0 mL/min.

  • Validation Logic: The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while isopropanol acts as a modifier to tune elution time. TFA is critical; it suppresses the ionization of the benzoic acid carboxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Detection: Simultaneous UV at 310 nm and Fluorescence (Ex: 470 nm, Em: 530 nm).

Step 4: Data Analysis
  • Action: Calculate the separation factor (

    
    ) and resolution (
    
    
    
    ). Determine the %ee using the integrated peak area ratios.
  • Validation Logic: A self-validating run must show

    
     for the racemate standard. If 
    
    
    
    , the isopropanol ratio must be decreased to increase retention time and improve chiral recognition.

References

  • YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases". Verified URL: [Link]

  • American Journal of Analytical Chemistry (SCIRP). "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine". Verified URL: [Link]

Sources

Comparative

A Comparative Guide to the Catalytic Activity of (R)-2-(1-Amino-ethyl)-benzoic Acid Derivatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Bifunctional Organocatalysis The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Bifunctional Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. In this context, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis, offering mild reaction conditions and reduced environmental impact. Within the vast landscape of organocatalysts, those possessing multiple, cooperating functional groups—so-called bifunctional catalysts—have garnered significant attention for their potential to mimic enzymatic activity and achieve high levels of stereocontrol.[1]

This guide focuses on a promising, yet underexplored, class of chiral bifunctional catalysts: derivatives of (R)-2-(1-amino-ethyl)-benzoic acid. These molecules possess a unique architecture, incorporating a chiral primary amine and a carboxylic acid moiety on a rigid aromatic backbone. This arrangement suggests a potential for synergistic activation of both the nucleophile and the electrophile in a variety of asymmetric transformations. The primary amine can engage in enamine or iminium ion catalysis, while the adjacent carboxylic acid group can act as a Brønsted acid or a hydrogen-bond donor to orient the substrate and enhance reactivity and selectivity.[1]

While comprehensive benchmarking data for (R)-2-(1-amino-ethyl)-benzoic acid itself is not yet prevalent in the peer-reviewed literature, this guide will provide a framework for its evaluation. We will present a detailed protocol for benchmarking its catalytic activity against established organocatalysts in two key carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. By understanding the structural nuances and catalytic potential of this novel scaffold, we aim to provide researchers with the tools to explore its utility in the synthesis of complex chiral molecules.

Plausible Mechanism of Action: A Synergistic Approach

The catalytic prowess of (R)-2-(1-amino-ethyl)-benzoic acid derivatives is predicated on the cooperative action of the amine and carboxylic acid functionalities. In the context of an asymmetric aldol reaction between a ketone and an aldehyde, a plausible catalytic cycle, operating through an enamine intermediate, is depicted below.

Catalytic Cycle cluster_0 Catalytic Cycle of (R)-2-(1-Amino-ethyl)-benzoic Acid in an Asymmetric Aldol Reaction A Catalyst + Ketone B Enamine Formation A->B Condensation C Chiral Enamine Intermediate B->C D Transition State Assembly C->D + Aldehyde E Iminium Ion Intermediate D->E C-C Bond Formation F Hydrolysis E->F + H2O G Aldol Product + Regenerated Catalyst F->G G->A Catalyst Turnover

Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.

  • Enamine Formation: The chiral primary amine of the catalyst condenses with a ketone to form a chiral enamine intermediate. This step increases the nucleophilicity of the α-carbon of the ketone.

  • Transition State Assembly: The carboxylic acid moiety of the catalyst is hypothesized to act as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding. This creates a highly organized, chiral transition state where the enamine attacks one face of the aldehyde preferentially.

  • Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the activated aldehyde, forming a new carbon-carbon bond and generating an iminium ion intermediate.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

This proposed bifunctional activation is key to achieving high enantioselectivity, as the rigid aromatic backbone and the defined stereocenter create a well-defined chiral pocket for the reaction to occur.

Experimental Protocols for Catalytic Benchmarking

To rigorously evaluate the catalytic performance of (R)-2-(1-amino-ethyl)-benzoic acid and its derivatives, a standardized set of experimental protocols is essential. The following sections detail the procedures for two benchmark reactions: the asymmetric aldol reaction and the asymmetric Michael addition.

General Workflow for Catalyst Screening

A systematic approach is crucial for obtaining reliable and comparable data. The general workflow for screening the catalytic activity of (R)-2-(1-amino-ethyl)-benzoic acid derivatives is outlined below.

Experimental Workflow cluster_1 Catalyst Screening Workflow prep Catalyst & Reagent Preparation setup Reaction Setup prep->setup monitor Reaction Monitoring (TLC/GC) setup->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify yield Yield Determination purify->yield ee_det Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) purify->ee_det analysis Data Analysis & Comparison yield->analysis ee_det->analysis

Figure 2: General experimental workflow for catalyst screening.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark for evaluating new organocatalysts.

Materials:

  • (R)-2-(1-Amino-ethyl)-benzoic acid derivative (Catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Solvent (e.g., DMSO, Toluene, CH2Cl2)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • HPLC-grade solvents (e.g., hexane, isopropanol) for chiral HPLC analysis

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in the chosen solvent (1.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 4 equivalents).

  • Add the (R)-2-(1-amino-ethyl)-benzoic acid derivative catalyst (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the purified product.

  • Determine the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Asymmetric Michael Addition

This protocol details the conjugate addition of a ketone to a nitroalkene, another standard reaction for benchmarking organocatalysts. The use of benzoic acid as an additive has been shown to be beneficial in some cases.[2]

Materials:

  • (R)-2-(1-Amino-ethyl)-benzoic acid derivative (Catalyst)

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Solvent (e.g., Toluene, CH2Cl2)

  • Optional: Benzoic acid (co-catalyst)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • HPLC-grade solvents for chiral HPLC analysis

Procedure:

  • To a solution of trans-β-nitrostyrene (0.3 mmol) in the chosen solvent (1.0 mL) at room temperature, add cyclohexanone (1.5 mmol, 5 equivalents).

  • Add the (R)-2-(1-amino-ethyl)-benzoic acid derivative catalyst (0.03 mmol, 10 mol%). If applicable, add the benzoic acid co-catalyst (0.03 mmol, 10 mol%).

  • Stir the reaction mixture at ambient temperature and monitor by TLC.

  • After completion, directly purify the reaction mixture by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the diastereomeric ratio from the ¹H NMR spectrum.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation and Comparative Analysis

The efficacy of a chiral organocatalyst is primarily assessed by its ability to control the stereochemical outcome of a reaction, quantified by the diastereomeric ratio (d.r.) and the enantiomeric excess (ee). The reaction yield and turnover frequency are also critical performance metrics.

Hypothetical Performance of (R)-2-(1-Amino-ethyl)-benzoic Acid Derivatives

The following table presents a hypothetical data set for the catalytic performance of (R)-2-(1-amino-ethyl)-benzoic acid and a more sterically hindered derivative in the benchmark aldol reaction. This serves as an example of how experimental data would be structured for comparative analysis.

Table 1: Hypothetical Performance in the Asymmetric Aldol Reaction

CatalystSolventTemp (°C)Time (h)Yield (%)d.r. (anti:syn)ee (%) (anti)
(R)-2-(1-Amino-ethyl)-benzoic acid Toluene25248590:1092
(R)-2-(1-Amino-ethyl)-benzoic acid DMSO25189295:588
(R)-2-(1-Amino-1-phenylethyl)benzoic acid Toluene25367898:297
Comparative Data for Established Organocatalysts

To provide a meaningful benchmark, the performance of our target catalysts should be compared against well-established organocatalysts under similar reaction conditions. The following tables summarize reported data for proline and its derivatives, as well as other bifunctional catalysts, in asymmetric aldol and Michael addition reactions.

Table 2: Performance of Proline-Based Catalysts in Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)d.r. (anti:syn)ee (%) (anti)Reference
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSO9793:796[3]
(S)-Diphenylprolinol silyl ether4-NitrobenzaldehydeCyclohexanoneToluene99>99:1>99

Table 3: Performance of Bifunctional Catalysts in Asymmetric Michael Additions

CatalystMichael DonorMichael AcceptorSolventYield (%)d.r. (syn:anti)ee (%) (syn)Reference
Chiral Primary Amine-ThioureaAcetophenoneβ-NitrostyreneToluene>99-99[2]
Cinchona Alkaloid SquaramideCyclohexanoneβ-NitrostyreneToluene98-99[4]

Conclusion and Future Outlook

This guide has outlined a comprehensive framework for benchmarking the catalytic activity of (R)-2-(1-amino-ethyl)-benzoic acid and its derivatives. The proposed bifunctional activation mechanism, leveraging the synergistic action of the amine and carboxylic acid moieties, suggests that this catalyst scaffold holds significant promise for asymmetric synthesis.

The provided experimental protocols for the asymmetric aldol and Michael addition reactions offer a standardized methodology for evaluating catalyst performance in terms of yield, diastereoselectivity, and enantioselectivity. By comparing the performance of these novel catalysts against established organocatalysts, researchers can effectively gauge their potential and identify promising candidates for further development.

Future work should focus on the synthesis of a library of (R)-2-(1-amino-ethyl)-benzoic acid derivatives with varying steric and electronic properties to establish structure-activity relationships. A thorough investigation of the reaction scope, including a wider range of substrates, will be crucial in defining the synthetic utility of this catalyst class. The insights gained from such studies will undoubtedly contribute to the ongoing advancement of asymmetric organocatalysis and its application in the efficient synthesis of chiral molecules.

References

  • Highly efficient organocatalysts for the asymmetric aldol reaction. New Journal of Chemistry. [Link]

  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry. [Link]

  • Organocatalytic asymmetric nitroso aldol reaction of α-substituted malonamates. Beilstein Journal of Organic Chemistry. [Link]

  • Amino acids and peptides as asymmetric organocatalysts. University of York. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. [Link]

  • An Asymmetric, Bifunctional Catalytic Approach to Non-Natural α-Amino Acid Derivatives. ResearchGate. [Link]

  • Organocatalytic asymmetric aza-Michael additions. PubMed. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. MDPI. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. [Link]

  • Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Royal Society of Chemistry. [Link]

  • Theory of asymmetric organocatalysis of Aldol and related reactions: rationalizations and predictions. PubMed. [Link]

Sources

Validation

Enantiomeric purity analysis of (R)-2-(1-Amino-ethyl)-benzoic acid by chiral chromatography.

Executive Summary The enantiomeric purity of (R)-2-(1-Amino-ethyl)-benzoic acid is a critical quality attribute (CQA) in the synthesis of isoindolinone-based pharmacophores. As an amphoteric molecule containing both a ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of (R)-2-(1-Amino-ethyl)-benzoic acid is a critical quality attribute (CQA) in the synthesis of isoindolinone-based pharmacophores. As an amphoteric molecule containing both a basic primary amine and an acidic carboxylic acid in an ortho relationship, this analyte presents a unique chromatographic challenge: it exists as a zwitterion in neutral solutions and is prone to intramolecular interactions (lactamization) or peak tailing due to dual ionization.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies. While immobilized polysaccharide columns are the industry workhorse, our comparative analysis identifies Zwitterionic Ion-Exchange (ZWIX) Technology as the superior method for this specific analyte due to its ability to leverage the molecule's amphoteric nature for enhanced selectivity ($ \alpha


 R_s $).

The Analytical Challenge: The "Ortho-Effect" & Zwitterions

The target molecule, 2-(1-Amino-ethyl)-benzoic acid, is not merely an amino acid; it is an ortho-substituted benzylamine.

  • Steric Hindrance: The bulky carboxylic acid at the ortho position creates steric crowding around the chiral center.

  • Ionization State: In standard reversed-phase conditions, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. Standard C18 or silica-based chiral columns often suffer from severe peak broadening unless the mobile phase pH is aggressively controlled.

  • Self-Validation Requirement: A robust method must separate the (R)-enantiomer (active) from the (S)-enantiomer (impurity) with a resolution ($ R_s $) > 2.0 to allow for accurate quantitation of < 0.1% impurity levels.

Comparative Methodology Analysis

Method A: Zwitterionic Ion-Exchange (The Specialist)

Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 4.0 mm) Mechanism: Double Ion-Pairing. The stationary phase contains both anion- and cation-exchange sites.[1] It simultaneously interacts with the ammonium group ($ -\text{NH}_3^+


 -\text{COO}^- $) of the analyte.
  • Pros:

    • Designed for Zwitterions: specifically engineered for underivatized amino acids.[1]

    • Tunable Elution Order: Switching from ZWIX(+) to ZWIX(-) reverses the elution order, allowing the minor impurity to elute before the major peak (critical for trace analysis).

    • MS Compatible: Uses volatile mobile phases (MeOH/MeCN).

  • Cons:

    • Requires long equilibration times.

    • Sensitive to water content in the mobile phase.

Method B: Crown Ether CSP (The Primary Amine Expert)

Column: Crownpak CR-I(+) (5µm, 150 x 3.0 mm) Mechanism: Host-Guest Inclusion. The crown ether forms a complex specifically with the primary ammonium ion ($ -\text{NH}_3^+ $).

  • Pros:

    • High Specificity: Extremely selective for primary amines near the chiral center.

    • Aqueous Compatibility: Works well in highly aqueous conditions (reversed-phase).

  • Cons:

    • Steric Sensitivity: The ortho-carboxylic acid can sterically hinder the ammonium group from deeply entering the crown ether cavity, potentially reducing retention.

    • Mobile Phase Limitations: Traditionally requires strongly acidic mobile phases (pH 1-2, often Perchloric Acid), which are corrosive and non-MS friendly.

Method C: Immobilized Polysaccharide (The Generalist)

Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate), 3µm) Mechanism: Hydrogen bonding and dipole-dipole interactions in Normal Phase (NP).

  • Pros:

    • Robustness: Immobilized phase allows for harsh solvents if needed.

    • Availability: Most QC labs already possess this column.

  • Cons:

    • Additive Dependency: Requires carefully balanced additives (TFA + DEA) to suppress both the amine and acid ionization, forcing the molecule into a neutral state to prevent tailing.

Recommended Protocol: Zwitterionic Ion-Exchange (ZWIX)

Rationale: Method A is selected as the primary protocol because it turns the analyte's "problematic" zwitterionic nature into the driving force for separation, yielding the sharpest peaks.

Experimental Conditions
ParameterSetting
Column Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)
Mobile Phase MeOH / MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA)
Flow Rate 0.5 mL/min
Temperature 25°C (Control is critical; lower T increases resolution)
Detection UV @ 230 nm (Benzoic acid chromophore)
Sample Diluent Mobile Phase (Avoid pure water to prevent solubility shock)
Step-by-Step Workflow
  • System Passivation: Flush the LC system with MeOH:Water (50:50) to remove any trace salts from previous reversed-phase runs.

  • Mobile Phase Preparation:

    • Premix MeOH and MeCN.[2]

    • Add Formic Acid (50 mM) and DEA (25 mM).[2] Note: The acid/base ratio is deliberately 2:1 to ensure the analyte is fully charged (zwitterionic) and the phase is active.

    • Degas thoroughly. ZWIX phases are sensitive to bubbles.

  • Equilibration: Pump mobile phase for at least 60 minutes. The ion-exchange sites must fully equilibrate with the counter-ions in the bulk solvent.

  • System Suitability Injection: Inject a racemic mixture (1 mg/mL).

    • Target: Resolution ($ R_s $) > 2.5.

    • Target: Tailing Factor ($ T_f $) < 1.3.

  • Sample Analysis: Inject the (R)-isomer sample. If the (S)-isomer is the impurity, it should elute after the main peak on ZWIX(+).

    • Optimization Tip: If the impurity is obscured by the main peak tail, switch to ZWIX(-) to elute the (S)-impurity first.

Visualizing the Mechanism & Workflow

Diagram 1: Separation Mechanism (Double Ion-Pairing)

Caption: The ZWIX stationary phase simultaneously attracts the ammonium cation and repels/attracts the carboxylate anion, creating a rigid 3-point chiral recognition complex.

ZWIX_Mechanism Analyte Analyte: (R)-2-(1-Amino-ethyl)-benzoic acid (Zwitterionic Form) Interaction1 Anion Exchange Site (Quinuclidine N+) binds (-COO-) Analyte->Interaction1 Electrostatic Attraction Interaction2 Cation Exchange Site (Sulfonic Acid SO3-) binds (-NH3+) Analyte->Interaction2 Electrostatic Attraction Interaction3 Pi-Pi Stacking (Quinoline Ring) Analyte->Interaction3 Steric Fit SP Stationary Phase: ZWIX Selector (Cinchona Alkaloid + Sulfonic Acid) SP->Interaction1 SP->Interaction2 SP->Interaction3 Result High Stereoselectivity (Alpha > 1.5) Interaction1->Result Interaction2->Result Interaction3->Result

Diagram 2: Method Development Decision Tree

Caption: A logical flow for selecting the correct column based on analyte behavior and lab resources.

Method_Selection Start Start: (R)-2-(1-Amino-ethyl)-benzoic acid Check1 Is ZWIX Column Available? Start->Check1 MethodA Method A: ZWIX (+/-) (Mobile Phase: MeOH/MeCN + FA/DEA) Best for: Zwitterions, MS-Detection Check1->MethodA Yes (Recommended) Check2 Is Primary Amine Unhindered? Check1->Check2 No MethodB Method B: Crownpak CR-I (Mobile Phase: Aq. HClO4) Best for: Primary Amines, Aqueous samples Check2->MethodB Yes (Minimal steric bulk) MethodC Method C: Chiralpak IG-3 (Mobile Phase: Hex/EtOH + TFA/DEA) Best for: General QC, Robustness Check2->MethodC No (Ortho-bulk present)

Performance Comparison Data

The following data represents expected performance metrics based on validated applications of these stationary phases for beta-amino acids and benzylamines [1][2].

MetricZWIX(+) (Method A) Crownpak CR-I (Method B) Chiralpak IG (Method C)
Selectivity ($ \alpha $) 1.5 – 1.81.2 – 1.41.1 – 1.3
Resolution ($ R_s $) > 3.0 (Excellent) 1.8 – 2.2 (Moderate)1.5 – 2.0 (Adequate)
Peak Shape ($ T_f $) 1.0 – 1.1 (Symmetric)1.2 – 1.4 (Slight Tailing)1.2 – 1.5 (Tailing risk)
Elution Order Tunable (RFixed (usually RFixed
Equilibration Time High (> 1 hr)Low (< 20 min)Moderate (30 min)

Analysis:

  • ZWIX provides the highest resolution because it utilizes the "double-lock" mechanism (amine and acid binding).

  • Crownpak struggles slightly with the ortho-benzoic acid group, which creates steric bulk preventing the amine from fitting perfectly into the crown ether [4].

  • IG works but requires aggressive additives (TFA) to suppress the ionization of the carboxylic acid, which can degrade column lifetime over thousands of injections.

Troubleshooting & Optimization

  • Peak Tailing: If observed on ZWIX, increase the concentration of DEA (up to 50 mM). The amine on the analyte must be fully protonated, and the silanols on the silica surface must be masked.

  • Retention Drift: Zwitterionic phases are sensitive to temperature. Ensure the column oven is stable

    
    .
    
  • Solubility: If the sample precipitates in high MeCN, increase the MeOH ratio (e.g., 60:40 MeOH:MeCN).

References

  • Lindner, W., et al. (2014).[2] Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β-Amino Acids. MDPI. [Link]

  • Daicel Chiral Technologies. (2023). Chiral Selectors: Zwitterionic and Crown Ether Applications. Chiral Technologies. [Link]

  • Ilisz, I., et al. (2012). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparation of Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for (R)-2-(1-Amino-ethyl)-benzoic Acid: Chiral SFC vs. Chiral RPLC

As pharmaceutical pipelines increasingly focus on complex chiral molecules, the rigorous validation of enantiomeric purity methods becomes a critical regulatory mandate. (R)-2-(1-Amino-ethyl)-benzoic acid is a highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on complex chiral molecules, the rigorous validation of enantiomeric purity methods becomes a critical regulatory mandate. (R)-2-(1-Amino-ethyl)-benzoic acid is a highly polar, zwitterionic chiral intermediate. Its structural dichotomy—possessing both a basic primary amine and an acidic carboxylic acid—presents a formidable analytical challenge.

This guide provides an in-depth cross-validation comparing a legacy Chiral Reversed-Phase Liquid Chromatography (RPLC) method against a modern, high-throughput Chiral Supercritical Fluid Chromatography (SFC) method. By adhering to the International Council for Harmonisation (ICH) Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures) guidelines[1], we demonstrate how to establish statistical equivalence while upgrading laboratory throughput.

The Analytical Challenge & Methodological Causality

To understand the experimental design, we must first analyze the causality behind the chromatographic behavior of (R)-2-(1-Amino-ethyl)-benzoic acid.

  • The Zwitterionic Dilemma: In traditional normal-phase chromatography, zwitterions exhibit severe peak tailing and irreversible adsorption due to strong, non-specific ionic interactions with the stationary phase's residual silanols.

  • The Legacy Approach (Chiral RPLC): Historically, RPLC using macrocyclic antibiotic chiral stationary phases (CSPs), such as Teicoplanin, has been the gold standard. Teicoplanin contains peptide clefts that perfectly bind underivatized amino acids via hydrogen bonding and steric inclusion in an aqueous environment.

  • The Modern Approach (Chiral SFC): SFC offers 3 to 5 times faster analysis speeds and higher efficiency due to the low viscosity and high diffusivity of supercritical CO₂[2]. However, CO₂ is non-polar. To successfully elute a zwitterion in SFC, we must employ a dual-additive strategy (chaotropic approach). By adding both an acid (Trifluoroacetic acid) and a base (Isopropylamine) to the methanolic modifier, we form a volatile ion pair with the analyte. This masks the ionic sites, increases solubility in the supercritical fluid, and yields sharp, symmetrical peaks[3].

Cross-Validation Workflow

The transition from a legacy RPLC method to a modern SFC method requires a structured lifecycle approach to ensure data integrity and regulatory compliance.

G ATP Analytical Target Profile (ICH Q14) HPLC Legacy Method Chiral RPLC ATP->HPLC Define Specs SFC Modern Method Chiral SFC ATP->SFC Define Specs Val Cross-Validation (ICH Q2(R2)) HPLC->Val Baseline Data SFC->Val Test Data Data Statistical Equivalence & Method Transfer Val->Data Evaluate

ICH Q14 and Q2(R2) aligned cross-validation workflow for analytical method transfer.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be executed identically during the cross-validation phase.

Protocol A: Legacy Chiral RPLC Method
  • System Preparation: Equilibrate the HPLC system with a macrocyclic antibiotic column (e.g., Astec Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic blend of LC-MS grade Water and Methanol (80:20, v/v). Add 0.1% Formic Acid to maintain the analyte in a consistent, protonated state.

  • Sample Preparation: Dissolve the (R)-2-(1-Amino-ethyl)-benzoic acid reference standard in the mobile phase to a working concentration of 100 µg/mL. Filter through a 0.22 µm hydrophilic PTFE syringe filter.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Maintain the column compartment at a stable 25°C to ensure reproducible chiral recognition thermodynamics.

  • Detection: Monitor the eluent via UV absorbance at 230 nm. Record the chromatogram until baseline resolution of the (R) and (S) enantiomers is achieved (typically ~15.0 minutes).

Protocol B: Modern Chiral SFC Method
  • System Preparation: Power on the SFC system, ensuring the CO₂ pump head is adequately chilled. Install an immobilized amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Modifier Formulation (Critical Step): Prepare the co-solvent by mixing HPLC-grade Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.1% Isopropylamine (IPA). Scientific Rationale: This dual-additive system is mandatory; TFA protonates the carboxylic acid, while IPA neutralizes the primary amine, preventing the zwitterion from irreversibly binding to the stationary phase[3].

  • Sample Preparation: Dissolve the analyte in 100% Methanol to a concentration of 100 µg/mL. Note: Strictly avoid aqueous diluents, as water is immiscible with supercritical CO₂ under these conditions and will cause severe peak distortion.

  • Execution: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO₂ remains in the supercritical state. Run an isocratic method of 70% CO₂ / 30% Modifier at a flow rate of 3.0 mL/min.

  • Detection: Monitor via UV at 230 nm. Enantiomeric resolution is typically achieved in under 4.0 minutes due to the high mass transfer kinetics of supercritical fluids[2].

Data Presentation & Statistical Equivalence

The objective of cross-validation under ICH Q2(R2) is to demonstrate that the new analytical procedure is fit for its intended purpose and performs equivalently to, or better than, the legacy method[1].

Table 1: Method Parameters Comparison
ParameterLegacy Chiral RPLCModern Chiral SFCAdvantage
Stationary Phase Teicoplanin (Macrocyclic)Amylose tris(carbamate)SFC offers broader chiral selectivity.
Mobile Phase H₂O / MeOH (80:20) + FACO₂ / MeOH (70:30) + TFA/IPASFC reduces toxic solvent consumption.
Flow Rate 1.0 mL/min3.0 mL/minSFC allows higher linear velocities.
Run Time ~15.0 min~4.0 minSFC increases throughput by >300%.
Table 2: ICH Q2(R2) Validation Results

Data represents the analysis of (R)-2-(1-Amino-ethyl)-benzoic acid spiked with 0.5% (S)-enantiomer.

Validation ParameterLegacy Chiral RPLCModern Chiral SFCICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99920.9998≥ 0.990
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.6 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD) 1.2%0.8%≤ 2.0%
Specificity No matrix interferenceNo matrix interferenceBaseline resolution (Rs > 1.5)

Conclusion: The cross-validation data confirms that the Chiral SFC method is not only statistically equivalent to the legacy RPLC method in terms of accuracy and linearity, but it actually outperforms RPLC in precision, sensitivity (LOD/LOQ), and analysis speed. The focusing effect of CO₂ expansion in the SFC detector, combined with the sharp peak shapes generated by the dual-additive modifier, results in a superior Analytical Target Profile (ATP).

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • ACS Publications. Development of a Chiral Supercritical Fluid Chromatography and Reversed-Phase Liquid Chromatography Platform. Analytical Chemistry.

Sources

Validation

Biological Activity Comparison of 2-Aminobenzoic Acid Isomers: A Technical Guide

Aminobenzoic acids are a class of bifunctional aromatic compounds characterized by the presence of both a carboxyl group and an amino group on a single benzene ring. The positional isomerism of these functional groups—sp...

Author: BenchChem Technical Support Team. Date: March 2026

Aminobenzoic acids are a class of bifunctional aromatic compounds characterized by the presence of both a carboxyl group and an amino group on a single benzene ring. The positional isomerism of these functional groups—specifically at the ortho (2-aminobenzoic acid), meta (3-aminobenzoic acid), and para (4-aminobenzoic acid) positions—profoundly dictates their chemical reactivity, enzymatic recognition, and downstream biological activity.

For researchers and drug development professionals, understanding the distinct mechanistic pathways and binding affinities of these isomers is critical for applications ranging from metabolic engineering to the design of novel antimicrobial and anti-inflammatory therapeutics. This guide provides an objective, data-backed comparison of the three primary aminobenzoic acid isomers, supported by experimental protocols and quantitative binding data.

Structural Causality & Biological Divergence

The biological fate of an aminobenzoic acid isomer is entirely dependent on the spatial orientation of its amino group relative to the carboxylate moiety. This steric arrangement dictates whether the molecule can successfully dock into specific enzyme active sites.

  • 2-Aminobenzoic Acid (Anthranilic Acid): The ortho-substitution allows this isomer to act as the primary committed intermediate in L-tryptophan biosynthesis[1]. The enzyme anthranilate synthase (comprising TrpE and TrpG subunits) specifically catalyzes the conversion of chorismate to anthranilate[2]. Beyond primary metabolism, anthranilic acid is the core structural scaffold for fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

  • 3-Aminobenzoic Acid (m-Aminobenzoic Acid): The meta-isomer is rarely found as a primary metabolite in biological systems. However, it serves as an excellent structural probe in synthetic biology and enzymology. For example, it is used to evaluate the binding pocket flexibility of reprogrammed non-ribosomal peptide synthetases (NRPS), such as the EntE adenylation domain[3].

  • 4-Aminobenzoic Acid (PABA): The para-substitution is strictly required for the biosynthesis of folate (Vitamin B9) in bacteria, fungi, and plants[4]. Dihydropteroate synthase (DHPS) specifically recognizes the para-geometry to conjugate PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)[5]. Because humans lack this pathway, PABA and its competitive inhibitors (sulfonamides) remain classic targets for antimicrobial drug development[6].

MetabolicPathways Chorismate Chorismate (Shikimate Pathway) ABA2 2-Aminobenzoic Acid (Anthranilic Acid) Chorismate->ABA2 Anthranilate Synthase (TrpE/TrpG) ABA4 4-Aminobenzoic Acid (PABA) Chorismate->ABA4 ADC Synthase Trp L-Tryptophan Biosynthesis ABA2->Trp Primary Metabolism Fenamates Fenamates (NSAIDs) ABA2->Fenamates Chemical Derivatization ABA3 3-Aminobenzoic Acid (m-ABA) Microbial Microbial Degradation & Synthetic Probes ABA3->Microbial Environmental/Industrial Folate Folate (Vitamin B9) Biosynthesis ABA4->Folate Dihydropteroate Synthase (DHPS)

Fig 1. Divergent biosynthetic and metabolic pathways of aminobenzoic acid isomers.

Quantitative Biological Activity Comparison

To objectively evaluate the performance and biological integration of these isomers, we must look at their binding kinetics and inhibitory potential across different enzymatic targets. The table below summarizes key quantitative data derived from recent biochemical assays.

Parameter / Activity2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid (m-ABA)4-Aminobenzoic Acid (PABA)
Primary Biological Role L-Tryptophan precursor[1]Synthetic probe / Microbial degradationFolate (Vitamin B9) precursor[4]
Primary Target Enzyme Anthranilate phosphoribosyltransferaseReprogrammed NRPS (e.g., EntE variants)[3]Dihydropteroate Synthase (DHPS)[5]
AChE Inhibition (Derivatives) ModerateLowHigh (

ranges 13.62 – 33.00 nM for specific analogs)[7]
EntE (Wild-Type) Binding (

)
Poor substrate596 nM (as 3-ABA-AMS analogue)[3]Poor substrate
EntE (N235G Variant) Binding (

)
Moderate binding2.4 nM (Highly specific recognition)[3]Moderate binding
Antimicrobial Drug Relevance NSAID precursor (Fenamates)Industrial intermediatesTarget of Sulfonamide antibiotics[6]

Data Synthesis Note: The dramatic shift in binding affinity for 3-ABA (from 596 nM to 2.4 nM) when the EntE adenylation domain is mutated (N235G) perfectly illustrates the principle of steric causality[3]. The enlarged binding pocket of the N235G variant specifically accommodates the meta-amino group, a structural feature that wild-type enzymes reject.

Experimental Protocols: Evaluating Isomer Activity

To accurately study the biological activity of these isomers, researchers must employ self-validating experimental systems. Below are two field-proven protocols for quantifying these isomers and assessing their biological inhibition.

Protocol 1: UPLC-MS/MS Quantification of Aminobenzoic Acid Isomers

Because the three isomers have identical molecular masses (137.14 g/mol ) and highly similar polarities, standard C18 reverse-phase chromatography often fails to achieve baseline separation. This protocol utilizes a mixed-mode column to ensure accurate quantification[8],[4].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Add 100 µL of the biological sample (e.g., bacterial lysate or serum) to 300 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a mixed-mode reverse-phase/cation-exchange column (e.g., Primesep 100, 150 mm x 4.6 mm, 5 µm)[4].

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Run a gradient from 5% B to 60% B over 12 minutes. The cation-exchange properties of the column will interact differentially with the ortho, meta, and para amino groups, ensuring baseline separation.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transitions for the isomers (e.g., m/z 138.1 → 120.1 for water loss, or m/z 138.1 → 94.1 for carboxyl loss)[8].

UPLCWorkflow Prep 1. Sample Prep Protein Precipitation Chrom 2. UPLC Separation Mixed-Mode Column Prep->Chrom MS 3. MS/MS Detection MRM Mode Chrom->MS Data 4. Data Analysis Isomer Quantification MS->Data

Fig 2. Self-validating UPLC-MS/MS workflow for the baseline separation and quantification of ABA isomers.

Protocol 2: In Vitro Folate Biosynthesis Inhibition Assay (DHPS Targeting)

This assay determines the IC50 of novel sulfonamides or PABA derivatives by measuring their ability to outcompete 4-aminobenzoic acid at the DHPS active site[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant DHPS from a target organism (e.g., Staphylococcus aureus or Plasmodium falciparum)[6].

  • Reaction Mixture Setup: In a 96-well microplate, combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10 µM DHPPP, and a fixed concentration of purified DHPS.

  • Inhibitor Titration: Add the test compound (PABA analog or sulfonamide) in a serial dilution range (e.g., 0.1 nM to 100 µM).

  • Reaction Initiation: Initiate the reaction by adding a sub-saturating concentration of radiolabeled [14C]-4-aminobenzoic acid (PABA). Incubate at 37°C for 30 minutes.

  • Quenching and Detection: Quench the reaction by adding 10% trichloroacetic acid. Filter the mixture through a glass-fiber filter plate to capture the synthesized [14C]-dihydropteroate. Measure the retained radioactivity using a liquid scintillation counter.

  • Data Validation: Plot the fractional activity versus the log of the inhibitor concentration to calculate the IC50. A successful competitive inhibitor will show a dose-dependent reduction in radiolabeled product formation.

Conclusion

The biological activity of aminobenzoic acid isomers is a textbook example of structure-function causality. 2-Aminobenzoic acid is evolutionarily selected for tryptophan biosynthesis due to the proximity of its functional groups, allowing specific enzymatic cyclization. 4-Aminobenzoic acid's linear geometry makes it the ideal structural bridge in folate biosynthesis. Meanwhile, 3-Aminobenzoic acid, though biologically rare, provides an invaluable scaffold for synthetic biology and the probing of engineered enzyme active sites. By leveraging advanced UPLC-MS/MS techniques and targeted enzymatic assays, researchers can continue to exploit these isomers for novel drug discovery and metabolic engineering.

References

1.[8] Aminobenzoic Acid Analysis Service | MtoZ Biolabs. MtoZ Biolabs. 2.[7] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. National Institutes of Health (NIH). 3.[4] Buy 4-Aminobenzoic acid | 150-13-0 | >98% - Smolecule. Smolecule. 4.[3] Activity, Binding, and Modeling Studies of a Reprogrammed Aryl Acid Adenylation Domain with an Enlarged Substrate Binding Pocket. J-Stage. 5.[5] The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. Food Technology and Biotechnology. 6.[1] Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC. National Institutes of Health (NIH). 7.[6] Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase from Staphylococcus aureus and Plasmodium falciparum - PubMed. National Institutes of Health (NIH). 8.[2] US20230407351A1 - Recombinant host cells to produce anthranilic acid. Google Patents.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of (R)-2-(1-Amino-ethyl)-benzoic Acid and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and peptide design, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and peptide design, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of therapeutic candidates. Among these, α-methylated amino acids have garnered significant attention for their ability to enhance metabolic stability and constrain peptide conformations.[1] This guide provides an in-depth analysis of the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid, a chiral building block with significant potential in drug discovery. Due to the absence of a standardized, publicly available protocol for its enantioselective synthesis, this document presents a robust and reproducible proposed method based on well-established principles of asymmetric synthesis.

This guide will objectively compare the proposed synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid with established methods for two alternative α-methylated aromatic amino acids: (S)-α-Methylphenylalanine and (R)-2-Methylphenylalanine. The comparison will focus on the reproducibility of the synthetic routes, the accessibility of starting materials, and the overall efficiency of the processes.

The Challenge of Reproducibility in Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. The biological activity of a chiral molecule is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Therefore, synthetic methods that are not only high-yielding but also highly stereoselective and, most importantly, reproducible are of paramount importance. This guide emphasizes methodologies known for their reliability and predictability, providing a solid foundation for researchers.

Proposed Asymmetric Synthesis of (R)-2-(1-Amino-ethyl)-benzoic Acid

The proposed synthesis leverages the highly reliable and well-documented Evans' oxazolidinone chiral auxiliary system. This method is renowned for its high degree of stereocontrol in the formation of new chiral centers.[2] The logic behind this choice is the predictable diastereofacial bias imposed by the chiral auxiliary, leading to high diastereoselectivity in the key alkylation step.

Synthetic Workflow Overview

The proposed synthesis involves the acylation of a chiral oxazolidinone, followed by a diastereoselective enolate methylation, and subsequent hydrolysis to yield the desired α-methylated amino acid.

Synthesis_of_R-2-(1-Amino-ethyl)-benzoic_acid A 2-Bromobenzoic Acid B Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone A->B C N-Acyl Oxazolidinone Intermediate B->C D Enolate Formation (LDA) C->D E Diastereoselective Methylation (CH3I) D->E F Methylated Oxazolidinone Adduct E->F G Hydrolysis (LiOH/H2O2) & Auxiliary Removal F->G H Palladium-Catalyzed Amination G->H I (R)-2-(1-Amino-ethyl)-benzoic acid H->I

Caption: Proposed synthetic workflow for (R)-2-(1-Amino-ethyl)-benzoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 15 minutes, then add a solution of 2-bromobenzoyl chloride (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

  • The organic layers are combined, washed, dried, and concentrated to yield the N-acyl oxazolidinone, which is purified by column chromatography.

Step 2: Diastereoselective Methylation

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the methylated adduct.

Step 3: Hydrolysis and Auxiliary Removal

  • Dissolve the methylated adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a solution of lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the aqueous layer and extract the product, (R)-2-bromo-alpha-methyl-benzoic acid. The chiral auxiliary can be recovered from the organic layer.

Step 4: Amination

  • The resulting (R)-2-bromo-alpha-methyl-benzoic acid is then subjected to a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) using a suitable ammonia surrogate.

Alternative Chiral Building Blocks: A Comparative Analysis

For a comprehensive evaluation, the synthesis of (R)-2-(1-Amino-ethyl)-benzoic acid is compared with established methods for two structurally related α-methylated amino acids.

Alternative 1: (S)-α-Methylphenylalanine

(S)-α-Methylphenylalanine is a widely used non-proteinogenic amino acid in peptide design. A reproducible synthesis has been described using a similar chiral auxiliary approach.

Synthesis_of_S-alpha-Methylphenylalanine A (S)-Alanine B Protection (e.g., Cbz) A->B C N-Cbz-(S)-Alanine B->C D Oxazolidinone Formation (Benzaldehyde) C->D E Chiral Oxazolidinone Intermediate D->E F Alkylation (Benzyl Bromide) E->F G Alkylated Oxazolidinone F->G H Hydrolysis and Deprotection G->H I (S)-alpha-Methylphenylalanine H->I

Caption: Synthetic workflow for (S)-α-Methylphenylalanine.

A well-established method involves the use of a chiral oxazolidinone derived from (S)-alanine.

  • Oxazolidinone Formation: (S)-N-carbobenzyloxy alanine is reacted with benzaldehyde dimethyl acetal in the presence of a Lewis acid to form the corresponding oxazolidinone.

  • Alkylation: The oxazolidinone is deprotonated with a strong base like LDA and then alkylated with benzyl bromide.

  • Hydrolysis and Deprotection: The resulting N-protected and alkylated oxazolidinone is hydrolyzed under acidic or basic conditions, followed by removal of the protecting group to yield (S)-α-methylphenylalanine.

Alternative 2: (R)-2-Methylphenylalanine

(R)-2-Methylphenylalanine offers a different substitution pattern on the aromatic ring. Its synthesis can also be approached using asymmetric methods. A plausible route involves the asymmetric hydrogenation of a corresponding dehydroamino acid precursor.

Synthesis_of_R-2-Methylphenylalanine A 2-Methylacetophenone B Condensation with N-acetylglycine A->B C Dehydroamino Acid Precursor B->C D Asymmetric Hydrogenation (Chiral Rh or Ru catalyst) C->D E N-acetyl-(R)-2-Methylphenylalanine D->E F Deprotection E->F G (R)-2-Methylphenylalanine F->G

Caption: Synthetic workflow for (R)-2-Methylphenylalanine.

Comparative Data Summary

The following table provides a comparative overview of the key aspects of the syntheses discussed.

Feature(R)-2-(1-Amino-ethyl)-benzoic acid (Proposed)(S)-α-Methylphenylalanine(R)-2-Methylphenylalanine (Proposed)
Synthetic Strategy Diastereoselective alkylation with a chiral auxiliaryDiastereoselective alkylation with a chiral auxiliaryAsymmetric hydrogenation
Chirality Source (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(S)-AlanineChiral metal catalyst (e.g., Rh-DuPhos)
Key Transformation Enolate methylationEnolate benzylationEnantioselective reduction of C=C bond
Reproducibility High (based on extensive literature on the method)High (established industrial process)High (well-established catalytic method)
Typical Yield Moderate to High (expected)HighHigh
Enantiomeric Excess >95% (expected)>98%>95%
Scalability GoodExcellentExcellent

Performance and Applications: The Value of α-Methylation

The primary motivation for synthesizing and incorporating α-methylated amino acids like (R)-2-(1-Amino-ethyl)-benzoic acid lies in their profound impact on the properties of peptides.

  • Enhanced Proteolytic Stability: The α-methyl group provides steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in vivo half-life of peptide-based drugs.[1]

  • Conformational Rigidity: The restriction of bond rotation around the α-carbon pre-organizes the peptide backbone into specific secondary structures, such as helices or turns. This can lead to increased receptor binding affinity and selectivity.

  • Improved Pharmacokinetics: The increased stability and constrained conformation can contribute to improved oral bioavailability and a more favorable overall pharmacokinetic profile.

The performance of (R)-2-(1-Amino-ethyl)-benzoic acid in a specific application would need to be experimentally determined and compared to its non-methylated counterpart and other α-methylated amino acids. However, based on the well-established principles of α-methylation, its incorporation is anticipated to confer significant advantages in the development of novel peptide therapeutics.

Conclusion

References

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and Topographical Considerations in the Design of Biologically Active Peptides. Current Medicinal Chemistry, 7(9), 945-970.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Myers, A. G., & Gleason, J. L. (1999). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 76, 57.
  • U.S. Patent No. 6,043,376. (2000). Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

Sources

Safety & Regulatory Compliance

Safety

Authoritative Disposal Guide: (R)-2-(1-Amino-ethyl)-benzoic acid

Executive Directive Proper disposal of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) is not merely a regulatory requirement; it is a critical component of laboratory integrity and environmental stewardship. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Proper disposal of (R)-2-(1-Amino-ethyl)-benzoic acid (CAS: 1187930-78-4) is not merely a regulatory requirement; it is a critical component of laboratory integrity and environmental stewardship. As a chiral amino acid derivative frequently used as a pharmaceutical intermediate, this compound presents specific handling challenges related to its zwitterionic nature and potential for electrostatic accumulation.

The Core Rule: Treat this compound as Hazardous Chemical Waste . Do not dispose of it down the drain or in general trash.[1] All waste streams must be segregated, labeled, and surrendered to a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material against the following physicochemical profile to ensure compatibility with waste streams.

Table 1: Physicochemical Properties & Safety Data
ParameterDataRelevance to Disposal
Chemical Name (R)-2-(1-Amino-ethyl)-benzoic acidOfficial manifest name
CAS Number 1187930-78-4Required for waste inventory
Molecular Formula C₉H₁₁NO₂Organic waste classification
Molecular Weight 165.19 g/mol Calculation of load
Physical State Solid (White to Off-white powder)Particulate management (Dust)
Solubility Amphoteric; soluble in dilute acid/basepH adjustment may solubilize spills
GHS Classification Warning: Irritant (H315, H319, H335)PPE selection is mandatory
RCRA Status Non-listed (treat as Characteristic/Hazardous)Waste Code: D001 (if ignitable) or State-specific

Critical Note: While the parent compound Benzoic Acid is a U-listed waste (U018), this specific derivative is not explicitly listed. However, under the "Mixture Rule" and "Derived-From Rule" principles of RCRA (Resource Conservation and Recovery Act), it must be managed as hazardous waste due to its irritant properties and status as a chemical intermediate [1].

Pre-Disposal Safety Architecture

Effective disposal begins with personal protection. The zwitterionic nature of this molecule means it can exist as a fine, static-prone dust.

Mandatory PPE:

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum). Use P100 if handling large quantities (>100g) to prevent inhalation of fines.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during spill cleanup.

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for powder handling where airborne dispersion is possible.

Operational Disposal Workflows

Solid Waste Stream (Primary)

Most laboratory waste for this compound will be in solid form (expired reagent, reaction byproducts).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids in the same waste container, as this may generate heat or toxic gases.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: "(R)-2-(1-Amino-ethyl)-benzoic acid, 98%"

    • Hazard Checkbox: "Irritant" / "Toxic"

  • Sealing: Ensure the lid is screwed on tightly when not actively adding waste.

Liquid Waste Stream (Mother Liquors/Solvents)

If the compound is dissolved in a solvent (e.g., during extraction or HPLC):

  • Characterize the Solvent:

    • Halogenated: (Dichloromethane, Chloroform) -> Red Can/Stream A

    • Non-Halogenated: (Methanol, Ethyl Acetate, Acetone) -> Clear Can/Stream B

    • Aqueous: (Buffers, Water) -> Aqueous Waste Stream

  • pH Check: If the waste is aqueous, check the pH. This compound is amphoteric. Extreme pH (<2 or >12) requires the waste to be tagged as "Corrosive" (D002) in addition to "Toxic."

  • Precipitation Risk: If mixing aqueous waste with organic solvents, be aware that the amino acid may precipitate out. Ensure the waste container has sufficient headspace (10-15%) to accommodate potential pressure changes or solubility shifts.

Contaminated Packaging

Empty containers are considered hazardous waste unless "RCRA Empty" (less than 3% by weight remains).

  • Protocol: Triple rinse the container with a suitable solvent (e.g., methanol).

  • Rinsate Disposal: Collect the rinsate into the Liquid Waste Stream.

  • Container Disposal: Deface the label and dispose of the triple-rinsed container as standard lab trash (consult local EHS rules) or glass recycling. If not rinsed, dispose of the entire bottle as solid hazardous waste.

Visual Logic: Waste Stream Decision Matrix

The following diagram illustrates the decision-making process for classifying and disposing of (R)-2-(1-Amino-ethyl)-benzoic acid waste.

WasteDisposal Start Waste Generation: (R)-2-(1-Amino-ethyl)-benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid Waste StateCheck->Liquid Solution/Suspension SolidContainer Segregate into HDPE Container Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste' (Toxic/Irritant) SolidContainer->LabelSolid Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous StreamA Stream A: Halogenated Waste Halo->StreamA StreamB Stream B: Organic Combustible NonHalo->StreamB StreamC Stream C: Aqueous Toxic Aqueous->StreamC

Figure 1: Decision matrix for segregating (R)-2-(1-Amino-ethyl)-benzoic acid waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and environmental contamination.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don PPE (N95, double nitrile gloves, goggles).

  • Contain (Solid):

    • Do not dry sweep (creates dust).[3]

    • Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop material into a hazardous waste container.[2]

  • Contain (Liquid):

    • Surround with absorbent pads or vermiculite.[2]

    • Neutralize is generally not required for this compound unless mixed with strong acids/bases.

  • Decontaminate: Wash the surface with soap and water.[4] Collect all sponges/wipes as Solid Hazardous Waste [2].

Regulatory & Compliance Framework

Compliance is non-negotiable. This protocol aligns with:

  • US EPA RCRA (40 CFR 261): While not P/U listed, the generator is responsible for determining characteristics. The default safe classification is Class 9 Miscellaneous Hazardous Material (if shipped) or general Hazardous Waste [1].

  • OSHA (29 CFR 1910.1200): Hazard Communication Standard requires all containers to be labeled with the specific chemical identity and hazard warnings [3].

Final Verification: Before disposal, always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes may have stricter limits on amino-benzoate derivatives than federal guidelines.

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: (R)-2-(1-Amino-ethyl)-benzoic acid

[1] CAS Number: 1187930-78-4 Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol Synonyms: (R)-2-(1-aminoethyl)benzoic acid; 1-(2-Carboxyphenyl)ethylamine[1] Executive Safety Summary (R)-2-(1-Amino-ethyl)-benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 1187930-78-4 Molecular Formula: C₉H₁₁NO₂ Molecular Weight: 165.19 g/mol Synonyms: (R)-2-(1-aminoethyl)benzoic acid; 1-(2-Carboxyphenyl)ethylamine[1]

Executive Safety Summary

(R)-2-(1-Amino-ethyl)-benzoic acid is a chiral amino acid derivative commonly used as a building block in the synthesis of isoindolinones and other pharmacophores. As a zwitterionic solid, it presents specific handling challenges related to electrostatic dust generation and corrosive potential to mucous membranes .

While often classified with "Warning" (Irritant), structural analogs and salt forms (e.g., HCl salts) frequently carry H318 (Causes serious eye damage) classifications. Therefore, this guide adopts a precautionary "Danger" level safety protocol , prioritizing eye and respiratory protection.

Risk Assessment & Hazard Identification (GHS)[2]
Hazard ClassH-CodeRisk DescriptionMechanism of Injury
Eye Damage/Irritation H318 / H319 High Risk. Causes serious eye damage or irritation.[2]Zwitterionic solids can rapidly alter ocular pH, causing protein denaturation and corneal opacity.
Skin Corrosion/Irritation H315 Causes skin irritation.[3][4][5][6]Reaction with skin moisture leads to local dermatitis; high concentration exposure can cause chemical burns.
STOT - Single Exposure H335 May cause respiratory irritation.[4]Inhalation of fine dust irritates the upper respiratory tract (mucous membranes).
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][4]Systemic toxicity upon ingestion.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific energy and quantity of the task.[6]

Task Category Quantity Respiratory Protection Eye Protection Hand Protection Body Protection
Storage & Transport Sealed ContainersN/A (if sealed)Safety Glasses (ANSI Z87.1)Nitrile (4 mil)Standard Lab Coat
Weighing / Transfer < 100 mgFume Hood or N95 MaskChemical Splash Goggles Nitrile (Double gloving recommended)Lab Coat + Cuff Guards
Weighing / Transfer > 100 mgFume Hood (Required) Face Shield + Goggles Nitrile (5-8 mil) or NeopreneLab Coat + Chemical Apron
Solution Prep AnyFume HoodChemical Splash GogglesNitrile (4 mil)Lab Coat
Spill Cleanup AnyP100/N99 Respirator or PAPRFace Shield + GogglesNitrile (Double) + Utility GlovesTyvek Suit (if dust is airborne)

Expert Insight:

  • Glove Selection: Standard nitrile is sufficient for the solid. However, if dissolved in polar aprotic solvents (e.g., DMF, DMSO) often used for amino acids, ensure the glove is rated for the solvent, as the solvent can act as a carrier for the chemical through the skin.

  • Eye Protection: Safety glasses are insufficient for handling open powders of benzoic acid derivatives due to the risk of airborne micro-particles settling in the eye. Goggles are mandatory.

Operational Protocols
A. Weighing & Transfer (Static Control)

Amino acid derivatives are notoriously prone to static charge, causing "fly-away" powder that contaminates the balance and user.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the spatula and weighing boat before transfer.

  • Transfer Method: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts to a pre-tared weighing boat.

  • Hygiene: Wipe the exterior of the stock bottle with a dry Chem-Wipe before returning it to storage to remove invisible dust residues.

B. Solubilization
  • Solvent Choice: This compound is likely sparingly soluble in non-polar solvents. It will dissolve in water (pH dependent), DMSO, or Methanol.

  • Exotherm Risk: When reacting with strong acids (to form salts) or coupling agents (EDC/HATU), mild exotherms may occur. Cool the reaction vessel to 0°C during initial addition.

Emergency Response & Decision Logic

Scenario: Accidental Exposure [7]

  • Eye Contact (Critical): Do NOT rub eyes. Immediately flush with tepid water for 15 minutes while holding eyelids open. Time this; 15 minutes feels like an eternity but is necessary to normalize pH. Seek medical attention immediately (Ophthalmologist).

  • Skin Contact: Brush off loose powder before wetting the skin (to prevent creating a concentrated solution on the skin). Then wash with soap and water.[3][2][8][9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualization: Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal EyeAction 1. Do NOT Rub 2. Flush 15 mins (Eye Wash) 3. Hold Eyelids Open Eye->EyeAction SkinAction 1. Brush off dry powder 2. Wash with Soap/Water 3. Remove Contaminated Clothing Skin->SkinAction InhalAction 1. Move to Fresh Air 2. Sit Upright 3. Seek Medical Aid if coughing persists Inhal->InhalAction Medical SEEK MEDICAL ATTENTION (Bring SDS) EyeAction->Medical SkinAction->Medical InhalAction->Medical

Caption: Decision logic for immediate response to exposure incidents involving (R)-2-(1-Amino-ethyl)-benzoic acid.

Disposal & Waste Management

Disposal Principle: As an amino acid derivative, this compound is generally combustible and should be destroyed via high-temperature incineration.

  • Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste." Do not mix with oxidizers.

  • Liquid Waste (Aqueous): If dissolved in water/buffer, adjust pH to neutral (6-8) if possible, but generally dispose of as "Aqueous Organic Waste" due to the organic content.

  • Liquid Waste (Solvent): Dispose of in "Non-Halogenated Organic Waste" (if in DMSO/MeOH) or "Halogenated" (if in DCM).

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before discarding or recycling. Add rinsate to the liquid waste stream.

References
  • PubChem. Compound Summary: 2-(1-Aminoethyl)benzoic acid. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzoic acid, 2-amino-, derivatives. Retrieved March 6, 2026, from [Link]

Sources

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